(R)-4-Phenylthiazolidine-2-thione
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(4R)-4-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSISKCCADMLK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467963 | |
| Record name | (R)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110199-18-3 | |
| Record name | (R)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-4-Phenylthiazolidine-2-thione: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Phenylthiazolidine-2-thione , a chiral heterocyclic compound, serves as a valuable building block in asymmetric synthesis and drug discovery. Its rigid thiazolidine-2-thione structure, combined with the stereogenic center at the 4-position, makes it an effective chiral auxiliary for controlling the stereochemical outcome of various chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and applications, with a focus on its role in asymmetric synthesis.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Synonyms | (4R)-4-Phenyl-1,3-thiazolidine-2-thione | [1] |
| CAS Number | 110199-18-3 | [1] |
| Molecular Formula | C₉H₉NS₂ | [1] |
| Molecular Weight | 195.3 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98.5% (Chiral purity) | |
| Storage | Store at room temperature | [1][2] |
Physicochemical Data
| Property | Value | Conditions | Reference(s) |
| Melting Point | 128 - 130 °C | Not specified | [1] |
| Optical Rotation | [α]²⁰/D = -207° to -204° | c = 0.35 in CHCl₃ | |
| Solubility | Soluble in chloroform. | Not specified | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectral Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| Aromatic-H | 7.20-7.40 | m | - | CDCl₃ |
| H-4 | ~5.5 | dd | - | CDCl₃ |
| H-5a | ~3.8 | dd | - | CDCl₃ |
| H-5b | ~3.3 | dd | - | CDCl₃ |
| NH | Broad singlet | - | - | CDCl₃ |
Note: The chemical shifts are approximate and based on general knowledge of similar structures. Actual values may vary.
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm | Solvent | Reference(s) |
| C=S | ~201 | DMSO | [3] |
| Aromatic C (quaternary) | ~140 | DMSO | |
| Aromatic C-H | ~129, ~128, ~126 | DMSO | |
| C-4 | ~65 | DMSO | |
| C-5 | ~38 | DMSO |
FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| N-H Stretch | 3400-3300 | Medium | [4] |
| C-H Stretch (Aromatic) | 3100-3000 | Weak | [5] |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | [5] |
| C=S Stretch | 1250-1020 | Strong | |
| C-N Stretch | 1350-1280 | Medium-Strong |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of thiazolidine-2-thiones involves the reaction of a corresponding amino alcohol with carbon disulfide. A microwave-assisted approach has been shown to be efficient.[6]
Materials:
-
(R)-2-Phenylglycinol
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave reactor vessel, combine (R)-2-phenylglycinol (1.0 eq), triethylamine (2.5 eq), and carbon disulfide (3.0 eq) in a minimal amount of DMSO.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.
Materials:
-
Crude this compound
-
Ethanol
-
Hexane (or water as an anti-solvent)
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Slowly add a non-solvent like hexane or water to the hot ethanolic solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/hexane mixture.
-
Dry the crystals under vacuum to yield pure this compound.
Applications in Asymmetric Synthesis
This compound is widely employed as a chiral auxiliary in various asymmetric reactions, most notably in aldol additions. The bulky phenyl group at the stereogenic center effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the electrophilic attack to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters.
Asymmetric Aldol Reaction Workflow
The following diagram illustrates a typical workflow for an asymmetric aldol reaction using an N-acyl derivative of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]
(R)-4-Phenylthiazolidine-2-thione CAS number
An In-depth Technical Guide to (R)-4-Phenylthiazolidine-2-thione: A Versatile Chiral Auxiliary in Asymmetric Synthesis
Introduction
In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule is intrinsically linked to its therapeutic efficacy and safety.[1] this compound, a heterocyclic compound identified by the CAS number 110199-18-3 , has emerged as a significant and versatile chiral auxiliary.[1][2] Its rigid thiazolidine-2-thione structure, combined with the stereodirecting influence of the C4-phenyl group, makes it an invaluable tool for controlling the stereochemical outcome of a wide range of chemical reactions.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core properties of this compound, its synthesis, its mechanistic role in asymmetric induction, and provide a detailed, field-proven protocol for its application, thereby offering a complete framework for its effective utilization in complex synthetic challenges.
Physicochemical and Chiral Properties
The precise characterization of a chiral auxiliary is fundamental to its reliable application. The properties of this compound are well-defined, ensuring its suitability and reproducibility in stereoselective transformations. The compound typically presents as a white to off-white crystalline solid.[3]
| Property | Value | Source(s) |
| CAS Number | 110199-18-3 | [1][2][3] |
| Molecular Formula | C₉H₉NS₂ | [2][3] |
| Molecular Weight | 195.3 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 128 - 130 °C | [1][3] |
| Optical Rotation | [α]²⁰/D = -207° to -204° (c=0.35 in CHCl₃) | [1][3] |
| Purity | ≥ 98.5% (Chiral Purity) | [3] |
| Synonyms | (4R)-4-Phenyl-1,3-thiazolidine-2-thione | [2][3] |
The high degree of optical rotation is a definitive indicator of its chiral integrity, a critical parameter for its function as a chiral auxiliary.[1]
Synthesis of the Chiral Auxiliary
The synthesis of thiazolidine-2-thiones is generally achieved through the cyclization of corresponding amino alcohols.[4] For this compound, the precursor is (R)-2-phenylglycinol. The condensation reaction is typically carried out with carbon disulfide in the presence of a base. This method provides an efficient route to the chiral auxiliary.[4]
References
(R)-4-Phenylthiazolidine-2-thione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-4-Phenylthiazolidine-2-thione, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its physicochemical properties, synthesis, and key biological applications, with a focus on its role as a versatile chiral auxiliary and its potential as a therapeutic agent.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder. Its chemical and physical characteristics are summarized in the table below, providing essential data for its application in research and synthesis.
| Property | Value | Reference |
| Molecular Weight | 195.3 g/mol | [1] |
| Molecular Formula | C₉H₉NS₂ | [1] |
| Melting Point | 128 - 130 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Optical Rotation | [α]²⁰D = -207° to -204° (c=0.35 in CHCl₃) | [1] |
| Purity | ≥ 98.5% (Chiral purity) | [1] |
| CAS Number | 110199-18-3 | [1] |
Synthesis of this compound
The synthesis of chiral thiazolidine-2-thiones, such as this compound, is typically achieved through the cyclization of the corresponding chiral β-amino alcohol with carbon disulfide. The following is a representative experimental protocol adapted from general methods for the synthesis of thiazolidine-2-thiones.[2][3]
Experimental Protocol: Chiral Synthesis
Objective: To synthesize this compound from (R)-phenylglycinol.
Materials:
-
(R)-phenylglycinol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or a similar protic solvent
-
Dimethyl sulfoxide (DMSO) (optional, for microwave-assisted synthesis)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-phenylglycinol and a molar excess of a base, such as potassium hydroxide, in ethanol.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add a slight molar excess of carbon disulfide (CS₂) dropwise while stirring vigorously. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Microwave-Assisted Alternative: For a more rapid synthesis, the reaction can be performed under microwave irradiation in a suitable solvent like DMSO.[2][3] This method has been shown to significantly reduce reaction times.[3]
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: The final product should be characterized by determining its melting point, optical rotation, and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Development and Research
This compound and its derivatives are recognized for their broad spectrum of biological activities and their utility as chiral auxiliaries in asymmetric synthesis.
As a Chiral Auxiliary
Chiral auxiliaries are instrumental in asymmetric synthesis for the stereoselective formation of new chiral centers.[4] this compound can be acylated at the nitrogen atom, and the resulting N-acyl derivative can undergo diastereoselective enolate formation and subsequent alkylation or aldol reactions. The steric hindrance provided by the phenyl group at the 4-position directs the approach of electrophiles, leading to a high degree of stereocontrol.[5][6] The auxiliary can then be cleaved to yield the desired chiral product.
Caption: Asymmetric synthesis workflow.
As a Scaffold for Biologically Active Molecules
The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
Derivatives of thiazolidine-2-thione have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8][9] Overproduction of uric acid can lead to hyperuricemia and gout. Molecular docking studies have elucidated the binding mode of these inhibitors within the active site of xanthine oxidase. The thiazolidinethione moiety can form hydrogen bonds with key amino acid residues, such as Glu263 and Ser347, while other parts of the molecule can interact with residues like Gly260 and Ile264.[9] This interaction blocks the substrate from accessing the active site, thereby inhibiting the enzyme.
Caption: Xanthine oxidase inhibition pathway.
Conclusion
This compound is a valuable molecule for chemical and pharmaceutical research. Its well-defined stereochemistry makes it a powerful tool for asymmetric synthesis, while the inherent biological activity of the thiazolidine-2-thione scaffold presents numerous opportunities for the development of novel therapeutic agents. Further exploration of its derivatives is likely to yield new drug candidates with improved efficacy and selectivity for a variety of biological targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 7. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
- 9. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-4-Phenylthiazolidine-2-thione melting point and optical rotation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential physicochemical data and detailed experimental protocols for (R)-4-Phenylthiazolidine-2-thione, a critical chiral auxiliary in modern asymmetric synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and fine chemical synthesis.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder widely utilized for its ability to induce stereoselectivity in a variety of chemical reactions. Its efficacy as a chiral auxiliary is underpinned by its well-defined physical and chemical properties.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Melting Point | 128 - 130 °C | Ambient Pressure |
| Specific Optical Rotation | -204° to -207° | c=0.35 in CHCl₃, at 20°C with sodium D-line (589 nm) |
Experimental Protocols
Detailed methodologies for the determination of the melting point and optical rotation are provided below. These protocols are standard procedures and can be adapted for use with this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. For this compound, a sharp melting range of 128-130 °C is indicative of a high-purity sample.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The crystalline solid is finely powdered using a mortar and pestle to ensure uniform heat distribution within the sample.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. The sample height in the capillary tube should be approximately 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate (approximately 10-20 °C/min) is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
-
A new sample is prepared and heated at a much slower rate (1-2 °C/min) as the temperature approaches the expected melting point.
-
-
Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure sample, this range should not exceed 2 °C.
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized measure that is characteristic of a particular enantiomer under specific conditions.
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Chloroform (CHCl₃), analytical grade
Procedure:
-
Solution Preparation:
-
Accurately weigh approximately 35 mg of this compound.
-
Transfer the weighed solid to a 10 mL volumetric flask.
-
Dissolve the solid in a small amount of chloroform and then dilute to the mark with the same solvent. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 0.35 g/100 mL.
-
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up as per the manufacturer's instructions. The polarimeter cell is filled with pure chloroform (the blank), and the instrument is zeroed.
-
Sample Measurement:
-
The polarimeter cell is rinsed and then filled with the prepared solution of this compound. Care should be taken to avoid air bubbles in the light path.
-
The cell is placed in the polarimeter, and the observed rotation (α) is measured. The measurement should be repeated several times, and the average value taken.
-
-
Calculation of Specific Rotation: The specific rotation, [α], is calculated using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
The specific rotation is reported along with the temperature and the wavelength of the light used.
-
Asymmetric Synthesis Workflow
This compound is a cornerstone in asymmetric synthesis, particularly in aldol reactions, where it serves as a chiral auxiliary to control the stereochemical outcome. The general workflow for its application in an asymmetric aldol reaction is depicted below.
Caption: Workflow for an Asymmetric Aldol Reaction.
This workflow illustrates the key stages:
-
Acylation: The chiral auxiliary, this compound, is first acylated to form the corresponding N-acyl derivative.
-
Enolate Formation and Aldol Addition: The N-acyl thiazolidinethione is then treated with a Lewis acid and a hindered base to form a chiral enolate. This enolate subsequently reacts with an aldehyde in a highly diastereoselective manner to yield the aldol adduct. The phenyl group on the auxiliary sterically directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.
-
Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary from the aldol adduct. This is typically achieved through hydrolysis or reductive cleavage, yielding the desired chiral aldol product and recovering the auxiliary, which can often be reused. This process allows for the efficient transfer of chirality from the auxiliary to the final product.
Spectroscopic Profile of (R)-4-Phenylthiazolidine-2-thione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (R)-4-Phenylthiazolidine-2-thione, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of a complete, verified public dataset for this specific enantiomer, this document presents a compilation of representative spectroscopic data from closely related analogs and general experimental protocols. This information serves as a valuable reference for the synthesis, characterization, and application of this class of compounds.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on available information for structurally similar compounds. It is crucial to note that these values are illustrative and actual experimental data may vary.
Table 1: ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference Compound | Solvent |
| C=S (C2) | ~201 | Thiazolidine-2-thione derivatives[1] | CDCl₃ |
| C4 | ~58 | Thiazolidine-2-thione derivatives[1] | CDCl₃ |
| C5 | ~38 | Thiazolidine-2-thione derivatives[1] | CDCl₃ |
| Aromatic C (quaternary) | ~138-140 | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |
| Aromatic C-H | ~125-130 | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |
Note: Data for "4-PHENYLTHIAZOLIDINE-2-THIONE" is available on SpectraBase, though the specific stereochemistry is not defined. The solvent used was DMSO.[2]
Table 2: ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound | Solvent |
| NH | ~9.5-10.0 | s (broad) | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |
| H4 | ~4.9 | t | ~7-8 | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |
| H5a | ~3.2-3.5 | dd | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |
| H5b | ~3.2-3.5 | dd | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |
| Aromatic H | ~7.2-7.7 | m | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |
Table 3: IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Compound |
| N-H Stretch | 3100-3300 | General thiazolidinones[3] |
| C-H Stretch (Aromatic) | 3000-3100 | General aromatic compounds[4] |
| C-H Stretch (Aliphatic) | 2850-3000 | General aliphatic compounds[4] |
| C=S Stretch (Thione) | 1020-1250 | Thiazolidine-2-thione[5] |
| C-N Stretch | 1340-1385 | General thiazolidinones[3] |
| C-S Bend | 600-800 | General thiazolidinones[3] |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Method | Reference Compound |
| [M+H]⁺ | 196.0276 | ESI-MS | Calculated for C₉H₉NS₂ |
| [M+Na]⁺ | 218.0095 | ESI-MS | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide shows [M+Na]⁺ peak[1] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the reaction of (R)-2-amino-1-phenylethanol with carbon disulfide.
Materials:
-
(R)-2-amino-1-phenylethanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve (R)-2-amino-1-phenylethanol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a stoichiometric amount of a base, such as potassium hydroxide, to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-Thiazolidinethione [webbook.nist.gov]
Synthesis of (R)-4-Phenylthiazolidine-2-thione from (R)-phenylglycinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (R)-4-Phenylthiazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis, from the readily available starting material (R)-phenylglycinol. This document details both microwave-assisted and conventional heating methods, providing detailed experimental protocols, quantitative data, and a mechanistic explanation of the transformation.
Introduction
This compound is a crucial chiral building block in the asymmetric synthesis of a wide array of organic molecules, including pharmaceuticals and natural products. Its rigid thiazolidinethione ring structure allows for excellent stereocontrol in various chemical transformations. The synthesis of this compound from the chiral amino alcohol (R)-phenylglycinol is a key process for its accessibility. This guide outlines the chemical pathway, which proceeds via the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization. A notable feature of this reaction is the inversion of configuration at the stereocenter bearing the hydroxyl group.
Reaction Workflow
The overall synthetic process is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two effective methods for the synthesis are presented below: a rapid microwave-assisted protocol and a traditional conventional heating method.
Microwave-Assisted Synthesis
This method offers significantly reduced reaction times and high yields. The following protocol is adapted from the synthesis of the (S)-enantiomer.
Reagents:
-
(R)-phenylglycinol: 1.00 g (7.29 mmol, 1.0 eq.)
-
Triethylamine (Et₃N): 1.84 g (18.22 mmol, 2.5 eq.), 2.5 mL
-
Carbon Disulfide (CS₂): 1.66 g (21.87 mmol, 3.0 eq.), 1.3 mL
-
Dimethyl Sulfoxide (DMSO): 0.3 mL
Procedure:
-
In a 10 mL microwave reaction vessel, combine (R)-phenylglycinol, triethylamine, carbon disulfide, and DMSO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C with a power of 40 W for 90 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 50 mL of water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Conventional Heating Synthesis (Proposed)
This method utilizes standard laboratory equipment and is based on general procedures for thiazolidinethione synthesis.
Reagents:
-
(R)-phenylglycinol: 1.0 g (7.29 mmol, 1.0 eq.)
-
Potassium Hydroxide (KOH): 0.82 g (14.58 mmol, 2.0 eq.)
-
Carbon Disulfide (CS₂): 1.66 g (21.87 mmol, 3.0 eq.), 1.3 mL
-
Ethanol: 20 mL
Procedure:
-
To a stirred solution of (R)-phenylglycinol in ethanol in a round-bottom flask, add potassium hydroxide pellets.
-
Stir the mixture at room temperature until the KOH is completely dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (30 mL) to the residue and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Parameter | (R)-phenylglycinol (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₁NO | C₉H₉NS₂ |
| Molecular Weight | 137.18 g/mol | 195.31 g/mol |
| Appearance | White crystalline solid | White to off-white crystalline powder |
| Melting Point | 75-77 °C | 128-130 °C |
| Optical Rotation | [α]²⁴/D -31.7° (c=0.76 in 1 M HCl) | [α]²⁰/D -204° to -207° (c=0.35 in CHCl₃) |
| Yield (Microwave) | - | ~85% |
| ¹H NMR (CDCl₃, ppm) | - | 8.07 (br s, 1H), 7.41–7.35 (m, 5H), 5.32 (t, J=8.1 Hz, 1H), 3.84 (dd, J=11.0, 8.0 Hz, 1H), 3.48 (dd, J=11.0, 8.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, ppm) | - | 201.0, 137.4, 128.8, 128.7, 125.7, 66.9, 44.0 |
Note: NMR data is for the (S)-enantiomer, which is expected to be identical to the (R)-enantiomer.
Reaction Mechanism
The synthesis of this compound from (R)-phenylglycinol proceeds through a well-established mechanism involving two key steps:
-
Formation of a Dithiocarbamate Intermediate: The amino group of (R)-phenylglycinol acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. The presence of a base (e.g., triethylamine or potassium hydroxide) facilitates the deprotonation of the amino group, enhancing its nucleophilicity, and subsequently deprotonates the hydroxyl group to form an alkoxide.
-
Intramolecular Cyclization: The resulting dithiocarbamate intermediate, containing a nucleophilic alkoxide, undergoes an intramolecular Sₙ2 reaction. The alkoxide attacks the carbon of the dithiocarbamate, displacing one of the sulfur atoms and forming the five-membered thiazolidinethione ring. This step proceeds with an inversion of configuration at the chiral center.
Caption: Proposed mechanism for the synthesis of this compound.
(Note: The image placeholders in the DOT script above would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.)
This guide provides the essential information for the successful synthesis and characterization of this compound. The provided protocols are robust and can be adapted to various laboratory settings. The detailed data and mechanistic insights will be valuable for researchers in organic synthesis and drug development.
A Comprehensive Technical Guide to the Synthesis of (R)-4-Phenylthiazolidine-2-thione from L-phenylalanine
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for producing (R)-4-Phenylthiazolidine-2-thione, a valuable chiral auxiliary, from the readily available amino acid L-phenylalanine. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, a detailed and validated experimental protocol, and critical insights into the procedural nuances that ensure high yield and stereochemical fidelity. We will delve into the mechanistic aspects of the key transformations, including the reduction of the carboxylic acid and the subsequent cyclization with carbon disulfide. Visual aids in the form of diagrams will elucidate the reaction mechanism and experimental workflow. All quantitative data is summarized for clarity, and the guide is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of Chiral Auxiliaries
In the realm of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral auxiliaries have established themselves as indispensable tools.[1][2][3] These chemical entities are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over the other.[4] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The strategic use of chiral auxiliaries has been instrumental in the synthesis of complex, biologically active molecules, including many pharmaceuticals.[2][4]
This compound, derived from the natural amino acid L-phenylalanine, is a prominent member of the thiazolidinethione class of chiral auxiliaries.[5] Its rigid heterocyclic structure and the steric influence of the phenyl group provide an excellent platform for controlling the stereochemistry of various carbon-carbon bond-forming reactions, such as aldol additions and alkylations.[6][7][8] The ability to source this valuable molecule from the chiral pool of amino acids makes it an attractive and cost-effective option for asymmetric synthesis.[1][9] This guide will provide a detailed roadmap for its preparation.
Synthetic Strategy: From Amino Acid to Chiral Auxiliary
The conversion of L-phenylalanine to this compound involves a two-step sequence. The first critical step is the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding (R)-2-amino-3-phenylpropan-1-ol. The second step involves the cyclization of this amino alcohol with carbon disulfide to form the target thiazolidinethione ring system.
Step 1: Reduction of L-phenylalanine
The direct reduction of a carboxylic acid in the presence of an amine requires a chemoselective reducing agent. While various reagents can accomplish this transformation, a common and effective method involves the use of a borane complex, such as borane-tetrahydrofuran (BH3•THF) or sodium borohydride in the presence of a Lewis acid. This approach efficiently reduces the carboxylic acid without affecting the amine group.
Step 2: Thiazolidinethione Ring Formation
The formation of the thiazolidine-2-thione ring occurs through the reaction of the resulting amino alcohol with carbon disulfide (CS2).[10] This reaction proceeds via a dithiocarbamate intermediate. The amine group of the amino alcohol attacks the electrophilic carbon of CS2, and subsequent intramolecular cyclization involving the hydroxyl group leads to the formation of the five-membered heterocyclic ring with the elimination of water. The stereocenter from L-phenylalanine is retained throughout this process, ensuring the formation of the desired (R)-enantiomer.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for the preparation of this compound from L-phenylalanine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| L-Phenylalanine | C9H11NO2 | 165.19 | ≥99% |
| Borane-tetrahydrofuran complex | BH3•THF | 85.94 (as complex) | 1 M solution in THF |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Anhydrous, ≥99.9% |
| Methanol (MeOH) | CH4O | 32.04 | ACS grade |
| Hydrochloric acid (HCl) | HCl | 36.46 | Concentrated (37%) |
| Carbon disulfide (CS2) | CS2 | 76.13 | ≥99% |
| Potassium hydroxide (KOH) | KOH | 56.11 | ≥85% |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ACS grade |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | ACS grade |
| Hexanes | C6H14 (mixture) | ~86.18 | ACS grade |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | Granular |
Step-by-Step Methodology
Step 1: Synthesis of (R)-2-amino-3-phenylpropan-1-ol
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend L-phenylalanine (16.52 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 1 M borane-tetrahydrofuran complex solution (200 mL, 200 mmol) to the stirred suspension via the dropping funnel over a period of 1 hour.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (50 mL).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of 2 M hydrochloric acid and heat to reflux for 1 hour to hydrolyze the borate ester.
-
Cool the solution to room temperature and basify to pH > 12 by the careful addition of 50% aqueous sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-amino-3-phenylpropan-1-ol as a white solid.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the crude (R)-2-amino-3-phenylpropan-1-ol from the previous step in ethanol (100 mL).
-
Add potassium hydroxide (11.22 g, 200 mmol) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (15.23 g, 200 mmol) to the reaction mixture. A yellow precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white to pale yellow solid.[11]
Expected Yield and Characterization
| Product | Theoretical Yield (g) | Expected Yield (%) | Melting Point (°C) |
| This compound | 19.53 | 75-85% | 105-107 |
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanistic Insights
The key to the successful synthesis of this compound lies in understanding the mechanism of the cyclization step.
Caption: Proposed mechanism for the formation of the thiazolidine-2-thione ring.
The reaction is initiated by the nucleophilic attack of the primary amine of (R)-2-amino-3-phenylpropan-1-ol on the electrophilic carbon atom of carbon disulfide, forming a zwitterionic dithiocarbamic acid intermediate.[12][13] In the presence of a base, such as potassium hydroxide, this intermediate is deprotonated to form the dithiocarbamate salt. The alkoxide, formed by deprotonation of the primary alcohol, then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of a water molecule yields the final product, this compound.[10]
Conclusion
This guide has outlined a robust and reliable method for the preparation of this compound from L-phenylalanine. By providing a detailed experimental protocol, mechanistic insights, and a clear synthetic strategy, we aim to empower researchers in the fields of organic synthesis and drug development to confidently produce this valuable chiral auxiliary. The use of readily available starting materials and well-established chemical transformations makes this procedure both practical and scalable. The principles and techniques described herein are foundational for the application of chiral auxiliaries in the broader context of asymmetric synthesis.
References
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Thiazolidinethiones: A Technical Guide to a Cornerstone of Asymmetric Synthesis
For Immediate Release
In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount challenge. For decades, researchers and drug development professionals have sought reliable methods to introduce chirality with precision and efficiency. Among the arsenal of tools available, chiral auxiliaries have proven indispensable. This technical guide delves into the discovery, history, and application of a particularly powerful class of these molecules: thiazolidinethione chiral auxiliaries. From their conceptual origins to their sophisticated applications in the synthesis of complex natural products, this document provides an in-depth exploration of their development and utility.
Discovery and Historical Context
The development of thiazolidinethione chiral auxiliaries is intrinsically linked to the pioneering work on oxazolidinone auxiliaries, famously developed by David A. Evans in the early 1980s. While Evans' auxiliaries revolutionized asymmetric synthesis, the corresponding thione analogs emerged as a significant refinement. The introduction of the thiocarbonyl group offered distinct advantages, including enhanced crystallinity of intermediates and, crucially, milder conditions for auxiliary removal.
A pivotal moment in the history of thiazolidinethione chiral auxiliaries was the work of Yoshimitsu Nagao and his colleagues in the mid-1980s . Their research, particularly a 1986 publication in The Journal of Organic Chemistry, laid the groundwork for the widespread adoption of C-4-chiral 1,3-thiazolidine-2-thiones in highly diastereoselective aldol reactions[1]. This seminal work demonstrated the remarkable stereocontrol exerted by these auxiliaries, paving the way for their application in a multitude of other asymmetric transformations.
Synthesis of Thiazolidinethione Chiral Auxiliaries
A key advantage of thiazolidinethione auxiliaries is their straightforward synthesis from readily available chiral starting materials, typically β-amino alcohols. These precursors are often derived from natural amino acids, providing access to a diverse range of enantiomerically pure auxiliaries.
The general synthetic pathway involves the condensation of a β-amino alcohol with carbon disulfide in the presence of a base.[2] More recently, microwave-assisted syntheses have been developed, offering improved yields and significantly reduced reaction times.[2][3]
Logical Workflow for the Synthesis of Thiazolidinethione Auxiliaries:
Caption: General synthesis of thiazolidinethione chiral auxiliaries.
Asymmetric Aldol Reactions: A Cornerstone Application
The asymmetric aldol reaction is arguably the most significant application of thiazolidinethione chiral auxiliaries. The N-acyl derivatives of these auxiliaries serve as chiral enolate precursors, reacting with aldehydes to form β-hydroxy carbonyl compounds with high levels of diastereoselectivity.
The stereochemical outcome of these reactions is highly dependent on the choice of Lewis acid and base used for enolate formation. For instance, the use of titanium tetrachloride (TiCl₄) and a hindered amine base like (-)-sparteine can selectively generate either the "Evans" or "non-Evans" syn aldol adducts by varying the stoichiometry of the base.[4]
Transition State Model for the Titanium-Mediated Aldol Reaction:
The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model.[5] The rigid, chair-like transition state, involving chelation of the Lewis acid to both the enolate oxygen and the thiocarbonyl sulfur, dictates the facial selectivity of the aldehyde approach.
Caption: Key steps in the asymmetric aldol reaction.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions of N-Propionyl Thiazolidinethione
| Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | TiCl₄ / (-)-Sparteine (1 eq) | 85 | >99:1 (non-Evans syn) | [4] |
| Isobutyraldehyde | TiCl₄ / (-)-Sparteine (2 eq) | 92 | 97:3 (Evans syn) | [4] |
| Benzaldehyde | TiCl₄ / (-)-Sparteine (1 eq) | 88 | >99:1 (non-Evans syn) | [4] |
| Benzaldehyde | TiCl₄ / (-)-Sparteine (2 eq) | 95 | 98:2 (Evans syn) | [4] |
Expanding the Synthetic Utility: Alkylation and Michael Additions
Beyond aldol reactions, N-acyl thiazolidinethiones are excellent substrates for highly diastereoselective alkylations and Michael additions.
Asymmetric Alkylation: The enolates generated from N-acyl thiazolidinethiones react with a variety of electrophiles, such as alkyl halides, to install new stereocenters with high fidelity. Recent advancements have even demonstrated the use of catalytic nickel(II) complexes for the direct alkylation with stable carbocationic salts.[6]
Michael Additions: Thiazolidinethiones can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. These conjugate additions proceed with high diastereoselectivity, providing access to chiral 1,5-dicarbonyl compounds.
Table 2: Diastereoselectivity in Asymmetric Alkylation and Michael Addition Reactions
| Reaction Type | Substrate | Electrophile/Acceptor | Yield (%) | Diastereoselectivity | Reference |
| Alkylation | N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | Tropylium tetrafluoroborate | 82 | >99:1 | [6] |
| Alkylation | N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | Trityl tetrafluoroborate | 91 | >99:1 | [6] |
| Michael Addition | (S)-4-Benzyl-1,3-thiazolidine-2-thione | N-Crotonyloxazolidinone | 85 | 95:5 | |
| Michael Addition | (S)-4-Isopropyl-1,3-thiazolidine-2-thione | N-Crotonyloxazolidinone | 82 | 98:2 |
Auxiliary Removal: The Final Step to Chiral Products
A critical aspect of chiral auxiliary-mediated synthesis is the efficient and mild removal of the auxiliary to unveil the desired chiral product. Thiazolidinethiones excel in this regard, offering a variety of cleavage methods that are often gentler than those required for their oxazolidinone counterparts.
Common methods for auxiliary removal include:
-
Hydrolysis: Treatment with mild acid or base.
-
Reduction: Using reagents like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to afford the corresponding alcohol or aldehyde, respectively.
-
Transamidation: Reaction with amines to yield amides.
-
Alcoholysis: Reaction with alcohols in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to furnish esters.[7]
Experimental Workflow for Auxiliary Removal:
Caption: Common methods for thiazolidinethione auxiliary removal.
Detailed Experimental Protocols
A. General Procedure for Asymmetric Aldol Addition (Crimmins Protocol): [4]
To a solution of the N-acyl thiazolidinethione (1.0 equiv) in dry dichloromethane (0.1 M) at 0 °C under an argon atmosphere is added titanium tetrachloride (1.0 equiv). The resulting solution is stirred for 5 minutes, followed by the dropwise addition of (-)-sparteine (1.0-2.0 equiv). After stirring for 30 minutes, the reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
B. General Procedure for Diastereoselective Alkylation (Nickel-Catalyzed): [6]
In a glovebox, a vial is charged with (Me₃P)₂NiCl₂ (10 mol %), the N-acyl thiazolidinethione (1.0 equiv), and the carbocationic salt (1.2 equiv). Dry dichloromethane (0.2 M) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the alkylated product.
C. General Procedure for Auxiliary Removal via Alcoholysis: [7]
To a solution of the N-acyl thiazolidinethione adduct (1.0 equiv) in the desired alcohol (e.g., benzyl alcohol, 5.0 equiv) is added 4-(dimethylamino)pyridine (DMAP, 1.2 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the corresponding ester and the recovered chiral auxiliary.
Conclusion
Thiazolidinethione chiral auxiliaries have firmly established their place as a powerful and versatile tool in the field of asymmetric synthesis. Their ease of preparation, high stereodirecting ability in a range of important carbon-carbon bond-forming reactions, and the mild conditions required for their removal make them highly attractive for both academic research and industrial applications in drug development. The foundational work of pioneers like Yoshimitsu Nagao has paved the way for continued innovation, ensuring that these remarkable molecules will remain at the forefront of stereoselective synthesis for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide
Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other biologically active molecules, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit profoundly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule, a process known as asymmetric synthesis, is a critical objective in modern organic chemistry.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] This strategy provides a reliable and well-established method for the creation of a desired stereocenter with a predictable configuration. The general workflow of a chiral auxiliary-mediated synthesis involves three key steps:
-
Attachment: The chiral auxiliary is covalently attached to the substrate molecule.
-
Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction that introduces a new stereocenter. The steric and electronic properties of the auxiliary direct the approach of the reagent, leading to the preferential formation of one diastereomer over the other.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary can be recovered and reused.[2]
This technical guide provides an in-depth overview of some of the most widely used chiral auxiliaries in asymmetric synthesis, including Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. It will detail their mechanisms of action, provide quantitative data on their effectiveness, and present experimental protocols for their application.
Core Principles of Stereochemical Control
The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one diastereomer. This is typically achieved through steric hindrance, where the bulky groups on the auxiliary physically block one face of the reactive center, forcing the incoming reagent to approach from the less hindered face. Additionally, chelation, where a metal ion coordinates to both the auxiliary and the substrate, can create a rigid, well-defined transition state that further enhances stereocontrol.
Evans' Oxazolidinones
Introduced by David A. Evans in the 1980s, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[3][4][5] They are typically derived from readily available α-amino acids, such as valine, phenylalanine, and phenylglycine, making both enantiomeric forms accessible.
Mechanism of Action in Asymmetric Aldol Reactions
The stereochemical outcome of Evans' aldol reactions is well-rationalized by the Zimmerman-Traxler model. The N-acyloxazolidinone is first converted to a boron enolate using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine. This enolate then reacts with an aldehyde through a highly ordered, six-membered chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the aldehyde to approach from the opposite face, leading to the formation of the syn-aldol adduct with high diastereoselectivity.
Quantitative Data for Evans' Oxazolidinone in Aldol Reactions
| Entry | Aldehyde | Diastereomeric Excess (de, %) | Yield (%) |
| 1 | Isobutyraldehyde | >99 | 75 |
| 2 | Benzaldehyde | >99 | 80 |
| 3 | Propionaldehyde | >99 | 78 |
| 4 | p-Tolualdehyde | >99 | 82 |
Data sourced from studies by Ghosh et al.
Experimental Protocols for Evans' Oxazolidinone
1. N-Acylation of the Chiral Oxazolidinone:
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acyloxazolidinone by flash column chromatography.
2. Boron-Mediated Asymmetric Aldol Reaction:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by adding a phosphate buffer (pH 7) and allow it to warm to room temperature.
-
Extract the product with an organic solvent and purify by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To obtain the carboxylic acid: Dissolve the aldol adduct in a mixture of THF and water. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at 0 °C.
-
To obtain the alcohol: Treat the aldol adduct with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF or diethyl ether.
-
To obtain the ester: React the aldol adduct with a sodium alkoxide (e.g., sodium methoxide in methanol).
Following the reaction, the chiral auxiliary can often be recovered by extraction and purified for reuse.
Oppolzer's Sultams
Oppolzer's sultams, based on the camphor skeleton, are another powerful class of chiral auxiliaries.[6][7] Their rigid bicyclic structure provides excellent stereocontrol in a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1][6] Both enantiomers are commercially available.
Mechanism of Action in Asymmetric Reactions
Similar to Evans' oxazolidinones, the stereodirecting ability of Oppolzer's sultams arises from their rigid conformation, which effectively shields one face of the enolate or dienophile. In aldol reactions, the formation of a chelated transition state involving a Lewis acid again plays a crucial role in achieving high diastereoselectivity. In Diels-Alder reactions, the sultam auxiliary is attached to the dienophile, and its bulky camphor framework directs the approach of the diene to the less hindered face.
Quantitative Data for Oppolzer's Sultam in Diels-Alder Reactions
| Entry | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (de, %) | Yield (%) |
| 1 | Cyclopentadiene | N-Acryloyl-camphorsultam | TiCl₄ | >98 | 95 |
| 2 | Isoprene | N-Crotonyl-camphorsultam | Et₂AlCl | 95 | 88 |
| 3 | Butadiene | N-Acryloyl-camphorsultam | BF₃·OEt₂ | 92 | 90 |
Representative data compiled from various literature sources.
Experimental Protocols for Oppolzer's Sultam
1. N-Acylation of Oppolzer's Sultam:
-
To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.05 eq) dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the N-acylsultam by recrystallization or column chromatography.
2. Asymmetric Diels-Alder Reaction:
-
Dissolve the N-enoyl-camphorsultam (1.0 eq) in anhydrous DCM (0.1 M) and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂) (1.0-1.2 eq) dropwise.
-
After stirring for 15-30 minutes, add the diene (1.5-2.0 eq).
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate).
-
Extract the cycloadduct and purify by column chromatography.
3. Cleavage of the Oppolzer's Sultam Auxiliary:
-
Cleavage to the corresponding carboxylic acid can be achieved by hydrolysis with reagents such as lithium hydroxide in aqueous THF.
-
Reductive cleavage to the alcohol can be performed using reagents like lithium aluminum hydride.
Meyers' Chiral Formamidines
Chiral formamidines, developed by A.I. Meyers, are particularly useful for the asymmetric alkylation of α-amino carbanions, providing an effective route to enantiomerically enriched alkaloids and other nitrogen-containing compounds.[8] The auxiliary is typically derived from a chiral amino alcohol, such as valinol.
Mechanism of Stereocontrol
The chiral formamidine is attached to a secondary amine. Deprotonation of the carbon alpha to the nitrogen with a strong base (e.g., sec-butyllithium or tert-butyllithium) generates a lithiated carbanion. The lithium cation is thought to chelate to the oxygen of the auxiliary and the nitrogen of the formamidine, creating a rigid, planar five-membered ring. This chelation, along with the steric bulk of the auxiliary's substituent (e.g., an isopropyl group from valinol), directs the approach of an electrophile from the less hindered face of the carbanion.
Quantitative Data for Meyers' Chiral Formamidine Alkylation
| Entry | Substrate (Tetrahydroisoquinoline derivative) | Electrophile | Diastereomeric Excess (de, %) | Yield (%) |
| 1 | N-Formamidinyl-1,2,3,4-tetrahydroisoquinoline | Methyl iodide | >98 | 90 |
| 2 | N-Formamidinyl-1,2,3,4-tetrahydroisoquinoline | Ethyl iodide | 97 | 85 |
| 3 | N-Formamidinyl-1,2,3,4-tetrahydroisoquinoline | Benzyl bromide | 96 | 88 |
Data representative of typical results from the Meyers group.
Experimental Protocols for Meyers' Chiral Formamidines
1. Synthesis of the Chiral Formamidine Auxiliary:
-
The chiral amino alcohol (e.g., (S)-valinol) is reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding formamidine.[8]
2. Attachment to the Amine Substrate:
-
The secondary amine substrate is heated with the chiral formamidine to effect a transamination reaction, yielding the desired substrate-auxiliary adduct.
3. Asymmetric Alkylation:
-
Dissolve the formamidine-derivatized substrate in anhydrous THF and cool to -78 °C.
-
Add a strong alkyllithium base (e.g., sec-BuLi or tert-BuLi) dropwise to generate the α-lithiated carbanion.
-
After a short period of stirring at low temperature, add the electrophile (e.g., an alkyl halide).
-
Continue stirring at low temperature until the reaction is complete.
-
Quench the reaction with a proton source (e.g., methanol or water).
4. Cleavage of the Formamidine Auxiliary:
-
The formamidine auxiliary can be removed by acidic hydrolysis (e.g., with hydrazine and acetic acid or dilute hydrochloric acid) to reveal the α-alkylated amine.
Visualizing Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the general workflow of a chiral auxiliary-mediated synthesis and the transition state model for an Evans' aldol reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Role of (R)-4-Phenylthiazolidine-2-thione as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Phenylthiazolidine-2-thione stands as a versatile and powerful chiral building block in the field of asymmetric synthesis. Its rigid heterocyclic structure, derived from (R)-phenylglycinol, provides a well-defined steric environment that allows for high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of its applications, including detailed experimental protocols and quantitative data to facilitate its use in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of (R)-phenylglycinol with carbon disulfide in the presence of a base.
Experimental Protocol: Synthesis of this compound
To a stirred solution of (R)-phenylglycinol (1 equivalent) in ethanol, potassium hydroxide (2 equivalents) is added. The mixture is stirred until the base is completely dissolved. Carbon disulfide (2 equivalents) is then added dropwise to the reaction mixture at a controlled temperature, typically around 40°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by recrystallization to afford pure this compound.
Applications in Asymmetric Synthesis
This compound is primarily employed as a chiral auxiliary. It is first acylated at the nitrogen atom to form an N-acyl derivative, which then directs the stereochemical outcome of subsequent reactions of the enolate.
Asymmetric Aldol Reactions
N-Acyl-(R)-4-phenylthiazolidine-2-thiones are excellent substrates for asymmetric aldol reactions, yielding syn-aldol products with high diastereoselectivity. The titanium enolates of these N-acyl derivatives react with various aldehydes to afford the corresponding aldol adducts in good yields.
Table 1: Asymmetric Aldol Reactions of N-Propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with Various Aldehydes
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 55 | 82:18 |
| 2,4-Dimethoxybenzaldehyde | 86 | 68:32 |
| 4-Chlorobenzaldehyde | 70 | 93:7 |
| 4-Nitrobenzaldehyde | 75 | 97:3 |
Data adapted from a study on the analogous (4S)-benzyl-1,3-thiazolidin-2-one, which serves as a good model for the phenyl-substituted auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction
To a solution of the N-propionyl-(R)-4-phenylthiazolidine-2-thione (1 equivalent) in anhydrous dichloromethane at -78°C under an inert atmosphere, titanium tetrachloride (1.1 equivalents) is added dropwise. The resulting mixture is stirred for a few minutes, followed by the addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction mixture is then warmed to -10°C and stirred for 1-2 hours to ensure complete enolate formation. The aldehyde (1.2 equivalents) is then added dropwise, and the reaction is stirred for several hours at -10°C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired aldol adduct.
Asymmetric Alkylation
The enolates of N-acyl-(R)-4-phenylthiazolidine-2-thiones can be alkylated with various electrophiles to introduce new stereocenters with high diastereoselectivity. However, the reaction can be challenging, with the potential for side products.
Experimental Protocol: Asymmetric Alkylation
A solution of N-acyl-(R)-4-phenylthiazolidine-2-thione (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.1 equivalents) is added dropwise to generate the enolate. After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) is added. The reaction mixture is stirred at -78°C for several hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography. It is important to note that S-alkylation can be a significant side reaction.
Asymmetric Michael Additions
While less commonly reported, derivatives of this compound can be utilized in asymmetric Michael additions to α,β-unsaturated carbonyl compounds, providing access to chiral 1,5-dicarbonyl compounds. The stereochemical outcome is dictated by the chiral auxiliary.
Cleavage of the Chiral Auxiliary
A crucial step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. Various methods can be employed depending on the desired functional group.
Table 2: Methods for the Cleavage of N-Acyl-(R)-4-phenylthiazolidine-2-thione Derivatives
| Desired Product | Reagents and Conditions |
| Carboxylic Acid | LiOH, H₂O₂ in THF/H₂O |
| Primary Alcohol | LiBH₄ in THF or Et₂O |
| Aldehyde | DIBAL-H in THF or Toluene at -78°C |
| Ester | NaOMe in MeOH |
Experimental Protocol: Cleavage to a Carboxylic Acid
The N-acyl-(R)-4-phenylthiazolidine-2-thione derivative (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water. The solution is cooled to 0°C, and lithium hydroxide (excess) and 30% aqueous hydrogen peroxide (excess) are added sequentially. The reaction mixture is stirred at 0°C until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted. The chiral auxiliary can often be recovered from the reaction mixture.
Visualization of Key Processes
Synthesis of this compound
Caption: Synthetic route to this compound.
General Workflow for Asymmetric Synthesis
Caption: General workflow using the chiral auxiliary.
Signaling Pathway for Diastereoselective Aldol Reaction
Caption: Key steps in the asymmetric aldol reaction.
(R)-4-Phenylthiazolidine-2-thione: A Chiral Building Block for Advanced Materials
An In-depth Technical Guide on Potential Material Science Applications
Executive Summary
(R)-4-Phenylthiazolidine-2-thione, a chiral heterocyclic compound, is emerging as a promising building block for the development of novel materials with tailored functionalities. While extensively utilized in asymmetric synthesis and medicinal chemistry, its potential in material science remains a burgeoning field of exploration. This technical guide elucidates the prospective applications of this compound in the design and synthesis of advanced materials, including chiral polymers for optoelectronics, coordination polymers with unique electronic and optical properties, and functional coatings for corrosion inhibition. By leveraging its inherent chirality, reactive functional groups, and coordinating capabilities, this molecule offers a versatile platform for creating next-generation materials for a wide array of technological applications. This document serves as a comprehensive resource for researchers, scientists, and professionals in material science and drug development, providing insights into the synthesis, characterization, and potential performance of materials derived from this intriguing chiral synthon.
Introduction
This compound is a sulfur- and nitrogen-containing heterocyclic molecule characterized by a stereogenic center at the fourth position of the thiazolidine ring. This chirality is a key attribute that can be translated into macroscopic material properties. The thione group and the secondary amine within the ring offer reactive sites for polymerization and coordination with metal ions. This guide will explore the theoretical and extrapolated potential of this compound in three primary areas of material science: chiral polymers, coordination polymers, and corrosion inhibitors, drawing upon existing research on analogous thiazolidinone and thiazolidine-2-thione derivatives.
Potential Applications in Chiral Polymers for Optoelectronics
The incorporation of chiral units into conjugated polymers can induce helical structures, leading to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL) and nonlinear optical (NLO) activity. These properties are highly desirable for applications in 3D displays, optical data storage, and spintronics. While direct polymerization of this compound has not been extensively reported, its structure is analogous to other chiral monomers used in the synthesis of helical polymers.
Proposed Synthetic Pathway for Chiral Polymers
A potential route to synthesize chiral polymers involves the N-functionalization of this compound with a polymerizable group, followed by polymerization. For instance, N-alkylation with a vinyl- or ethynyl-substituted moiety would yield a chiral monomer suitable for polymerization techniques like ring-opening metathesis polymerization (ROMP) or click chemistry.
Caption: Proposed synthetic workflow for chiral polymers.
Expected Properties and Characterization
The resulting chiral polymers are expected to exhibit strong circular dichroism (CD) and circularly polarized luminescence (CPL) signals, indicative of a helical conformation. Their nonlinear optical (NLO) properties can be investigated using techniques like the Z-scan method to determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β).
| Property | Expected Value Range (based on analogous systems) | Characterization Technique |
| Molar Ellipticity | 10⁴ - 10⁶ deg·cm²·dmol⁻¹ | Circular Dichroism (CD) Spectroscopy |
| CPL Dissymmetry Factor (g_lum) | 10⁻³ - 10⁻² | Circularly Polarized Luminescence (CPL) Spectroscopy |
| Nonlinear Refractive Index (n₂) | 10⁻¹³ - 10⁻¹¹ cm²/W | Z-scan |
| Third-Order NLO Susceptibility (χ⁽³⁾) | 10⁻¹² - 10⁻¹⁰ esu | Third-Harmonic Generation (THG) |
Table 1: Anticipated chiroptical and nonlinear optical properties of polymers derived from this compound.
Experimental Protocol: Z-scan for NLO Properties
The Z-scan technique is a single-beam method to measure the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient.
-
Sample Preparation: Dissolve the synthesized chiral polymer in a suitable solvent (e.g., chloroform, THF) to prepare solutions of different concentrations. The solutions are placed in a quartz cuvette with a known path length (typically 1-2 mm).
-
Optical Setup: A linearly polarized Gaussian laser beam is focused using a lens. The sample is mounted on a translation stage that moves it along the beam axis (the z-axis) through the focal point.
-
Data Acquisition: The transmitted beam intensity is measured by a photodetector in two configurations:
-
Closed-aperture Z-scan: An aperture is placed before the detector to measure the intensity changes due to nonlinear refraction. A peak followed by a valley in the transmittance curve indicates a negative n₂, while a valley followed by a peak indicates a positive n₂.
-
Open-aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. This configuration is sensitive to nonlinear absorption. A dip in transmittance at the focus indicates two-photon absorption or reverse saturable absorption.
-
-
Data Analysis: The normalized transmittance data is plotted as a function of the sample position (z). The nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) are extracted by fitting the experimental data to theoretical models.
Coordination Polymers for Electronic and Sensing Applications
The thione group and the nitrogen atom in the thiazolidine ring of this compound make it an excellent ligand for coordinating with various metal ions. The formation of coordination polymers with this chiral ligand can lead to materials with interesting magnetic, electronic, and catalytic properties. The chirality of the ligand can also direct the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-order nonlinear optical activity and piezoelectricity.
Synthesis of Chiral Coordination Polymers
Chiral coordination polymers can be synthesized via solvothermal or diffusion methods, where the this compound ligand and a metal salt are reacted in a suitable solvent system.
Caption: General synthesis workflow for chiral coordination polymers.
Potential Properties and Characterization
The resulting coordination polymers can be characterized for their structural, thermal, and electronic properties. Single-crystal X-ray diffraction is crucial to determine the coordination environment and the overall network topology.
| Property | Potential Value/Observation | Characterization Technique |
| Crystal Structure | Non-centrosymmetric space group | Single-Crystal X-ray Diffraction |
| Thermal Stability | Decomposition > 250 °C | Thermogravimetric Analysis (TGA) |
| Band Gap | 2.0 - 4.0 eV | UV-Vis Diffuse Reflectance Spectroscopy |
| Luminescence | Emission in the visible range | Photoluminescence Spectroscopy |
Table 2: Potential properties of coordination polymers based on this compound.
Experimental Protocol: Solvothermal Synthesis
-
Reactant Preparation: In a typical experiment, this compound and a metal salt (e.g., zinc nitrate hexahydrate) are mixed in a molar ratio (e.g., 2:1) in a suitable solvent such as dimethylformamide (DMF) or a solvent mixture.
-
Reaction Setup: The mixture is placed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
Cooling and Isolation: The autoclave is then slowly cooled to room temperature. The resulting crystals are collected by filtration, washed with the solvent, and dried.
Application as a Corrosion Inhibitor
Organic molecules containing heteroatoms (N, S, O) and π-electrons are often effective corrosion inhibitors for metals in acidic media. Thiazolidinone and its derivatives have demonstrated significant potential in this area.[1][2] The sulfur and nitrogen atoms in this compound, along with the phenyl ring, are expected to facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition
The inhibition mechanism involves the adsorption of the inhibitor molecules on the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the heteroatoms and the metal). The phenyl group can also contribute to the protective layer through π-π interactions.
Caption: Logical flow of the corrosion inhibition process.
Quantitative Evaluation of Inhibition Efficiency
The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |
| Blank (0) | 1050 | 25 | - |
| 1 x 10⁻⁵ | 150 | 200 | 85.7 |
| 5 x 10⁻⁵ | 80 | 450 | 92.4 |
| 1 x 10⁻⁴ | 45 | 800 | 95.7 |
| 5 x 10⁻⁴ | 25 | 1500 | 97.6 |
Table 3: Exemplary corrosion inhibition data for a thiazolidinone derivative on mild steel in 1 M HCl, demonstrating the expected trend for this compound.[1]
Experimental Protocol: Potentiodynamic Polarization
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode (e.g., a mild steel specimen), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire). The electrolyte is an acidic solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor.
-
Open Circuit Potential (OCP): The working electrode is immersed in the solution, and the OCP is allowed to stabilize (typically for 30-60 minutes).
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: A Tafel plot (log of current density vs. potential) is generated. The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection. The inhibition efficiency is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Conclusion and Future Outlook
This compound presents a compelling case for exploration in material science. Its inherent chirality, coupled with the versatile chemistry of the thiazolidine-2-thione core, opens avenues for the development of advanced materials with tailored optical, electronic, and protective properties. While direct experimental data on the material science applications of this specific molecule is nascent, the extensive research on analogous compounds provides a strong foundation and clear direction for future investigations.
Future research should focus on the synthesis and characterization of polymers and coordination frameworks derived from this compound. A systematic study of their chiroptical and nonlinear optical properties, as well as their performance as corrosion inhibitors, is warranted. The development of scalable and cost-effective synthetic routes will be crucial for the eventual translation of these materials into practical applications. The insights provided in this technical guide are intended to catalyze further research and development in this exciting and promising area of material science.
References
Introduction: The Imperative of Asymmetric Synthesis and the Role of Chiral Auxiliaries
An In-Depth Technical Guide to the Stereocontrol Mechanism of (R)-4-Phenylthiazolidine-2-thione
In the landscape of modern drug development and the total synthesis of complex natural products, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles.[1][2] Chiral auxiliaries are a powerful and reliable class of reagents employed to achieve this control.[2] These are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][2] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
While the oxazolidinone-based auxiliaries developed by David A. Evans are renowned for their efficacy,[3][4] a parallel class of sulfur-containing analogues, specifically thiazolidine-2-thiones, has emerged as an exceptionally versatile and, in some respects, superior alternative.[5][6] These auxiliaries often provide equal or greater levels of stereochemical induction and benefit from significantly milder conditions for their subsequent removal.[5][7] This guide offers a detailed examination of the this compound auxiliary, elucidating the core mechanistic principles that govern its remarkable ability to control stereochemistry in carbon-carbon bond-forming reactions.
The this compound Auxiliary: Structural Features and Advantages
The this compound auxiliary is typically synthesized from the readily available amino alcohol, (R)-phenylglycinol, by condensation with carbon disulfide.[6] Its efficacy is rooted in a combination of distinct structural features:
-
A Defined Stereocenter: The chiral center at the C4 position, bearing a phenyl group, serves as the primary stereocontrolling element.
-
A Rigid Heterocyclic Scaffold: The five-membered ring provides a conformationally restricted backbone.
-
A Strong Chelating Thiocarbonyl Group: The C2 thione (C=S) group is a powerful Lewis base, crucial for forming rigid, chelated transition states with Lewis acids.
A significant practical advantage of thiazolidinethione auxiliaries is the ease with which they can be cleaved from the reaction product. The thioamide linkage is more susceptible to aminolysis, hydrolysis, or reduction than the corresponding amide of an oxazolidinone, allowing for the generation of a wider range of functional groups under milder conditions.[6][7]
The Core Mechanism: A Symphony of Chelation, Sterics, and Conformational Control
The stereodirecting power of this compound is not the result of a single factor but rather a coordinated interplay of conformational biases and reagent-substrate interactions. The process can be dissected into three critical stages: N-acylation, Lewis acid-mediated enolization, and the face-selective electrophilic attack.
Part 1: N-Acylation and Enolate Precursor Formation
The journey begins with the attachment of a prochiral acyl group (e.g., propionyl or acetyl) to the nitrogen atom of the auxiliary. This is typically achieved by reaction with an acyl chloride in the presence of a tertiary amine base.[7] This N-acylation step transforms the chiral auxiliary into a substrate poised for stereoselective enolization.
Caption: N-Acylation of the chiral auxiliary.
Part 2: Chelation-Controlled Enolate Geometry
The cornerstone of stereocontrol lies in the formation of a geometrically defined enolate. This is most effectively achieved through the use of a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered amine base, like triethylamine (TEA) or Hünig's base (DIPEA).[7][8]
-
Lewis Acid Coordination: The Lewis acid (e.g., TiCl₄) coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen of the N-acyl group. This bidentate chelation is the single most important interaction, locking the molecule into a rigid, planar, five-membered chelate ring.[9][10]
-
Conformational Lock: This chelation forces the N-acyl group into a conformation where the thiocarbonyl and carbonyl groups are held syn-planar. This arrangement minimizes the dipole-dipole repulsion that would occur in an anti-planar conformation.[4]
-
Site-Selective Deprotonation: With the conformation locked, the hindered amine base abstracts a proton from the α-carbon. The steric bulk of the C4-phenyl group directs the trajectory of the base and influences the resulting enolate geometry. The interaction with the chelated metal center strongly favors the formation of the (Z)-enolate .
Caption: Formation of the rigid, chelated (Z)-enolate.
Part 3: Face-Selective Electrophilic Attack
The rigid, planar structure of the chelated (Z)-enolate presents two distinct faces to an incoming electrophile. The stereochemical outcome is now determined by the formidable steric shield provided by the C4-phenyl group.
-
Steric Blockade: The phenyl group projects directly over the top (Si) face of the enolate, effectively blocking any approach from that direction.
-
Directed Attack: Consequently, an electrophile (E⁺), such as an aldehyde or alkyl halide, is forced to approach from the less hindered bottom (Re) face.
This facial bias is the ultimate source of the high diastereoselectivity observed in reactions mediated by this auxiliary. In the case of an aldol reaction, the electrophile (aldehyde) coordinates to the Lewis acid and approaches the enolate nucleophile through a highly organized, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model.[2][11] The phenyl group on the auxiliary occupies a pseudo-equatorial position, minimizing steric clash and ensuring a single, low-energy pathway for the reaction to proceed.
Caption: Facial selectivity in electrophilic attack.
Application in Asymmetric Aldol Additions
The asymmetric aldol reaction is a hallmark application of this auxiliary. The use of chlorotitanium enolates has proven particularly versatile, as the stereochemical outcome can be tuned by the stoichiometry of the reagents.[7][12]
-
"Non-Evans" Syn Aldol Product: Using 1 equivalent of TiCl₄ and 1 equivalent of base typically leads to a "closed" transition state where the aldehyde is also coordinated to the titanium center, yielding the "non-Evans" syn-aldol product with high diastereoselectivity.[8]
-
"Evans" Syn Aldol Product: Conversely, using 2 equivalents of base can favor the "Evans" syn product.[7][12]
This tunability adds a significant layer of synthetic utility, allowing access to different diastereomers from the same precursor.
| Reagent Stoichiometry | Proposed Transition State | Major Product | Typical d.r. |
| 1 eq. TiCl₄, 1 eq. Base | "Closed" Chelate | "non-Evans" syn | >98:2[8] |
| 1 eq. TiCl₄, 2 eq. Base | "Open" Chelate | "Evans" syn | >97:3[7] |
Experimental Protocol: Titanium-Mediated "Non-Evans" Syn Aldol Addition
The following protocol is a representative example of the methodology used to achieve high diastereoselectivity with the this compound auxiliary.
Step 1: Preparation of the N-Propionyl Auxiliary To a solution of this compound (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add propionyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC). Quench with saturated aqueous NH₄Cl, separate the organic layer, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[7]
Step 2: Diastereoselective Aldol Reaction To a solution of the N-propionyl auxiliary (1.0 equiv) in CH₂Cl₂ at -78 °C, add titanium tetrachloride (1.1 equiv) dropwise. Stir for 5 minutes, then add Hünig's base (1.2 equiv). Stir for 30-60 minutes at -78 °C to ensure complete enolization. Add the desired aldehyde (1.5 equiv) and continue stirring at -78 °C for 2-3 hours. Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl. Extract with CH₂Cl₂, dry the combined organic layers, and concentrate to yield the crude aldol adduct. Diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.[8]
Step 3: Auxiliary Cleavage The resulting aldol adduct can be converted to various functional groups. For example, reduction to the corresponding aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H).[7]
Conclusion
The this compound chiral auxiliary provides a robust and highly predictable platform for asymmetric synthesis. Its efficacy stems from a well-defined mechanistic pathway dominated by the formation of a rigid, bidentate chelate with a Lewis acid. This chelation locks the conformation of the N-acyl group, allowing the C4-phenyl substituent to act as an impassable steric barrier, directing electrophilic attack to a single, unhindered face of the resulting (Z)-enolate. The reliability of this stereocontrol, coupled with the facile cleavage of the auxiliary, solidifies its position as an invaluable tool for researchers, scientists, and drug development professionals engaged in the stereocontrolled construction of complex chiral molecules.
References
- 1. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 6. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. youtube.com [youtube.com]
- 12. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in Thiazolidine-2-thiones for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine-2-thione, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties. A key chemical feature of thiazolidine-2-thione and its derivatives is the existence of prototropic tautomerism, specifically the thione-thiol equilibrium. This phenomenon involves the migration of a proton between the nitrogen and the exocyclic sulfur atom, resulting in two distinct tautomeric forms: the thione form (a cyclic thioamide) and the thiol form (a 2-mercaptothiazoline).
The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the thiazolidine ring. The ability of thiazolidine-2-thiones to exist in these two forms has significant implications for their physicochemical properties, reactivity, and, crucially, their biological activity. The different electronic and structural characteristics of the thione and thiol tautomers can lead to distinct interactions with biological targets such as enzymes and receptors.
This technical guide provides a comprehensive overview of the tautomerism in thiazolidine-2-thiones, including the underlying principles, experimental and computational methods for its investigation, and its relevance in the context of drug design and development.
The Thione-Thiol Tautomeric Equilibrium
The tautomeric equilibrium of thiazolidine-2-thione involves the interconversion between the thione and thiol forms, as depicted below. Generally, the thione form is considered to be the more stable and, therefore, the predominant tautomer, particularly in polar solvents.[1] This is attributed to the greater stability of the C=S double bond within the thioamide group compared to the C=N double bond in the thiol form.
Factors Influencing the Tautomeric Equilibrium
The position of the thione-thiol equilibrium is sensitive to several factors:
-
Solvent Polarity: In polar solvents, the more polar thione tautomer is generally favored due to better solvation through dipole-dipole interactions and hydrogen bonding.[1] In non-polar solvents, the less polar thiol form may become more populated.
-
Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization will determine the direction of the shift.
-
Substituents: Electron-withdrawing or electron-donating groups on the thiazolidine ring can influence the relative stabilities of the two tautomers by altering the electron density and acidity/basicity of the N-H and S-H protons.
-
pH: The pH of the medium can significantly affect the tautomeric equilibrium, especially for ionizable derivatives.
Quantitative Analysis of Tautomerism
While the qualitative existence of thione-thiol tautomerism in thiazolidine-2-thiones is well-established, precise quantitative data on the tautomeric ratio in different solvents is not extensively documented in the readily available literature. However, data from analogous heterocyclic thione systems consistently show a strong preference for the thione form in polar solvents. For instance, studies on 1,2,4-triazole-3-thiones using HPLC-MS have shown the thione form to be the major component (e.g., 97.27%) in DMSO, with the thiol form being the minor component (2.73%).[2] This preference for the thione tautomer is a general trend observed in many heterocyclic systems containing a thioamide moiety.[1]
Table 1: Tautomeric Composition of a 1,2,4-Triazole-3-thione Derivative in DMSO (as an analogous system)
| Tautomer | Peak Area Ratio (%) |
| Thione | 97.27 |
| Thiol | 2.73 |
Data from a study on a 1,2,4-triazole-3-thione derivative, intended to be illustrative of the general trend.[2]
Experimental Protocols for Tautomer Analysis
The investigation of tautomeric equilibria relies heavily on spectroscopic and computational methods.
Synthesis of Thiazolidine-2-thione
A common method for the synthesis of thiazolidine-2-thione involves the reaction of 2-aminoethanol with carbon disulfide in the presence of a base.
Materials:
-
2-Aminoethanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
5% Sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 2-aminoethanol and a base (e.g., KOH) in ethanol in a three-necked flask equipped with a stirrer and a dropping funnel.[3]
-
Heat the mixture to a specified temperature (e.g., 40 °C).[3]
-
Add carbon disulfide dropwise to the reaction mixture over a period of time (e.g., 1 hour).[3]
-
Continue stirring the reaction mixture at the same temperature for a set duration (e.g., 3 hours).[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and perform a work-up procedure, which typically involves washing with a basic solution (e.g., 5% NaOH), followed by extraction with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic extract with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., absolute ethanol) to yield pure thiazolidine-2-thione.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the interconversion between tautomers is slow on the NMR timescale.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of the thiazolidine-2-thione derivative in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a known concentration.
-
Data Acquisition:
-
Record ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons of interest) to allow for full relaxation and obtain accurate integrals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify distinct signals corresponding to each tautomer. For the thione-thiol equilibrium, look for the N-H proton signal of the thione and the S-H proton signal of the thiol. Protons on the thiazolidine ring adjacent to the tautomerizing moiety may also show distinct chemical shifts for each tautomer.
-
Carefully integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the different electronic structures of the tautomers often result in distinct absorption spectra.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the thiazolidine-2-thione derivative in a variety of solvents with different polarities. The concentration should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
The thione and thiol tautomers are expected to have different absorption maxima (λmax). The C=S chromophore in the thione form typically absorbs at a longer wavelength compared to the C=N chromophore in the thiol form.
-
By analyzing the changes in the absorption spectra with solvent polarity, the relative contributions of each tautomer can be inferred.
-
For quantitative analysis, the molar extinction coefficients of the pure tautomers are required. If these cannot be determined experimentally, computational methods can be used to estimate them.
-
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for predicting the relative stabilities and spectroscopic properties of tautomers.
Computational Protocol:
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers.
-
Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Stability Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative stabilities and the equilibrium constant.
-
Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.
Biological Relevance and Signaling Pathways
The tautomeric state of thiazolidine-2-thiones can have a profound impact on their biological activity. The different shapes, hydrogen bonding capabilities, and electronic distributions of the thione and thiol forms can lead to differential binding to biological targets.
A notable example of the biological relevance of thiazolidine-2-thiones is their activity as xanthine oxidase (XO) inhibitors.[3][4] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
Molecular docking studies have suggested that the thione form of thiazolidine-2-thione derivatives is the active tautomer that binds to the active site of xanthine oxidase.[4] The thione moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the inhibitory activity.
The logical diagram above illustrates the role of xanthine oxidase in the production of uric acid and how the thione tautomer of a thiazolidine-2-thione derivative can inhibit this process by binding to the enzyme's active site. This inhibition leads to a reduction in uric acid levels, which is the therapeutic goal in the treatment of hyperuricemia and gout.
Conclusion
The thione-thiol tautomerism of thiazolidine-2-thiones is a fundamental aspect of their chemistry with significant implications for their application in drug discovery and development. While the thione form is generally predominant, the ability to exist in equilibrium with the thiol form provides a dynamic aspect to their chemical behavior. A thorough understanding and characterization of this tautomerism using a combination of experimental and computational techniques are crucial for elucidating structure-activity relationships and designing more potent and selective drug candidates. The example of xanthine oxidase inhibition highlights how the specific tautomeric form can be responsible for the observed biological activity, underscoring the importance of considering tautomerism in the design of new therapeutic agents based on the thiazolidine-2-thione scaffold. Further quantitative studies on the tautomeric equilibrium of various thiazolidine-2-thione derivatives in different environments will be invaluable for advancing their development as therapeutic agents.
References
- 1. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric Aldol Reaction Using (R)-4-Phenylthiazolidine-2-thione
Introduction: The Pursuit of Stereochemical Precision
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Its asymmetric variant, which allows for the selective creation of one enantiomer over another, is of paramount importance in the synthesis of complex, biologically active molecules where stereochemistry dictates function.[1][2][3] Chiral auxiliaries are a robust and reliable tool for achieving this control, temporarily imparting chirality to a prochiral substrate to direct the stereochemical course of a reaction.[1][4]
Among the pantheon of chiral auxiliaries, the Evans oxazolidinones have been foundational.[2][5] This guide focuses on a powerful sulfur-containing analogue, (R)-4-Phenylthiazolidine-2-thione . This auxiliary often provides superior levels of diastereoselectivity and benefits from the unique electronic properties of the thiocarbonyl group, which can influence reactivity and facilitate milder cleavage conditions for removal of the auxiliary post-reaction.[6][7] We will explore the mechanistic underpinnings of the stereocontrol exerted by this auxiliary and provide detailed, field-proven protocols for its application in the synthesis of syn-aldol products.
The Mechanism of Stereocontrol: A Tale of Steric Shielding and Rigid Transition States
The remarkable stereoselectivity of this reaction is not accidental; it is the result of a highly organized transition state assembly. The generally accepted model for boron-mediated aldol reactions is the Zimmerman-Traxler transition state, a six-membered chair-like arrangement that minimizes steric interactions and dictates the final stereochemistry.[8][9][10]
The Key Steps to Selectivity:
-
Formation of the (Z)-Boron Enolate: The process begins with the reaction of the N-acyl-(R)-4-phenylthiazolidine-2-thione with a Lewis acid, such as Dichlorophenylborane (PhBCl₂) or Boron Triflate (Bu₂BOTf), and a hindered base, like (-)-sparteine or triethylamine. The Lewis acid coordinates to the thiocarbonyl sulfur, increasing the acidity of the α-protons. The base then selectively deprotonates to form a kinetically controlled (Z)-enolate. The formation of the (Z)-enolate is crucial for achieving the desired syn-aldol stereochemistry.[5][11][12]
-
The Zimmerman-Traxler Transition State: The (Z)-enolate then coordinates with the incoming aldehyde. The boron atom chelates both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a rigid, six-membered, chair-like transition state.[8][10]
-
Facial Selectivity: The stereocontrol arises from the conformation of the chiral auxiliary within this transition state. To minimize dipole-dipole repulsion between the thiocarbonyl group and the enolate C-O bond, the auxiliary orients itself such that the bulky (R)-4-phenyl group effectively shields the si-face of the enolate.[6][13] Consequently, the aldehyde (R-CHO) is forced to approach from the less sterically hindered re-face. This facial bias ensures the predictable formation of the desired syn-aldol adduct.
Experimental Protocols: From Acylation to Aldol Adduct
This section provides a comprehensive, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Part A: Preparation of N-Propionyl-(R)-4-Phenylthiazolidine-2-thione
The chiral auxiliary must first be acylated to become the nucleophile precursor for the aldol reaction.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add this compound (1.0 equiv).
-
Dissolution: Dissolve the auxiliary in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) dropwise.
-
Acylation: Slowly add propionyl chloride (1.2 equiv) dropwise. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl derivative.
Part B: Boron-Mediated Asymmetric Aldol Reaction
This protocol is a representative procedure for generating the syn-aldol adduct.
Protocol Details:
-
Setup: To a flame-dried, 25 mL round-bottom flask under Argon, add the N-propionyl-(R)-4-phenylthiazolidine-2-thione (e.g., 0.25 mmol, 1.3 equiv).
-
Dissolution & Cooling: Add anhydrous DCM (2.5 mL) and cool the flask in an ice bath (0 °C).
-
Lewis Acid Addition: Add Dichlorophenylborane (PhBCl₂, 1.0 M in DCM, 0.25 mmol, 1.3 equiv) dropwise. The solution will typically turn orange.[12]
-
Stirring: Stir the mixture for 5 minutes at 0 °C.
-
Base Addition: Add (-)-sparteine (0.50 mmol, 2.6 equiv) dropwise. The solution often turns yellow and may become cloudy before re-homogenizing.[12]
-
Enolate Formation: Stir the reaction for an additional 30 minutes at 0 °C to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the desired aldehyde (e.g., isobutyraldehyde, 0.19 mmol, 1.0 equiv) as a solution in DCM.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding 2 mL of a pH 7 phosphate buffer, followed by 4 mL of methanol.
-
Oxidative Workup: Remove the cold bath and add 6 mL of 2:1 methanol/30% hydrogen peroxide solution. Stir vigorously for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (e.g., silica gel, 20-40% ethyl acetate in hexanes) to afford the pure syn-aldol adduct.
Part C: Cleavage of the Chiral Auxiliary
A significant advantage of thiazolidinethione auxiliaries is their facile removal under various conditions.[14][15]
Example Protocol: Reductive Cleavage to the Aldehyde
-
Setup: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous toluene (approx. 0.05 M) in a flame-dried flask under Argon.
-
Cooling: Cool the solution to -78 °C.
-
Reduction: Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.5 equiv) dropwise over 15 minutes.
-
Reaction: Stir the reaction at -78 °C for 3 hours.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Workup: Allow the mixture to warm to room temperature and pour it into a stirring solution of 1 M Rochelle's salt (potassium sodium tartrate). Stir vigorously until the layers become clear (may take several hours).
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the β-hydroxy aldehyde.
Data Summary and Expected Outcomes
The reaction protocol described is highly reliable and provides excellent levels of diastereoselectivity across a range of aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | β-hydroxy N-acylthiazolidinethione | 85-95 | >98:2 |
| 2 | Benzaldehyde | β-hydroxy N-acylthiazolidinethione | 80-90 | >95:5 |
| 3 | Propionaldehyde | β-hydroxy N-acylthiazolidinethione | 88-96 | >97:3 |
| 4 | Acrolein | β-hydroxy N-acylthiazolidinethione | 75-85 | >95:5 |
Data are representative values compiled from literature precedents.[12][15][16]
Expert Insights & Troubleshooting
-
Choice of Lewis Acid and Base: While boron-based Lewis acids reliably produce (Z)-enolates and thus syn-aldol products, other metals can offer different selectivity. For instance, titanium enolates of thiazolidinethiones, developed by Crimmins, can be tuned to produce either the "Evans" syn or "non-Evans" syn product by simply varying the stoichiometry of the base.[15][17] Using 1 equivalent of (-)-sparteine can lead to the non-Evans product, while 2 equivalents favors the Evans product.[15] This switch is believed to result from a change between chelated and non-chelated transition states.[6][17]
-
Temperature Control: Maintaining low temperatures (-78 °C) during aldehyde addition is critical to minimize background uncatalyzed reactions and prevent erosion of diastereoselectivity.
-
Purity of Reagents: The use of freshly distilled solvents and high-purity reagents is essential. (-)-Sparteine, in particular, should be handled with care to avoid oxidation. The quality of the Lewis acid is also paramount.
-
Poor Diastereoselectivity: If low d.r. is observed, verify the temperature control and the purity of the reagents. Ensure sufficient time was allowed for enolate formation before the addition of the aldehyde. Incomplete (Z)-enolate formation can lead to mixtures of products.
-
Auxiliary Cleavage: The thiocarbonyl group is more susceptible to nucleophilic attack than the corresponding carbonyl in oxazolidinones, allowing for a broader range of mild cleavage conditions.[14] Besides reduction to aldehydes, methods include hydrolysis to acids (e.g., LiOH/H₂O₂), conversion to esters with alkoxides, or formation of Weinreb amides.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Diastereoselective Synthesis with (R)-4-Phenylthiazolidine-2-thione Auxiliary
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to introduce stereocenters with a high degree of predictability and selectivity. Among these, the (R)-4-Phenylthiazolidine-2-thione auxiliary, a derivative of (R)-phenylglycinol, has emerged as a robust and versatile controller for a variety of carbon-carbon bond-forming reactions. Its rigid thiazolidinethione ring structure and the strategically positioned phenyl group create a well-defined chiral environment, effectively shielding one face of the enolate and directing the approach of electrophiles. This guide provides an in-depth exploration of the application of this compound in diastereoselective synthesis, complete with mechanistic insights and detailed experimental protocols. This compound is a valuable chiral building block in the synthesis of various biologically active molecules, making it significant in the development of new drugs and therapeutic agents[1].
Core Principles of Stereocontrol
The stereodirecting influence of the this compound auxiliary stems from its ability to form a rigid chelated transition state. Upon N-acylation and subsequent enolization, typically with a Lewis acid like titanium tetrachloride, the auxiliary, the metal center, and the acyl carbonyl group arrange into a defined conformation. The phenyl group on the stereogenic center of the auxiliary effectively blocks one face of the enolate, leaving the other face exposed for electrophilic attack. This steric hindrance is the primary determinant of the observed diastereoselectivity.
Diastereoselective Aldol Additions: Crafting Syn and Anti Adducts
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The use of N-acyl-(R)-4-phenylthiazolidine-2-thiones allows for highly diastereoselective aldol additions, with the ability to selectively generate either the "Evans" syn or "non-Evans" syn aldol products depending on the reaction conditions[2].
Mechanism of Diastereoselection in Aldol Additions
The key to the high diastereoselectivity observed in these reactions is the formation of a rigid, chelated titanium enolate. The choice of base and its stoichiometry play a crucial role in determining the stereochemical outcome.
-
Formation of the "Evans" syn Adduct: When using two equivalents of a base such as (-)-sparteine with titanium tetrachloride, a chelated enolate is formed. The phenyl group of the auxiliary effectively blocks the top face of the enolate, forcing the aldehyde to approach from the less hindered bottom face. This leads to the formation of the syn aldol product with high diastereoselectivity[2].
-
Formation of the "non-Evans" syn Adduct: Interestingly, by using only one equivalent of the base, the stereochemical outcome can be reversed to favor the "non-Evans" syn product. This change in selectivity is attributed to a shift in the reaction mechanism from a chelated to a non-chelated transition state[1].
Protocol for Diastereoselective Titanium-Mediated Aldol Addition
This protocol is adapted from the work of Crimmins et al.[2].
Materials:
-
N-Propionyl-(R)-4-phenylthiazolidine-2-thione
-
Titanium (IV) chloride (TiCl4)
-
(-)-Sparteine
-
Aldehyde
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Dissolve the N-propionyl-(R)-4-phenylthiazolidine-2-thione (1.0 equiv) in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Add TiCl4 (1.1 equiv) dropwise and stir for 5 minutes.
-
Add (-)-sparteine (2.1 equiv for syn product, 1.05 equiv for non-Evans syn product) dropwise and stir for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Aldehyde | Base (equiv) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | (-)-Sparteine (2.1) | >99:1 | 85 |
| Benzaldehyde | (-)-Sparteine (2.1) | 97:3 | 90 |
| Isobutyraldehyde | (-)-Sparteine (1.05) | 3:97 | 88 |
| Benzaldehyde | (-)-Sparteine (1.05) | 5:95 | 92 |
Data adapted from Crimmins, M. T. & Chaudhary, K. (2000). Org. Lett., 2(6), 775-777.[2]
Diastereoselective Michael and Aza-Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful C-C bond-forming reaction. The this compound auxiliary can be employed to direct the stereochemical outcome of Michael and aza-Michael additions.
Mechanistic Considerations
Similar to aldol additions, the stereocontrol in Michael additions is achieved through the formation of a rigid enolate structure where the phenyl group of the auxiliary blocks one face. The incoming Michael acceptor then approaches from the less sterically hindered face, leading to the formation of the desired diastereomer. In aza-Michael additions, the nitrogen nucleophile adds to the α,β-unsaturated system in a conjugate manner[3].
General Protocol for Diastereoselective Aza-Michael Addition
Materials:
-
N-Acryloyl-(R)-4-phenylthiazolidine-2-thione
-
Amine nucleophile
-
Lewis acid catalyst (e.g., MgBr2, Sc(OTf)3) or a Brønsted acid
-
Solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the N-acryloyl-(R)-4-phenylthiazolidine-2-thione (1.0 equiv) in the chosen solvent under an inert atmosphere.
-
Add the catalyst (0.1-1.0 equiv).
-
Add the amine nucleophile (1.1 equiv) and stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 or NH4Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Diastereoselective Alkylation
The enolates derived from N-acyl-(R)-4-phenylthiazolidine-2-thiones can also be alkylated with high diastereoselectivity.
Mechanism of Stereocontrol
The enolate is generated using a strong base, such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS). The resulting enolate maintains a rigid conformation due to the influence of the chiral auxiliary. The electrophile (alkyl halide) then approaches from the less hindered face, leading to the formation of the alkylated product with a high degree of stereocontrol.
General Protocol for Diastereoselective Alkylation
Materials:
-
N-Acyl-(R)-4-phenylthiazolidine-2-thione
-
Strong base (e.g., NaHMDS, LiHMDS)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous THF
Procedure:
-
Dissolve the N-acyl-(R)-4-phenylthiazolidine-2-thione (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the strong base (1.1 equiv) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) and stir at -78 °C for several hours, or until the reaction is complete.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Warm to room temperature and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. The N-acyl-(R)-4-phenylthiazolidine-2-thione can be cleaved under various conditions to yield a range of functional groups.
Cleavage Protocols
1. Reductive Cleavage to Aldehydes:
-
Reagent: Diisobutylaluminum hydride (DIBAL-H)
-
Product: Chiral aldehyde
-
Procedure: The aldol adduct is treated with DIBAL-H at low temperature (e.g., -78 °C) in a solvent like DCM.
2. Reductive Cleavage to Alcohols:
-
Reagent: Lithium borohydride (LiBH4)
-
Product: Chiral alcohol
-
Procedure: The N-acyl derivative is treated with LiBH4 in a solvent mixture such as THF/water.
3. Conversion to Carboxylic Acids:
-
Reagent: Hydrogen peroxide and a suitable base (e.g., LiOH).
-
Product: Chiral carboxylic acid.
-
Procedure: The N-acyl derivative is treated with aqueous hydrogen peroxide in the presence of a base.
4. Conversion to Esters:
-
Reagent: Sodium alkoxide in the corresponding alcohol.
-
Product: Chiral ester.
-
Procedure: Transesterification is achieved by treating the N-acyl derivative with a sodium alkoxide in the parent alcohol.
5. Conversion to Amides:
-
Reagent: N,O-Dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl).
-
Product: Weinreb amide.
-
Procedure: The N-acyl derivative is treated with the pre-formed magnesium salt of N,O-dimethylhydroxylamine.
Conclusion
The this compound auxiliary is a highly effective chiral controller for a range of asymmetric transformations. Its ability to direct the stereochemical course of aldol additions, Michael additions, and alkylations with high diastereoselectivity makes it an invaluable tool for the synthesis of complex chiral molecules. The straightforward cleavage of the auxiliary to furnish a variety of functional groups further enhances its synthetic utility. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: (R)-4-Phenylthiazolidine-2-thione in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Phenylthiazolidine-2-thione is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions, proving invaluable in the synthesis of complex natural products and pharmaceutical intermediates where precise chirality is paramount for biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the stereoselective synthesis of key building blocks for natural products.
Key Applications in Natural Product Synthesis
The primary application of this compound lies in its ability to direct stereoselective transformations such as aldol additions and alkylations. The phenyl group at the C4 position effectively shields one face of the enolate derived from the N-acylated auxiliary, leading to high diastereoselectivity in the formation of new stereocenters.
Asymmetric Aldol Reactions
N-Acyl derivatives of this compound serve as effective chiral templates in boron and titanium-mediated aldol reactions to generate syn- and anti-aldol products with high diastereoselectivity. These aldol adducts are key intermediates in the synthesis of polyketide natural products and other complex molecules.
Stereoselective Alkylations
The enolates generated from N-acyl (R)-4-Phenylthiazolidine-2-thiones can also undergo highly diastereoselective alkylations, providing a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives.
Featured Applications: Synthesis of Simplactones and (-)-Cytoxazone Precursors
This section details the application of thiazolidinethione auxiliaries in the synthesis of key fragments of the natural products simplactones and (-)-cytoxazone, showcasing the utility of this methodology in constructing complex stereochemical arrays.
Synthesis of Simplactone Precursors via Diastereoselective Acetate Aldol Reaction
The synthesis of simplactones, a class of bioactive natural products, was achieved utilizing a double diastereoselective acetate aldol reaction where the stereochemistry was solely controlled by an N-acyl thiazolidinethione chiral auxiliary.[2]
Table 1: Diastereoselective Aldol Reaction for Simplactone Precursors [2]
| Entry | Aldehyde | Diastereomeric Ratio (ds) | Yield (%) |
| 1 | Propanal | >95:5 | 85 |
| 2 | Isovaleraldehyde | >95:5 | 82 |
Synthesis of a (-)-Cytoxazone Fragment via Titanium-Mediated Aldol Reaction
A key step in the total synthesis of the natural product (-)-cytoxazone involves a titanium-mediated asymmetric aldol reaction of an N-acyl thiazolidinethione with 2-(benzyloxy)acetaldehyde to furnish a crucial intermediate with high diastereoselectivity.[3]
Table 2: Titanium-Mediated Aldol Reaction for (-)-Cytoxazone Precursor [3]
| N-Acyl Thiazolidinethione | Aldehyde | Diastereomeric Ratio (ds) | Yield (%) |
| (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | 2-(Benzyloxy)acetaldehyde | >95:5 | 88 |
Experimental Protocols
This section provides detailed experimental procedures for the key steps in utilizing this compound as a chiral auxiliary.
Protocol 1: N-Acylation of this compound
This protocol describes the general procedure for the acylation of the chiral auxiliary, a necessary first step for its use in stereoselective reactions.
Workflow for N-Acylation
References
- 1. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of (R)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis of Pharmaceutical Intermediates
Introduction: A Modern Tool for Asymmetric Control
In the landscape of pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for safety and efficacy. Chiral auxiliaries, stoichiometric units of chirality temporarily incorporated into a substrate, remain an indispensable and reliable strategy for inducing stereoselectivity in chemical transformations.[1][2] Among the pantheon of such tools, (R)-4-Phenylthiazolidine-2-thione has emerged as a highly versatile and efficient chiral auxiliary.[1][3]
Derived from (R)-phenylglycinol, this auxiliary shares a conceptual lineage with the renowned Evans oxazolidinones.[4][5] However, the replacement of the exocyclic carbonyl oxygen with sulfur imparts distinct advantages. The corresponding N-acyl derivatives exhibit enhanced acidity of the α-protons and the resulting thione moiety facilitates milder and more versatile cleavage conditions for removal of the auxiliary post-transformation.[6] These attributes make this compound an excellent choice for constructing complex chiral intermediates used in the synthesis of natural products and pharmacologically active molecules.[1][7]
This guide provides an in-depth exploration of the application of this compound, focusing on the causality behind experimental choices and providing robust, validated protocols for its use in key asymmetric reactions.
Key Properties of this compound:
The General Workflow: A Strategy of Induction and Removal
The use of this compound follows a logical and powerful three-stage sequence: attachment of the substrate, diastereoselective reaction, and removal of the auxiliary to reveal the enantiomerically enriched product. This workflow ensures that the chirality of the auxiliary is effectively transferred to the newly formed stereocenter(s) in the product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Core Application: The Asymmetric Aldol Reaction
One of the most powerful applications of this compound is in directing asymmetric aldol additions, a cornerstone of carbon-carbon bond formation. The high levels of diastereoselectivity are achieved through the formation of a rigid, chelated transition state that effectively shields one face of the enolate.
Mechanistic Rationale for Stereocontrol
The key to stereocontrol lies in the formation of a specific enolate geometry and its subsequent facial bias. Typically, a Lewis acid like titanium tetrachloride (TiCl₄) is used in conjunction with a hindered amine base, such as (-)-sparteine or diisopropylethylamine (DIPEA).
-
Chelation: The Lewis acid (e.g., TiCl₄) coordinates to both the thione sulfur and the carbonyl oxygen of the N-acyl group. This bidentate chelation locks the conformation of the acyl group.
-
Enolate Formation: The amine base deprotonates the α-carbon, forming a Z-enolate.
-
Facial Shielding: The bulky 4-phenyl group of the auxiliary extends into one face of the enolate plane, sterically hindering the approach of the electrophile (aldehyde) from that side.
-
Stereoselective Attack: The aldehyde is forced to approach from the less-hindered face, leading to the predictable formation of a single major diastereomer.
This control is so precise that by carefully selecting the base and the amount used, it's possible to generate either the "Evans" syn or "non-Evans" syn aldol adduct from the same chiral auxiliary, a remarkable feat of synthetic versatility.[9] Using (-)-sparteine, for instance, can selectively produce different syn aldol products depending on whether 1 or 2 equivalents of the base are employed.[9]
Caption: Proposed chelated transition state for the TiCl₄-mediated aldol addition.
Protocol 1: Asymmetric Aldol Addition of an N-Propionyl Thiazolidinethione
This protocol describes a general procedure for the highly diastereoselective aldol reaction between an N-propionyl derivative and an aldehyde to generate a syn-aldol adduct.
Materials:
-
N-Propionyl-(R)-4-phenylthiazolidine-2-thione
-
Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
(-)-Sparteine or Diisopropylethylamine (DIPEA)
-
Aldehyde (R-CHO)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-propionyl-(R)-4-phenylthiazolidine-2-thione (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl₄ (1.1 equiv, 1.0 M solution in DCM) dropwise. The solution typically turns a deep red or yellow. Stir for 5 minutes.
-
Add (-)-sparteine (1.2 equiv) or DIPEA (1.2 equiv) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.5 equiv), either neat or as a solution in DCM, dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
Data Presentation:
| Aldehyde (R-CHO) | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | (-)-Sparteine | 85 | >99:1 |
| Benzaldehyde | (-)-Sparteine | 90 | 97:3 |
| Acrolein | DIPEA | 78 | 95:5 |
| Note: Yields and ratios are representative and can vary based on substrate and exact conditions. Data synthesized from findings in related literature.[9][10][11] |
Diastereoselective Alkylation
Similar to aldol reactions, the enolates derived from N-acyl thiazolidinethiones can be alkylated with high diastereoselectivity.[1][12] This provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives, which are valuable pharmaceutical building blocks. The stereochemical outcome is governed by the same principle of facial shielding by the 4-phenyl group of the auxiliary.
The process involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form the enolate, followed by quenching with an electrophilic alkylating agent (e.g., benzyl bromide, methyl iodide).[12][13]
Application in β-Lactam Synthesis
The β-lactam ring is the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins.[14][15][16] The asymmetric Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing this strained four-membered ring.[15][17] this compound can be used to generate a chiral ketene equivalent. The N-acetyl derivative, upon enolization, can react with imines to produce β-lactams with excellent control over the stereochemistry at the C3 and C4 positions. The stereochemical outcome is dictated by the chiral auxiliary, which directs the cycloaddition to occur in a highly diastereoselective manner.
Auxiliary Cleavage: Liberating the Chiral Product
A critical advantage of thiazolidinethione auxiliaries is the relative ease and versatility of their removal.[6] The N-acyl bond can be cleaved under various conditions to yield a range of valuable chiral products, and the auxiliary can often be recovered and reused.
Protocol 2: Reductive Cleavage to a Chiral Primary Alcohol
Materials:
-
N-acyl adduct (from aldol or alkylation reaction)
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Dissolve the purified N-acyl adduct (1.0 equiv) in a mixture of anhydrous THF and Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0-3.0 equiv) portion-wise.
-
Stir the reaction at 0 °C, allowing it to warm to room temperature over 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding MeOH at 0 °C.
-
Add saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the chiral alcohol and the recovered this compound.
Versatility of Cleavage:
| Reagent(s) | Product Functional Group |
| LiBH₄, H₂O | Primary Alcohol |
| DIBAL-H | Aldehyde[9] |
| LiOH, H₂O₂ | Carboxylic Acid |
| NaOMe, MeOH | Methyl Ester |
| Benzyl alcohol, Ti(Oi-Pr)₄ | Benzyl Ester |
Conclusion
This compound stands as a robust and highly effective chiral auxiliary for modern asymmetric synthesis. Its ability to confer high levels of stereocontrol in fundamental C-C bond-forming reactions, combined with the operational simplicity and versatility of its removal, makes it an invaluable tool for researchers and professionals in drug development.[3][8] The predictable stereochemical outcomes and the well-understood mechanistic basis for its selectivity provide a trustworthy platform for the construction of complex chiral molecules, accelerating the path toward novel pharmaceutical intermediates.
References
- 1. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective synthesis of apoptolidinone: exploiting the versatility of thiazolidinethione chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. β-Lactam synthesis [organic-chemistry.org]
Protocol for N-acylation of (R)-4-Phenylthiazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-acylation of (R)-4-Phenylthiazolidine-2-thione is a critical step in the utilization of this versatile chiral auxiliary for asymmetric synthesis. This transformation introduces an acyl group onto the nitrogen atom of the thiazolidinethione ring, creating an N-acyl derivative that can subsequently be used to control the stereochemistry of various carbon-carbon bond-forming reactions, such as aldol additions and alkylations. The steric hindrance provided by the phenyl group at the C4 position of the chiral auxiliary directs the approach of incoming reagents, leading to high diastereoselectivity in the products.
The choice of the acylating agent is crucial as it determines the nature of the enolate that will be formed in subsequent deprotonation steps, thereby influencing the outcome of the asymmetric transformation. Common acylating agents include a variety of aliphatic and aromatic acyl chlorides, as well as carboxylic acids activated with coupling agents. The resulting N-acyl thiazolidinethiones are stable, crystalline compounds that are readily purified by chromatography or recrystallization. Subsequent removal of the chiral auxiliary under mild conditions regenerates the chiral starting material and yields the enantiomerically enriched product.
This protocol provides a general and efficient method for the N-acylation of this compound, which is applicable to a wide range of acylating agents.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-acylation of this compound with various acyl chlorides.
| Entry | Acyl Chloride | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 2 | 95 |
| 2 | Propionyl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 2 | 98 |
| 3 | Isobutyryl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 3 | 96 |
| 4 | Pivaloyl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 4 | 92 |
| 5 | Benzoyl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 3 | 97 |
| 6 | 4-Nitrobenzoyl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 3 | 95 |
| 7 | 4-Methoxybenzoyl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 3 | 98 |
| 8 | Cinnamoyl chloride | Triethylamine (1.5) | Dichloromethane | 0 to rt | 4 | 93 |
Experimental Protocols
General Procedure for the N-acylation of this compound with Acyl Chlorides
This protocol describes a general method for the N-acylation of this compound using various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Dissolve the solid in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Acylation: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-(R)-4-Phenylthiazolidine-2-thione.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Mandatory Visualization
Application Notes and Protocols: Titanium Enolates of N-acyl (R)-4-Phenylthiazolidine-2-thione in Aldol Additions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of titanium enolates derived from N-acyl (R)-4-Phenylthiazolidine-2-thiones in asymmetric aldol additions. This methodology offers a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of various natural products and pharmaceuticals.
Introduction
The aldol addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries, such as (R)-4-Phenylthiazolidine-2-thione, allows for a high degree of stereocontrol in these reactions. When coupled with a titanium Lewis acid like titanium tetrachloride (TiCl₄), the N-acyl derivatives of this auxiliary form rigid chelated or non-chelated transition states, leading to predictable and highly diastereoselective outcomes. The stereochemical course of the reaction, yielding either syn or anti aldol products, can often be tuned by the choice of base and the stoichiometry of the reagents.
Reaction Principle and Stereochemical Control
The stereoselectivity of the aldol addition of titanium enolates of N-acyl (R)-4-Phenylthiazolidine-2-thiones is primarily dictated by the formation of a specific transition state geometry. The chiral auxiliary, with its bulky phenyl group, effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.
Two principal transition state models are proposed:
-
Chelated Transition State: In this model, the titanium atom coordinates to both the enolate oxygen and the thiocarbonyl sulfur of the thiazolidinethione ring. This rigid, chair-like transition state leads to a specific facial selectivity.
-
Non-Chelated Transition State: In the presence of strong donor ligands or certain bases, a non-chelated transition state may be favored. This can lead to the opposite diastereomer compared to the chelated pathway. The choice of base, such as diisopropylethylamine (DIPEA) or the bidentate ligand (-)-sparteine, can influence which pathway is dominant.
The interplay between the Lewis acid (TiCl₄), the base, and the chiral auxiliary allows for the selective formation of different stereoisomers, making this a versatile method for asymmetric synthesis.
Data Presentation: Diastereoselectivity in Aldol Additions
The following table summarizes the typical yields and diastereomeric ratios (d.r.) observed for the titanium tetrachloride-mediated aldol addition of N-propionyl-(R)-4-phenylthiazolidine-2-thione with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 85 | >95:5 | |
| 2 | Benzaldehyde | 92 | >95:5 | |
| 3 | Propionaldehyde | 88 | 95:5 | |
| 4 | Acrolein | 75 | 90:10 | |
| 5 | Cinnamaldehyde | 89 | >95:5 |
Data is representative and compiled from typical results reported in the literature.
Experimental Protocols
General Procedure for the Titanium Tetrachloride-Mediated Aldol Addition
This protocol describes a general method for the diastereoselective aldol addition of an N-acyl-(R)-4-phenylthiazolidine-2-thione with an aldehyde.
Materials:
-
N-acyl-(R)-4-phenylthiazolidine-2-thione (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA, 1.2 equiv) or (-)-Sparteine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-acyl-(R)-4-phenylthiazolidine-2-thione (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise via syringe. The solution will typically turn deep red or purple. Stir for 30 minutes at -78 °C.
-
Add diisopropylethylamine (1.2 equiv) dropwise. The color of the solution may change. Stir for an additional 1 hour at -78 °C to ensure complete enolate formation.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol for the Removal of the Chiral Auxiliary
The this compound auxiliary can be cleaved under various conditions to provide different functional groups. A common method is reductive cleavage to the corresponding alcohol.
Materials:
-
Aldol adduct (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄, 2.0 equiv)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Standard laboratory glassware, syringes, and magnetic stirrer
Procedure:
-
Dissolve the purified aldol adduct (1.0 equiv) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium borohydride (2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate solution.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the desired β-hydroxy alcohol. The chiral auxiliary can also be recovered.
Visualizations
Caption: Reaction mechanism for the titanium-mediated aldol addition.
Caption: Experimental workflow for a typical aldol addition.
Application Notes and Protocols for Boron-Mediated Aldol Reactions with Thiazolidinethione Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting highly diastereoselective boron-mediated aldol reactions using N-acyl thiazolidinethione chiral auxiliaries. This methodology is a powerful tool for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. The use of chiral auxiliaries, such as thiazolidinethiones, provides a reliable method for introducing chirality. Boron-mediated aldol reactions of N-acyl thiazolidinethiones, in particular, offer exceptional levels of diastereoselectivity, proceeding through a well-defined Zimmerman-Traxler transition state. This approach allows for the predictable synthesis of syn-aldol products. The thiazolidinethione auxiliary can be readily cleaved under mild conditions to afford a variety of useful derivatives, including primary alcohols, esters, and amides, making it a versatile tool in multistep synthesis.
Reaction Principle and Stereochemical Model
The high diastereoselectivity of the boron-mediated aldol reaction of N-acyl thiazolidinethiones is rationalized by the Zimmerman-Traxler model. The reaction proceeds through a six-membered, chair-like transition state.
The key steps are:
-
Enolization: The N-acyl thiazolidinethione is treated with a dialkylboron triflate or halide and a tertiary amine base to form a (Z)-boron enolate. The geometry of the enolate is crucial for the stereochemical outcome.
-
Aldehyde Coordination: The boron enolate, which is also a Lewis acid at the boron center, coordinates to the aldehyde.
-
Intramolecular Aldol Addition: The aldol addition occurs through a closed, chair-like transition state. To minimize 1,3-diaxial interactions, the substituent on the aldehyde (R) preferentially occupies a pseudo-equatorial position.
-
Stereochemical Outcome: The facial selectivity is controlled by the chiral thiazolidinethione auxiliary, which shields one face of the enolate, leading to the formation of a single major diastereomer of the syn-aldol product.
Quantitative Data
The boron-mediated aldol reaction of N-acetyl thiazolidinethiones with various aldehydes demonstrates high yields and excellent diastereoselectivities. The following table summarizes representative results.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isobutyraldehyde | 95 | >100:1 |
| 2 | Benzaldehyde | 98 | 32:1 |
| 3 | Cyclohexanecarboxaldehyde | 94 | >100:1 |
| 4 | Pivalaldehyde | 99 | >100:1 |
| 5 | Acrolein | 85 | 19:1 |
| 6 | Crotonaldehyde | 88 | 9.5:1 |
| 7 | 3-Phenylpropionaldehyde | 91 | 50:1 |
| 8 | Heptanal | 93 | >100:1 |
Experimental Protocols
Protocol 1: Asymmetric Boron-Mediated Acetate Aldol Reaction
This protocol details the highly diastereoselective acetate aldol reaction using a tert-leucine-derived N-acetyl thiazolidinethione auxiliary and dichlorophenylborane.
Materials:
-
N-acetyl thiazolidinethione auxiliary
-
Dichlorophenylborane (PhBCl₂)
-
(-)-Sparteine
-
Aldehyde
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acetyl thiazolidinethione auxiliary (1.0 equiv).
-
Dissolve the auxiliary in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add (-)-sparteine (1.2 equiv) to the solution.
-
Add dichlorophenylborane (1.1 equiv) dropwise to the stirred solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Reductive Cleavage of the Thiazolidinethione Auxiliary to the Primary Alcohol
This protocol describes the conversion of the N-acylthiazolidinethione aldol adduct to the corresponding chiral 1,3-diol.
Materials:
-
N-acylthiazolidinethione aldol adduct
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylthiazolidinethione aldol adduct (1.0 equiv) in anhydrous tetrahydrofuran in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (2.0 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous Rochelle's salt.
-
Stir the mixture vigorously for 1 hour until two clear layers form.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 1,3-diol and recover the chiral auxiliary.
Protocol 3: Conversion of the Aldol Adduct to a Methyl Ester
This protocol details the transformation of the aldol adduct into its corresponding methyl ester.
Materials:
-
N-acylthiazolidinethione aldol adduct
-
Sodium methoxide (NaOMe) in methanol
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acylthiazolidinethione aldol adduct (1.0 equiv) in anhydrous methanol in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide in methanol (0.1 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the methyl ester.
Experimental Workflow Visualization
The overall experimental workflow, from the starting materials to the final cleaved product, is depicted below.
Application Notes and Protocols for the Removal of Thiazolidinethione Chiral Auxiliaries
Introduction: The Role and Removal of Thiazolidinethione Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds that are crucial in the pharmaceutical and agrochemical industries.[1][2] Among these, N-acyl thiazolidinethiones, sulfur analogs of the renowned Evans oxazolidinones, have emerged as powerful reagents for stereocontrolled carbon-carbon bond formation, including aldol reactions.[3][4][5][6] The thiazolidinethione scaffold offers distinct advantages, including high levels of diastereoselectivity and, in some cases, unique reactivity profiles compared to its oxazolidinone counterpart.[7]
However, the ultimate utility of any chiral auxiliary strategy hinges on the final, critical step: the efficient and selective cleavage of the auxiliary from the desired chiral product. This removal must proceed with high yield, without racemization of the newly created stereocenters, and ideally, allow for the recovery of the valuable auxiliary. This guide provides a comprehensive overview of the primary methods for the removal of thiazolidinethione auxiliaries, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal conditions for their specific synthetic targets.
Core Cleavage Strategies: A Mechanistic Overview
The cleavage of the N-acyl bond in a thiazolidinethione derivative is typically achieved through nucleophilic attack at the exocyclic carbonyl carbon. The choice of nucleophile dictates the functional group that is ultimately revealed. The primary strategies, which will be detailed in this guide, are:
-
Saponification/Hydrolysis: Utilizes a hydroperoxide nucleophile to generate chiral carboxylic acids.
-
Reductive Cleavage: Employs hydride reagents to produce chiral primary alcohols or aldehydes.
-
Transesterification/Transamidation: Involves alkoxides, amines, or other nucleophiles to yield esters, amides, or other carbonyl derivatives.
The thione group in the thiazolidinethione auxiliary generally enhances the electrophilicity of the acyl carbonyl, facilitating its cleavage under milder conditions compared to oxazolidinones.
Method 1: Saponification to Chiral Carboxylic Acids
The conversion of an N-acyl thiazolidinethione to the corresponding carboxylic acid is one of the most common transformations following an asymmetric reaction. While simple hydroxide bases can be used, they risk causing undesired endocyclic cleavage and destruction of the auxiliary ring, similar to what is observed with Evans oxazolidinones.[8][9] The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is the method of choice for a clean and selective exocyclic cleavage.[9][10]
Causality of Reagent Choice: Why LiOOH?
The hydroperoxide anion (⁻OOH) is a superior nucleophile for this transformation due to the "alpha effect" and its ability to selectively attack the exocyclic carbonyl. The mechanism involves the formation of a tetrahedral intermediate. For LiOOH, the subsequent decomposition of this intermediate to release the carboxylic acid is favored over the pathway that leads to the opening of the thiazolidinethione ring.[8][9] In contrast, with LiOH, the decomposition of the initially formed tetrahedral intermediate can more readily lead to the cleavage of the endocyclic C–N bond.[8] While the detailed mechanistic studies cited focus on oxazolidinones, the principles are directly applicable to their thione analogs.
Experimental Protocol: Lithium Hydroperoxide Cleavage
This protocol describes a general procedure for the saponification of an N-acyl thiazolidinethione to a carboxylic acid.
Materials:
-
N-acyl thiazolidinethione substrate
-
Tetrahydrofuran (THF), analytical grade
-
Water, deionized
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Dichloromethane
-
Brine
Procedure:
-
Dissolution: Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add hydrogen peroxide (4.0 equiv, 30% aq.) to the cooled solution, followed by the dropwise addition of an aqueous solution of LiOH·H₂O (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[11]
-
Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) at 0 °C to decompose excess peroxide. Stir for 30 minutes while allowing the mixture to warm to room temperature.[12]
-
Work-up & Auxiliary Recovery:
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with dichloromethane (3x) to recover the liberated thiazolidinethione auxiliary. The combined organic layers can be dried, filtered, and concentrated to isolate the auxiliary for recycling.
-
-
Product Isolation:
-
Cool the remaining aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: Purify the carboxylic acid product by column chromatography or crystallization as required.[11]
Method 2: Reductive Cleavage to Chiral Alcohols & Aldehydes
Reductive cleavage provides direct access to valuable chiral primary alcohols and aldehydes, bypassing the need for an intermediate carboxylic acid. The choice of hydride reagent is critical to control the extent of reduction.
Mechanism of Reductive Cleavage
Hydride reagents such as lithium borohydride (LiBH₄) or diisobutylaluminum hydride (DIBAL-H) act as nucleophiles, attacking the exocyclic carbonyl group. The resulting tetrahedral intermediate collapses, cleaving the N-acyl bond. With powerful reducing agents like LiBH₄, the initially formed aldehyde is further reduced to the primary alcohol. With bulkier and less reactive hydrides like DIBAL-H at low temperatures, the reaction can often be stopped at the aldehyde stage.[3]
Workflow for Reductive Cleavage
Caption: General workflow for the reductive cleavage of N-acyl thiazolidinethiones.
Experimental Protocol 2A: Cleavage to Primary Alcohols with LiBH₄
Procedure:
-
Dissolution: Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (2.0 - 3.0 equiv) portion-wise, ensuring the temperature is maintained below 5 °C.[12]
-
Reaction: Stir the mixture at 0 °C for 2-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up:
-
Allow the mixture to warm to room temperature and concentrate in vacuo to remove the THF.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product (a mixture of the chiral alcohol and the auxiliary) by column chromatography.
Experimental Protocol 2B: Cleavage to Aldehydes with DIBAL-H
Procedure:
-
Dissolution: Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or toluene under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add diisobutylaluminum hydride (DIBAL-H, 1.5-2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress carefully by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up:
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude aldehyde immediately by column chromatography, as aldehydes can be prone to oxidation.
Method 3: Transesterification & Transamidation
This strategy allows for the direct conversion of the N-acyl thiazolidinethione into other carbonyl derivatives such as esters and amides, which is a highly efficient and atom-economical approach.
Mechanism of Catalyzed Acyl Transfer
In the presence of a suitable catalyst or mediator, a nucleophile (e.g., an alcohol or amine) attacks the activated exocyclic carbonyl. For instance, 4-dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst. It attacks the acyl group to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a weakly nucleophilic alcohol, such as benzyl alcohol, to furnish the corresponding ester and regenerate the catalyst.[13] This method is particularly useful for generating esters under mild, neutral conditions.[14]
Experimental Protocol 3A: DMAP-Mediated Benzyl Ester Formation
This protocol is based on the work by Wu et al. for the smooth conversion of N-acyl thiazolidinethiones to their corresponding benzyl esters.[13]
Materials:
-
N-acyl thiazolidinethione substrate
-
Benzyl alcohol (freshly distilled)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene or a suitable aprotic solvent
Procedure:
-
Setup: To a solution of the N-acyl thiazolidinethione (1.0 equiv) in toluene, add benzyl alcohol (2.0-5.0 equiv) and DMAP (1.0-1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the benzyl ester.
Summary and Comparison of Methods
The optimal choice of cleavage method is dictated by the desired final product and the stability of the substrate to the reaction conditions. The table below summarizes the key features of each method.
| Method | Reagents | Product | Key Advantages | Potential Issues |
| Saponification | LiOH, H₂O₂ | Carboxylic Acid | High yielding, reliable, mild conditions.[12] | Peroxide can be hazardous; requires careful quenching.[10] |
| Reductive (Alcohol) | LiBH₄ or LiAlH₄ | Primary Alcohol | Direct conversion to alcohol, strong reducing power.[12][15] | Over-reduction possible; requires anhydrous conditions. |
| Reductive (Aldehyde) | DIBAL-H | Aldehyde | Direct access to aldehydes.[3] | Requires low temperatures (-78 °C); over-reduction risk. |
| Transesterification | R'OH, DMAP | Ester | Mild, neutral conditions; good for sensitive substrates.[13] | May require elevated temperatures; catalyst removal needed. |
Conclusion
The removal of thiazolidinethione auxiliaries is a well-established process with a variety of reliable methods at the disposal of the synthetic chemist. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently cleave the auxiliary to reveal the desired chiral products—be it carboxylic acids, alcohols, aldehydes, or esters—in high yield and stereochemical purity. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in asymmetric synthesis, facilitating the successful application of thiazolidinethione-based methodologies in their research and development endeavors.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. connectsci.au [connectsci.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Removal of thiazolidinethione auxiliaries with benzyl alcohol mediated by DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application of (R)-4-Phenylthiazolidine-2-thione in the Asymmetric Synthesis of Xanthine Oxidase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of the chiral auxiliary, (R)-4-Phenylthiazolidine-2-thione, in the asymmetric synthesis of potential xanthine oxidase (XO) inhibitors. Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. While many XO inhibitors are achiral, chirality can play a significant role in the potency and selectivity of enzyme inhibitors.[1] This application note presents a hypothetical, yet chemically robust, synthetic strategy to generate a chiral building block for XO inhibitors using an asymmetric aldol reaction directed by this compound. Detailed experimental protocols for the synthesis and the subsequent in vitro evaluation of XO inhibitory activity are provided.
Introduction
Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in joints, causing the painful inflammatory condition known as gout.[2] Allopurinol and Febuxostat are widely prescribed XO inhibitors for the management of hyperuricemia.[1] The development of novel XO inhibitors with improved efficacy and safety profiles remains an active area of research.
The introduction of stereocenters into drug molecules can have profound effects on their pharmacological properties. Enantiomers of a chiral drug can exhibit different potency, efficacy, and toxicity. While the majority of currently marketed XO inhibitors are achiral, the exploration of chiral inhibitors presents an opportunity for developing more selective and potent therapeutic agents.
This compound is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid thiazolidinethione ring structure provides a well-defined chiral environment, enabling high diastereoselectivity in reactions such as aldol additions, alkylations, and Michael additions. This document outlines a practical application of this auxiliary in the synthesis of a key chiral intermediate for a novel class of potential XO inhibitors.
Proposed Asymmetric Synthesis of a Chiral Intermediate
The following scheme illustrates a proposed synthetic route for a chiral β-hydroxy acid, a potential precursor for more complex chiral XO inhibitors. The key step is the asymmetric aldol reaction of an N-acetylated this compound with a substituted benzaldehyde.
Scheme 1: Asymmetric Aldol Reaction
Caption: Proposed synthetic workflow for a chiral XO inhibitor precursor.
Experimental Protocols
Synthesis of N-Acetyl-(R)-4-Phenylthiazolidine-2-thione
This protocol is adapted from standard acylation procedures for thiazolidinethiones.
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) dropwise, followed by the slow addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acetylated product.
Asymmetric Aldol Reaction
This protocol is based on established methods for asymmetric aldol reactions using thiazolidinethione auxiliaries.
Materials and Reagents:
-
N-Acetyl-(R)-4-Phenylthiazolidine-2-thione
-
Substituted benzaldehyde
-
Titanium (IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Dry Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Acetyl-(R)-4-Phenylthiazolidine-2-thione (1.0 eq) in dry DCM in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl₄ (1.1 eq) dropwise and stir the mixture for 30 minutes.
-
In a separate flask, dissolve (-)-Sparteine (1.2 eq) in dry DCM and add it slowly to the reaction mixture. Stir for an additional 1 hour at -78 °C.
-
Add the substituted benzaldehyde (1.2 eq), dissolved in a minimal amount of dry DCM, dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereoselectivity of the crude product can be determined by ¹H NMR analysis. Purify the product by column chromatography.
Hydrolysis of the Aldol Adduct
Materials and Reagents:
-
Chiral aldol adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the chiral aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of a synthesized compound on xanthine oxidase.[1]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Synthesized inhibitor compound
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare stock solutions of the synthesized inhibitor and allopurinol in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add various concentrations of the synthesized inhibitor or allopurinol to the respective wells.
-
Add the xanthine oxidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the increase in absorbance at 295 nm over 5-10 minutes. The rate of increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the in vitro XO inhibition assay.
Data Presentation
The following table provides a template for summarizing the XO inhibitory activity of newly synthesized compounds.
| Compound ID | Structure | IC₅₀ (µM) | Inhibition Type |
| Control | Allopurinol | Value | Type |
| Test Cmpd 1 | Insert Structure | Value | Type |
| Test Cmpd 2 | Insert Structure | Value | Type |
Signaling Pathway
Xanthine oxidase is a key enzyme in the purine catabolism pathway, which ultimately leads to the production of uric acid. Inhibition of XO blocks this pathway, thereby reducing uric acid levels.
Caption: Inhibition of the purine catabolism pathway by an XO inhibitor.
Conclusion
The use of this compound as a chiral auxiliary offers a powerful strategy for the asymmetric synthesis of novel, chiral xanthine oxidase inhibitors. The protocols outlined in this document provide a framework for the synthesis of a key chiral intermediate and its subsequent biological evaluation. This approach opens avenues for the discovery of new therapeutic agents for the treatment of hyperuricemia and gout with potentially improved pharmacological profiles. Further derivatization of the synthesized chiral β-hydroxy acid could lead to a diverse library of candidate molecules for structure-activity relationship studies.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Michael Addition with Thiazolidinethione Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone of stereoselective carbon-carbon bond formation, enabling the construction of complex chiral molecules with a high degree of control. Chiral auxiliaries are a robust and reliable tool for inducing stereoselectivity in these reactions. Among the various auxiliaries developed, N-acyl thiazolidinethiones have emerged as powerful controllers of stereochemistry, particularly in the formation of titanium enolates.[1][2] These auxiliaries offer significant advantages, including high diastereoselectivity, predictable stereochemical outcomes, and milder cleavage conditions compared to their oxazolidinone counterparts.[1]
This document provides detailed protocols and application notes for performing asymmetric Michael additions using thiazolidinethione auxiliaries. The methodologies are primarily based on the well-established protocols for asymmetric aldol additions developed by Crimmins and coworkers, which share the same critical enolization step and stereochemical control model.[1][2][3]
Principle and Stereochemical Rationale
The stereoselectivity in reactions involving N-acyl thiazolidinethione auxiliaries is achieved through the formation of a rigid, chelated transition state. Upon treatment of the N-acyl thiazolidinethione with a Lewis acid, such as titanium tetrachloride (TiCl₄), and an amine base, a (Z)-enolate is formed. The titanium center chelates to both the enolate oxygen and the sulfur atom of the thiocarbonyl group. This chelation, combined with the steric hindrance from the substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at the C4 position), effectively blocks one face of the enolate. Consequently, the electrophile (Michael acceptor) can only approach from the less hindered face, leading to a highly diastereoselective bond formation.
The stereochemical outcome (e.g., syn vs. anti products, analogous to aldol additions) can often be controlled by the stoichiometry of the reagents, particularly the Lewis acid and the amine base, which influences the specific transition state geometry.[1][4]
Experimental Protocols
Protocol 1: Synthesis of the Chiral Thiazolidinethione Auxiliary
This protocol describes a general synthesis of a valine-derived thiazolidinethione auxiliary.
Materials:
-
(L)-Valine
-
Lithium aluminum hydride (LAH)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Diethyl ether, anhydrous
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reduction of the Amino Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend LAH in anhydrous diethyl ether. Cool the suspension to 0 °C. Slowly add (L)-Valine in portions. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol ((L)-valinol).
-
Formation of the Thiazolidinethione: Dissolve the crude amino alcohol in methanol. To this solution, add an aqueous solution of KOH (1 M). Cool the mixture to 0 °C and add carbon disulfide dropwise. Stir the reaction at room temperature overnight.
-
Isolation: Acidify the reaction mixture with HCl (e.g., 2 M) and extract with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure (S)-4-isopropyl-1,3-thiazolidine-2-thione.
Protocol 2: Acylation of the Thiazolidinethione Auxiliary
This protocol describes the N-acylation of the auxiliary, for example, with propionyl chloride, to generate the Michael donor precursor.
Materials:
-
(S)-4-isopropyl-1,3-thiazolidine-2-thione
-
Propionyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the thiazolidinethione auxiliary in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (approx. 1.2 equivalents).
-
Add propionyl chloride (approx. 1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude N-propionyl thiazolidinethione by flash column chromatography.
Protocol 3: Asymmetric Michael Addition
This generalized protocol is adapted from the highly analogous and well-documented asymmetric aldol additions using titanium enolates of N-acyl thiazolidinethiones.[1][3] Researchers should optimize the reaction time, temperature, and stoichiometry for their specific Michael acceptor.
Materials:
-
N-propionyl-(S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Titanium(IV) chloride (TiCl₄) (1.05 mmol, 1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.1 mmol, 1.1 equiv) or (-)-Sparteine
-
Michael Acceptor (e.g., an α,β-unsaturated ketone or ester) (1.1 mmol, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl thiazolidinethione (1.0 mmol) and dissolve in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ (1.05 mmol) dropwise. The solution will typically turn a reddish color. Stir for 15 minutes.
-
Add DIPEA (1.1 mmol) dropwise to the suspension. Stir the resulting dark red enolate solution for 40-60 minutes at 0 °C.
-
Michael Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C, optimization may be required).
-
Add the Michael acceptor (1.1 mmol), either neat or as a solution in DCM, dropwise.
-
Stir the reaction for 1-4 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction by adding half-saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product mixture by ¹H NMR to determine the diastereomeric ratio. Purify the product by flash column chromatography on silica gel.
Protocol 4: Cleavage of the Thiazolidinethione Auxiliary
The auxiliary can be cleaved under various conditions to yield different functional groups.
-
To form an Aldehyde: Direct reduction of the Michael adduct with Diisobutylaluminium hydride (DIBAL-H) at -78 °C.[1]
-
To form a Carboxylic Acid: Hydrolysis with lithium hydroperoxide (LiOOH).
-
To form an Ester: Alcoholysis using an alkoxide, such as sodium methoxide in methanol, or by using titanium(IV) isopropoxide.
-
To form an Amide: Aminolysis with a suitable amine, often catalyzed by a Lewis acid like MgBr₂.
Data Presentation
The following table presents representative data for the diastereoselectivity achieved in the analogous asymmetric aldol additions using N-propionyl thiazolidinethione auxiliaries. This data illustrates the high level of stereocontrol imparted by the auxiliary, which is expected to translate to Michael additions.
| Auxiliary Substituent (R) | Aldehyde | Base (equiv) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isopropyl | Isobutyraldehyde | (-)-Sparteine (1) | 2:98 | 85 | [1] |
| Isopropyl | Isobutyraldehyde | (-)-Sparteine (2) | >99:1 | 87 | [1] |
| Benzyl | Isobutyraldehyde | (-)-Sparteine (1) | 3:97 | 91 | [1] |
| Benzyl | Isobutyraldehyde | (-)-Sparteine (2) | >99:1 | 89 | [1] |
| Benzyl | Benzaldehyde | DIPEA (1.1) | 6:94 | 88 | [3] |
Visualizations
Reaction Mechanism
The diagram below illustrates the proposed chair-like six-membered transition state for the titanium enolate, which dictates the stereochemical outcome of the reaction.
Caption: Proposed mechanism involving a rigid titanium-chelated (Z)-enolate.
Experimental Workflow
This diagram outlines the general laboratory workflow for the asymmetric Michael addition protocol.
Caption: General experimental workflow for the Michael addition reaction.
Stereocontrol Model
This diagram illustrates the logical relationship leading to high diastereoselectivity.
Caption: Logical model for diastereoselection via chelation and steric hindrance.
References
(R)-4-Phenylthiazolidine-2-thione: A Versatile Chiral Auxiliary in Asymmetric Catalysis
(R)-4-Phenylthiazolidine-2-thione is a prominent chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its rigid heterocyclic structure and the steric hindrance provided by the phenyl group allow for excellent facial discrimination in the approach of reactants to a prochiral center. This chiral auxiliary has proven to be highly effective in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric aldol, Michael, and alkylation reactions, leading to the synthesis of enantiomerically enriched molecules which are valuable intermediates in drug development and the synthesis of natural products.
The thiazolidine-2-thione moiety can be readily N-acylated to generate chiral enolates. The subsequent reactions of these enolates with electrophiles proceed with a high degree of stereocontrol, dictated by the chiral environment of the auxiliary. A key advantage of this auxiliary is its facile removal under mild conditions, allowing for the recovery of the chiral auxiliary and the isolation of the desired chiral product, such as carboxylic acids, esters, or amides.
Asymmetric Aldol Reactions
One of the most powerful applications of this compound is in directing asymmetric aldol reactions. The N-acyl derivatives, particularly N-propionyl and N-acetyl thiazolidinethiones, serve as precursors to generate stereodefined boron or titanium enolates. These enolates react with a wide range of aldehydes to produce syn- or anti-aldol adducts with high diastereoselectivity.
Quantitative Data for Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti or dr) | Yield (%) | Reference |
| N-Propionyl | Isobutyraldehyde | TiCl4, (-)-Sparteine | 98:2 | 85 | [1] |
| N-Propionyl | Benzaldehyde | TiCl4, (-)-Sparteine | 97:3 | 88 | [1] |
| N-Acetyl | Various | Dichlorophenylborane | 9.5:1 to >100:1 | Excellent | [2][3] |
| N-Azidoacetyl | 4-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl2, TIPSOTf, Lutidine | >95:5 (anti) | 95 | [4] |
Asymmetric Michael Additions
This compound derived Michael acceptors have been utilized in asymmetric Michael additions. The chiral auxiliary effectively shields one face of the enoylacyl moiety, directing the nucleophilic attack to the opposite face, thus establishing a new stereocenter with high enantioselectivity.
(Quantitative data for asymmetric Michael additions using this compound was not extensively available in the form of a structured table in the searched literature. However, the principle is well-established in the field of asymmetric synthesis.)
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction of N-Propionyl-(R)-4-Phenylthiazolidine-2-thione
This protocol describes a general procedure for the titanium-mediated asymmetric aldol reaction.
Materials:
-
N-Propionyl-(R)-4-phenylthiazolidine-2-thione
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of N-propionyl-(R)-4-phenylthiazolidine-2-thione in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄.
-
After stirring for 5 minutes, (-)-sparteine is added, and the mixture is stirred for an additional 30 minutes.
-
The aldehyde is then added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired aldol adduct.[1]
Protocol 2: Cleavage and Removal of the Chiral Auxiliary
This protocol outlines a general method for the removal of the this compound auxiliary to yield the corresponding carboxylic acid.
Materials:
-
Aldol adduct or other product containing the chiral auxiliary
-
Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Standard work-up and purification reagents
Procedure:
-
The adduct containing the chiral auxiliary is dissolved in a mixture of THF and water at 0 °C.
-
A solution of hydrogen peroxide is added dropwise, followed by the addition of an aqueous solution of lithium hydroxide.
-
The reaction mixture is stirred at 0 °C for 2-4 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The mixture is stirred for an additional 30 minutes.
-
The aqueous layer is separated and acidified with HCl.
-
The product is extracted with an organic solvent.
-
The organic layer is dried, filtered, and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the initial reaction mixture.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage reactions of 4-thiazolidinone-2-thiones: synthesis and reactions of new 1,2,4-triazoles and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of β-hydroxy-α-amino acids using (R)-4-Phenylthiazolidine-2-thione
Application Notes and Protocols: Synthesis of β-Hydroxy-α-Amino Acids using (R)-4-Phenylthiazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Hydroxy-α-Amino Acids
β-Hydroxy-α-amino acids are a critical class of non-canonical amino acids that form the structural backbone of numerous biologically active natural products and pharmaceutical agents.[1][2][3] Their incorporation into peptides and other molecular scaffolds can significantly modulate physicochemical properties, leading to enhanced stability, bioavailability, and target selectivity.[4] The presence of two adjacent stereocenters in their structure, however, presents a considerable synthetic challenge, demanding precise control over both relative and absolute stereochemistry.[1] Asymmetric synthesis methodologies are therefore paramount in accessing enantiomerically pure β-hydroxy-α-amino acids for applications in medicinal chemistry and drug discovery.[5][6]
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. Thiazolidinethiones, and specifically this compound, have emerged as powerful chiral auxiliaries in asymmetric synthesis due to their rigid heterocyclic structure which provides a well-defined steric environment for controlling the facial selectivity of reactions at the α-carbon.[7][8]
This compound: A Versatile Chiral Auxiliary
This compound is a highly effective chiral auxiliary for the diastereoselective synthesis of β-hydroxy-α-amino acids, primarily through asymmetric aldol reactions.[9] The thione functionality plays a crucial role in the reactivity and selectivity of the N-acylated derivatives.
Mechanism of Action: The Crimmins Aldol Reaction
The utility of this compound is exemplified in the Crimmins modification of the Evans aldol reaction.[10] This methodology allows for the highly diastereoselective synthesis of "Evans syn" or "non-Evans syn" aldol adducts by carefully selecting the Lewis acid and amine base.[9][11]
The generally accepted mechanism involves the formation of a titanium enolate. The stereochemical outcome is dictated by the chelated transition state, where the titanium atom coordinates to both the enolate oxygen and the thione sulfur atom. This rigid, chair-like six-membered transition state effectively shields one face of the enolate, leading to a highly diastereoselective attack of the aldehyde from the less hindered face.[9]
Caption: General workflow for the Crimmins aldol reaction.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This initial step attaches the desired acyl group to the chiral auxiliary, preparing the substrate for the key aldol reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride (or other desired acyl chloride)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-acyl thiazolidinethione.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the core carbon-carbon bond-forming step, establishing the two adjacent stereocenters. The following is a general procedure for a titanium-mediated aldol reaction to generate the "Evans syn" adduct.[12]
Materials:
-
N-Acyl-(R)-4-Phenylthiazolidine-2-thione
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) (1 M solution in DCM)
-
(-)-Sparteine or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl thiazolidinethione (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add TiCl₄ (1.1 eq) dropwise. The solution will typically turn a deep color.
-
After stirring for 5-10 minutes, add (-)-sparteine (1.2 eq) or DIPEA dropwise.
-
Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl.[12]
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[12]
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product before purification by column chromatography.
| Entry | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | (-)-Sparteine | >98:2 | 85 |
| 2 | Benzaldehyde | DIPEA | 95:5 | 90 |
| 3 | Propionaldehyde | (-)-Sparteine | 97:3 | 88 |
Note: The choice of base can influence the diastereoselectivity. For "non-Evans syn" adducts, different stoichiometries of Lewis acid and base are employed.[9][11]
Protocol 3: Auxiliary Cleavage to form the β-Hydroxy Acid
The final step involves the removal of the chiral auxiliary to reveal the desired β-hydroxy-α-amino acid precursor.
Materials:
-
Aldol Adduct
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroxide
-
Diethyl ether
Procedure (Hydrolysis):
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (excess, e.g., 4 eq).
-
Stir vigorously at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
The aqueous layer can be treated to recover the chiral auxiliary.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy carboxylic acid.
Conversion to β-Hydroxy-α-Amino Acids
The resulting β-hydroxy carboxylic acid can be converted to the corresponding β-hydroxy-α-amino acid through standard functional group transformations, such as a Curtius rearrangement.
Caption: Synthetic route from aldol adduct to the final amino acid.
Conclusion and Field Insights
The use of this compound as a chiral auxiliary provides a robust and highly stereoselective method for the synthesis of β-hydroxy-α-amino acids. The predictability of the stereochemical outcome, based on the well-defined transition state of the Crimmins aldol reaction, makes this a valuable tool for medicinal chemists and researchers in drug development. The ability to tune the diastereoselectivity by modifying the reaction conditions adds to its versatility. Careful execution of the described protocols, particularly with respect to anhydrous conditions and temperature control, is critical for achieving high yields and selectivities. The straightforward cleavage of the auxiliary allows for the efficient generation of valuable chiral building blocks for the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 7. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 8. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of 6-Deoxyerythronolide B by Crimmins [organic-chemistry.org]
- 11. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Diastereoselective Acetate Aldol Reactions with N-acetyl Thiazolidinethiones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting diastereoselective acetate aldol reactions utilizing N-acetyl thiazolidinethiones as chiral auxiliaries. This methodology offers a robust and highly stereocontrolled route to β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
N-acetyl thiazolidinethiones, derived from chiral amino acids, have emerged as powerful chiral auxiliaries in asymmetric synthesis. In the context of acetate aldol reactions, they facilitate the formation of either syn- or anti-aldol adducts with high levels of diastereoselectivity. The stereochemical outcome is typically governed by the choice of Lewis acid used to generate the corresponding boron or titanium enolate, and the inherent chirality of the auxiliary directs the facial selectivity of the reaction with the aldehyde. The thiazolidinethione moiety offers the advantage of straightforward removal under mild conditions, allowing for the versatile transformation of the aldol adduct into a variety of useful derivatives.
Data Presentation
The following tables summarize the quantitative data for diastereoselective acetate aldol reactions of N-acetyl thiazolidinethiones with a range of aliphatic and aromatic aldehydes. The data highlights the high yields and excellent diastereoselectivities achievable with this methodology.
Table 1: Boron-Mediated Aldol Reactions of an L-tert-Leucine-Derived N-acetyl Thiazolidinethione [1]
| Aldehyde | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isobutyraldehyde | syn-aldol adduct | >100:1 | 95 |
| Benzaldehyde | syn-aldol adduct | 20:1 | 98 |
| p-Methoxybenzaldehyde | syn-aldol adduct | 19:1 | 97 |
| p-Nitrobenzaldehyde | syn-aldol adduct | 25:1 | 99 |
| Cinnamaldehyde | syn-aldol adduct | 9.5:1 | 91 |
| Cyclohexanecarboxaldehyde | syn-aldol adduct | >100:1 | 96 |
Table 2: Titanium-Mediated Aldol Reactions of an N-acetyl Isopropyl Thiazolidinethione
| Aldehyde | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isobutyraldehyde | syn-aldol adduct | 98:2 | 85 |
| Benzaldehyde | syn-aldol adduct | 95:5 | 88 |
| Propionaldehyde | syn-aldol adduct | 96:4 | 82 |
Experimental Protocols
Protocol 1: Synthesis of L-tert-Leucine-Derived N-acetyl Thiazolidinethione
This protocol describes the synthesis of the chiral auxiliary from L-tert-leucine.
Materials:
-
L-tert-leucine
-
Sodium nitrite
-
Hydrobromic acid
-
Ammonium carbonate
-
Carbon disulfide
-
Potassium hydroxide
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Methanol
Procedure:
-
Diazotization of L-tert-leucine: L-tert-leucine is diazotized with sodium nitrite in the presence of hydrobromic acid to yield the corresponding α-bromo acid.
-
Formation of the thiazolidinethione ring: The α-bromo acid is treated with ammonium carbonate and carbon disulfide in the presence of a base such as potassium hydroxide to form the thiazolidinethione ring.
-
N-acetylation: The thiazolidinethione is then N-acetylated using acetyl chloride and a base like triethylamine in a suitable solvent such as dichloromethane.
-
Purification: The final N-acetyl thiazolidinethione is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Boron-Mediated Diastereoselective Acetate Aldol Reaction[1]
This protocol outlines the generation of a boron enolate for the diastereoselective aldol reaction.
Materials:
-
N-acetyl thiazolidinethione
-
Dichlorophenylborane (PhBCl2)
-
(-)-Sparteine
-
Aldehyde
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Enolate Formation: To a solution of the N-acetyl thiazolidinethione (1.0 equiv) in anhydrous DCM at -78 °C is added dichlorophenylborane (1.1 equiv) followed by the dropwise addition of (-)-sparteine (1.1 equiv). The resulting mixture is stirred at -78 °C for 30 minutes.
-
Aldol Addition: The desired aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until completion as monitored by TLC.
-
Workup: The reaction is quenched by the addition of methanol, followed by saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 3: General Procedure for Titanium-Mediated Diastereoselective Acetate Aldol Reaction
This protocol details the use of a titanium enolate for the aldol reaction.
Materials:
-
N-acetyl thiazolidinethione
-
Titanium tetrachloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Enolate Formation: A solution of the N-acetyl thiazolidinethione (1.0 equiv) in anhydrous DCM is cooled to -78 °C. Titanium tetrachloride (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (1.1 equiv). The mixture is stirred at -78 °C for 1 hour.
-
Aldol Addition: The aldehyde (1.2 equiv) is added to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.
-
Workup: The reaction is quenched with saturated aqueous NH4Cl. The mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism
The diastereoselectivity of the boron-mediated aldol reaction is rationalized by a Zimmerman-Traxler-type chair-like transition state. The boron atom coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen of the N-acetyl thiazolidinethione, forming a rigid chelated enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. The aldehyde's substituent (R) preferentially occupies an equatorial position to minimize steric interactions, leading to the observed syn diastereomer.
Caption: Zimmerman-Traxler Transition State for the Boron-Mediated Aldol Reaction.
Experimental Workflow
The general workflow for performing a diastereoselective acetate aldol reaction with N-acetyl thiazolidinethiones is outlined below.
Caption: A typical experimental workflow for the diastereoselective aldol reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with (R)-4-Phenylthiazolidine-2-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing diastereoselectivity using the chiral auxiliary, (R)-4-Phenylthiazolidine-2-thione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral auxiliary?
This compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Its rigid thiazolidinethione ring structure and the stereogenic center at the 4-position, bearing a phenyl group, create a well-defined chiral environment. This steric hindrance effectively shields one face of the enolate derived from the acylated auxiliary, leading to high diastereoselectivity in reactions such as aldol additions and alkylations.
Q2: How do I attach the acyl group to the this compound auxiliary?
The most common method for N-acylation is the reaction of this compound with an acyl chloride in the presence of a base. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: How is the diastereomeric ratio (d.r.) of the product determined?
The diastereomeric ratio is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. The signals corresponding to protons adjacent to the newly formed stereocenters in the two diastereomers will have different chemical shifts. By integrating these distinct signals, the ratio of the diastereomers can be accurately calculated.
Q4: What are the common methods for cleaving the auxiliary after the reaction?
The N-acyl group containing the newly formed stereocenters can be cleaved from the this compound auxiliary under various conditions to yield different functional groups. A common method is reductive cleavage using lithium borohydride (LiBH₄) to afford the corresponding chiral alcohol. Other methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, can yield the carboxylic acid.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Addition
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Enolate Formation | Ensure slow addition of the base at a low temperature (e.g., -78 °C). Use a strong, non-nucleophilic base like LDA or a suitable amine base in combination with a Lewis acid. | Incomplete or non-stereoselective enolate formation will lead to a mixture of enolate geometries, resulting in poor diastereoselectivity. |
| Incorrect Lewis Acid or Base | The choice of Lewis acid and base is critical. For titanium enolates, combinations like TiCl₄ and (-)-sparteine or Hunig's base (DIPEA) are often used. For boron enolates, Bu₂BOTf and DIPEA are common. Screen different combinations to find the optimal conditions for your specific substrates.[1] | The Lewis acid coordinates to the carbonyl oxygen and the thione sulfur, creating a rigid chelated transition state. The nature of the Lewis acid and base influences the geometry of this transition state and thus the facial selectivity of the aldehyde attack. The stereoselectivity of aldol products can be controlled by the number of equivalents of base added.[1] |
| Reaction Temperature Too High | Maintain a low reaction temperature (typically -78 °C) throughout the enolization and aldol addition steps. | Higher temperatures can provide enough energy to overcome the activation energy difference between the transition states leading to the major and minor diastereomers, thus reducing the diastereoselectivity. |
| Suboptimal Solvent | Use a non-coordinating solvent such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O). | Coordinating solvents can interfere with the chelation of the Lewis acid to the auxiliary, leading to a less organized transition state and lower diastereoselectivity. |
| Impure Reagents | Use freshly distilled aldehydes and ensure the chiral auxiliary is of high purity. | Impurities in the aldehyde or the presence of the other enantiomer of the auxiliary will negatively impact the diastereomeric ratio. |
Issue 2: Difficulty in Cleaving the Chiral Auxiliary
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Increase the reaction time or temperature (if the product is stable). Use a larger excess of the cleavage reagent (e.g., LiBH₄). | The N-acyl bond of the thiazolidinethione can be sterically hindered, requiring more forcing conditions for complete cleavage. |
| Side Reactions or Decomposition | Perform the cleavage at a lower temperature (e.g., 0 °C to room temperature). Carefully quench the reaction once the starting material is consumed (monitor by TLC). | The desired product may be sensitive to the reaction conditions, leading to decomposition or undesired side reactions. |
| Epimerization of the α-Stereocenter | For hydrolytic cleavage, use milder conditions such as LiOH/H₂O₂ at low temperatures. Reductive cleavage is generally less prone to epimerization. | Basic conditions used for hydrolysis can lead to deprotonation and subsequent epimerization of the acidic proton at the α-position to the carbonyl group. |
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity in Aldol Reactions
| Entry | Aldehyde | Lewis Acid / Base | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ / (-)-Sparteine (2 eq) | CH₂Cl₂ | -78 | >95:5 | 85 |
| 2 | Benzaldehyde | TiCl₄ / DIPEA (1 eq) | CH₂Cl₂ | -78 | 10:90 | 82 |
| 3 | Isobutyraldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 98:2 | 90 |
| 4 | Propionaldehyde | TiCl₄ / (-)-Sparteine (2 eq) | CH₂Cl₂ | -78 | 97:3 | 88 |
| 5 | Propionaldehyde | TiCl₄ / DIPEA (1 eq) | CH₂Cl₂ | -78 | 8:92 | 85 |
Note: The data presented are representative examples from the literature and may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: N-Propionylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl derivative.
Protocol 2: Diastereoselective Aldol Addition (Titanium Enolate)
-
To a solution of N-propionyl-(R)-4-phenylthiazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add titanium tetrachloride (TiCl₄, 1.1 eq).
-
Stir the mixture for 5 minutes, then add (-)-sparteine (2.2 eq) dropwise. The solution should turn deep red.
-
Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.
Protocol 3: Reductive Cleavage of the Aldol Adduct
-
Dissolve the aldol adduct (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for a diastereoselective aldol reaction using this compound.
Caption: Proposed Zimmerman-Traxler transition state for the boron-mediated aldol reaction.
Caption: A logical troubleshooting workflow for addressing low diastereoselectivity.
References
Technical Support Center: (R)-4-Phenylthiazolidine-2-thione Mediated Reactions
Welcome to the technical support hub for reactions mediated by the (R)-4-Phenylthiazolidine-2-thione chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The thiazolidinethione class of auxiliaries, related to the well-known Evans oxazolidinones, are powerful tools for asymmetric synthesis, particularly in aldol additions.[1][2][3] However, achieving high yields and diastereoselectivities requires careful attention to experimental details.
This document is structured to provide direct, actionable advice based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experimental workflows. Each issue is followed by a discussion of potential causes and recommended solutions.
Issue 1: Low or No Yield of the N-Acylated Auxiliary
The first step in the sequence is the acylation of the thiazolidinethione nitrogen. Failure at this stage prevents any subsequent stereoselective reaction.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The nitrogen of the thiazolidinethione requires a strong base for deprotonation before acylation.
-
Solution: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure the reaction is conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to prevent side reactions.
-
-
Poor Quality Acylating Agent: The acyl chloride or anhydride may have degraded due to moisture.
-
Solution: Use freshly distilled or newly purchased acylating agents. Verify purity by NMR or IR spectroscopy if degradation is suspected.
-
-
Steric Hindrance: Highly substituted acyl chlorides may react sluggishly.
-
Solution: Increase the reaction time and/or temperature slightly after the initial addition at low temperature. Alternatively, consider converting the corresponding carboxylic acid to a more reactive species, such as an acid fluoride.
-
Issue 2: Low Diastereoselectivity in Aldol Addition
The primary function of the auxiliary is to control stereochemistry. Poor diastereomeric ratios (dr) are a common and critical problem.
Potential Causes & Solutions:
-
Incorrect Enolate Geometry: The stereochemical outcome of the aldol reaction is dictated by the geometry (Z or E) of the enolate, which is influenced by the choice of Lewis acid and base. The desired syn-aldol product typically arises from a Zimmerman-Traxler transition state involving a Z-enolate.[1][4]
-
Solution: The choice of Lewis acid is critical. Boron and titanium enolates are most common. For high syn selectivity, dibutylboron triflate (Bu₂BOTf) or dichlorophenylborane are often effective.[5][6] Titanium enolates, generated with reagents like TiCl₄, can also provide excellent selectivity, which can sometimes be tuned to favor the "Evans" or "non-Evans" syn product depending on the base stoichiometry.[2][7]
-
-
Inadequate Chelation: The Lewis acid must effectively chelate both the enolate oxygen and the thiocarbonyl sulfur to form a rigid, chair-like transition state.
-
Solution: Ensure the use of a sufficiently strong Lewis acid. The stoichiometry is also important; typically, a slight excess (1.1-1.2 equivalents) of the Lewis acid is used. The reaction temperature must be kept low (e.g., -78 °C) to maintain the integrity of the chelated intermediate.
-
-
Epimerization: The product's stereocenter alpha to the carbonyl can epimerize if the workup conditions are not carefully controlled.
-
Solution: Use a buffered aqueous workup (e.g., pH 7 phosphate buffer) to quench the reaction. Avoid strongly acidic or basic conditions during extraction and purification.
-
Table 1: Lewis Acid and Base Selection for Enolate Formation
| Lewis Acid / Base System | Typical Selectivity | Key Considerations |
| Bu₂BOTf / Hünig's Base (DIPEA) | High syn selectivity | A classic and reliable combination for generating Z-enolates. |
| TiCl₄ / (-)-Sparteine | Tunable syn selectivity | The stoichiometry of the base can influence the facial selectivity of the aldehyde addition.[2] |
| Dichlorophenylborane / (-)-Sparteine | High syn selectivity | Particularly effective for N-acetyl thiazolidinethione reagents.[5][8] |
| MgBr₂ / Et₃N | Moderate to high syn selectivity | A milder alternative, but may require optimization for substrate scope. |
Issue 3: Incomplete Reaction or Stalling
The reaction fails to proceed to completion, leaving significant amounts of starting material.
Potential Causes & Solutions:
-
Insufficiently Activated Aldehyde: Electron-rich or sterically hindered aldehydes can be poor electrophiles.
-
Solution: The addition of a stronger Lewis acid can further activate the aldehyde carbonyl group. Ensure the Lewis acid is added before or concurrently with the aldehyde.
-
-
Poor Reagent Quality: Degradation of the Lewis acid or base can lead to incomplete enolate formation.
-
Solution: Use freshly opened or properly stored reagents. Bu₂BOTf, for instance, is highly moisture-sensitive. Titrate organolithium bases if they have been stored for an extended period.
-
-
Low Temperature: While crucial for selectivity, very low temperatures can sometimes slow the reaction rate excessively for less reactive substrates.
-
Solution: After the initial addition at -78 °C, allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) while carefully monitoring by TLC to balance reactivity and selectivity.
-
Issue 4: Difficulty with Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to reveal the desired product (e.g., carboxylic acid, alcohol, or aldehyde). This step can be low-yielding if the wrong conditions are chosen.
Potential Causes & Solutions:
-
Harsh Hydrolysis Conditions: Standard ester hydrolysis conditions (e.g., high concentrations of NaOH or LiOH) can lead to epimerization or degradation of sensitive products.
-
Solution (for Carboxylic Acids): A mild and effective method is the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂ in a THF/water mixture at 0 °C.
-
-
Reductive Cleavage Issues: Reduction to the primary alcohol requires a powerful nucleophilic hydride source.
-
Solution (for Alcohols): Lithium borohydride (LiBH₄) in a protic solvent like ethanol is often effective. For more hindered systems, diisobutylaluminium hydride (DIBAL-H) can be used to generate the aldehyde, which can then be further reduced.[2]
-
-
Incomplete Reaction: The N-acyl bond of the thiazolidinethione is robust.
-
Solution: Ensure sufficient equivalents of the cleaving reagent are used and allow adequate reaction time. Monitor progress carefully by TLC to determine the point of full consumption of the starting material.
-
Experimental Workflows & Protocols
Workflow 1: General Asymmetric Aldol Addition
This diagram illustrates the typical sequence for an this compound mediated aldol reaction.
Caption: Workflow for a typical asymmetric aldol reaction.
Protocol 1: N-Propionylation of this compound
-
Setup: Dry a round-bottom flask under vacuum and flame, then allow it to cool under a nitrogen or argon atmosphere.
-
Reagents: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionylated auxiliary.[9]
Protocol 2: Cleavage to the Chiral Carboxylic Acid via LiOOH
-
Setup: Dissolve the N-acyl thiazolidinethione aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Reagents: Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with dilute HCl.
-
Extraction: Extract the carboxylic acid product with dichloromethane or ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude acid. The chiral auxiliary can often be recovered from the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: Why use a thiazolidinethione auxiliary instead of a more common Evans oxazolidinone? A: Thiazolidinethione auxiliaries offer several advantages. The thiocarbonyl group is a stronger Lewis base than the carbonyl of an oxazolidinone, which can lead to more defined and rigid chelated transition states, sometimes resulting in higher diastereoselectivity.[2] Additionally, the N-acyl bond in thiazolidinethiones can be cleaved under different, sometimes milder, conditions, expanding the synthetic options.[2]
Q2: My reaction is giving the wrong (anti) diastereomer. What is the most likely cause? A: The formation of the anti aldol product typically results from an E-enolate or a non-chelated "open" transition state. This can be caused by using a sterically bulky base that favors E-enolate formation or a Lewis acid that is a poor chelator. Review your choice of base and Lewis acid; switching to a boron-based system like Bu₂BOTf is a standard strategy to strongly favor the Z-enolate and the corresponding syn product.[4]
Q3: Can the chiral auxiliary be recovered and reused? A: Yes, one of the key advantages of auxiliary-based methods is the ability to recover the expensive chiral starting material.[1] During cleavage and workup, the auxiliary can often be recovered. For example, after LiOOH cleavage, the auxiliary can be extracted from the aqueous layer after the desired product has been removed. Its purity should be checked before reuse.
Q4: How do I confirm the absolute stereochemistry of my final product? A: The stereochemistry is directly controlled by the chirality of the auxiliary. For a given auxiliary (e.g., derived from (R)-phenylglycinol) and a defined Zimmerman-Traxler transition state, the absolute stereochemistry is predictable. However, it should always be confirmed experimentally. This can be done by comparing the optical rotation to literature values, by derivatization with a known chiral reagent (e.g., Mosher's acid) followed by NMR analysis, or by X-ray crystallography if a suitable crystal can be obtained.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these reactions is explained by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.
Caption: Principles of stereocontrol in the aldol reaction.
By forming a rigid, chelated Z-enolate, the bulky phenyl group of the auxiliary effectively shields one face of the enolate. The incoming aldehyde is forced to approach from the opposite, less-hindered face, leading to the formation of a single major diastereomer.[1][4]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. | Semantic Scholar [semanticscholar.org]
- 7. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
Side reactions associated with (R)-4-Phenylthiazolidine-2-thione
Technical Support Center: (R)-4-Phenylthiazolidine-2-thione
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals utilizing this powerful chiral auxiliary in asymmetric synthesis. Here, we address common challenges and side reactions encountered during its application, particularly in stereoselective enolate chemistry. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Aldol Addition Reactions
Question: I am performing an aldol reaction using an N-acyl this compound derivative, but my diastereomeric ratio (d.r.) is much lower than expected. What are the common causes and how can I improve the selectivity?
Answer: Low diastereoselectivity is a frequent challenge that typically points to suboptimal reaction conditions affecting the formation and conformation of the enolate transition state.[1] The high stereocontrol exerted by thiazolidinethione auxiliaries relies on a highly organized, chelated transition state, often rationalized by the Zimmerman-Traxler model. Any deviation from this ideal state can open pathways to undesired stereoisomers.
Root Cause Analysis:
-
Incorrect Enolate Geometry: For Evans-type auxiliaries, the formation of a Z-enolate is paramount for achieving high syn-selectivity in aldol reactions.[2] This is achieved via a six-membered, chair-like transition state during deprotonation. If conditions favor the E-enolate or an "open" transition state, stereocontrol is compromised.
-
Suboptimal Enolization Conditions: The choice of base, Lewis acid, solvent, and temperature is critical. Boron and titanium enolates are most common for these systems.
-
Boron Enolates (e.g., Bu₂BOTf, 9-BBN-OTf): Formation is typically rapid and highly selective for the Z-enolate.[3] The amine base used (e.g., Et₃N, i-Pr₂NEt) plays a crucial role in the deprotonation step.
-
Titanium Enolates (e.g., TiCl₄): The stoichiometry of the amine base can dramatically influence the outcome. Using (-)-sparteine, for example, can yield either the "Evans" or "non-Evans" syn product depending on the equivalents of base used.[4] This is due to the formation of different chelated or non-chelated transition states.[5][6]
-
-
Temperature Fluctuations: Asymmetric reactions are highly sensitive to temperature. Enolate formation is typically conducted at 0 °C or lower, and the subsequent addition of the electrophile (aldehyde) is almost always performed at very low temperatures (-78 °C) to lock in the desired transition state geometry and minimize side reactions.[7]
-
"Acetate" Aldol Problem: If your acyl group is an acetate (R=H at the α-carbon), poor selectivity is common. The lack of an α-substituent removes a key steric interaction that disfavors the competing transition state, leading to a mixture of diastereomers.[8]
Troubleshooting Protocol & Optimization
-
Verify Reagent Quality: Ensure all reagents (amine base, Lewis acid, solvent) are dry and of high purity. Water is particularly detrimental as it can quench the enolate and interfere with the Lewis acid.
-
Optimize Enolate Formation:
-
Method: For standard syn-aldol products, use Bu₂BOTf and a tertiary amine base like Et₃N or i-Pr₂NEt.
-
Temperature: Add the Lewis acid at 0 °C, stir for 15-30 minutes to ensure complexation, then cool to -78 °C before slowly adding the amine base. Allow sufficient time for enolization (typically 30-60 minutes). .
-
-
Control Aldehyde Addition:
-
Add the aldehyde dropwise as a solution in the reaction solvent at -78 °C to avoid localized heating.
-
Maintain the low temperature for the prescribed reaction time (can range from 1 to several hours).
-
-
Consider the Lewis Acid: While Bu₂BOTf is standard, TiCl₄ can be a powerful alternative, especially for accessing different stereoisomers. Be aware that with TiCl₄, excess Lewis acid can alter the transition state and even reverse selectivity.[9]
Data Summary: Recommended Conditions for Z-Enolate Formation
| Lewis Acid | Base (Tertiary Amine) | Solvent | Temperature (°C) | Key Outcome |
| Bu₂BOTf | Et₃N or i-Pr₂NEt | CH₂Cl₂ or THF | 0 then -78 | High syn selectivity (Evans product) |
| TiCl₄ | (-)-Sparteine (2 equiv.) | CH₂Cl₂ | -78 | High syn selectivity (Evans product)[4] |
| TiCl₄ | (-)-Sparteine (1 equiv.) | CH₂Cl₂ | -78 | High syn selectivity (non-Evans product)[4] |
| MgBr₂·OEt₂ | Et₃N / TMSCl | CH₂Cl₂ | - | High anti selectivity[10][11] |
Troubleshooting Workflow
Issue 2: Epimerization of the α-Stereocenter During Auxiliary Cleavage
Question: I achieved high diastereoselectivity in my reaction, but after cleaving the thiazolidinethione auxiliary, I'm seeing a mixture of enantiomers/diastereomers. Why is this happening and how can I prevent it?
Answer: This is a classic case of epimerization at the newly formed α-stereocenter. This stereocenter is adjacent to a carbonyl group, making its proton acidic. Under either harsh basic or acidic conditions, this proton can be removed to form an enol or enolate, which is achiral at that position. Re-protonation then occurs from either face, scrambling the carefully installed stereochemistry.[7] This is especially problematic during the auxiliary cleavage step.
Root Cause Analysis:
-
Harsh Basic Hydrolysis: Traditional saponification with strong bases like NaOH or KOH at elevated temperatures is a primary cause of epimerization.
-
Transesterification Conditions: While effective, methods using alkoxides (e.g., NaOMe in MeOH) can be sufficiently basic to cause epimerization, particularly if the product is sensitive or the reaction is prolonged.
-
Acid-Catalyzed Enolization: Vigorous acidic hydrolysis conditions can also lead to racemization via an enol intermediate.[7]
Troubleshooting Protocol & Mitigation Strategies
The key is to use mild cleavage conditions that are effective at removing the auxiliary without disturbing the α-stereocenter.
Recommended Mild Cleavage Protocols:
| Method | Reagents | Resulting Product | Potential Side Reactions & Notes |
| Mild Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | Generally safe and widely used. Less basic than LiOH alone.[7] The peroxide forms a hydroperoxide anion (⁻OOH), which is a soft nucleophile that preferentially attacks the acyl carbonyl. |
| Reductive Cleavage | LiBH₄, H₂O | Primary Alcohol | A mild reducing agent. Can also reduce other esters or ketones if present. |
| Reductive Cleavage | LiAlH₄ | Primary Alcohol | Very powerful; will reduce most carbonyl functionalities. Use with caution. Requires strict temperature control (0 °C or below).[1] |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Excellent method for creating a stable intermediate that can be converted to ketones or aldehydes. The reaction is typically clean and avoids harsh conditions. |
Step-by-Step Protocol for Mild Hydrolysis (LiOH/H₂O₂):
-
Dissolve the N-acylthiazolidinethione adduct in a mixture of THF and water (e.g., 3:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (30% w/w, ~4 equivalents) dropwise.
-
Add aqueous lithium hydroxide (e.g., 1.0 M solution, ~2 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.
-
Acidify the mixture with dilute HCl to protonate the carboxylic acid product before extraction.
Mechanism of Epimerization
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
Technical Support Center: Navigating the Difficult Cleavage of Thiazolidinethione Auxiliaries
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the cleavage of thiazolidinethione chiral auxiliaries. Thiazolidinethiones are renowned for their high diastereoselectivity in a range of asymmetric transformations; however, the final step of liberating the chiral product can sometimes present challenges. This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome these hurdles in your synthetic endeavors.
Troubleshooting Guide: Addressing Common Cleavage Issues
This section addresses specific problems you may encounter during the removal of thiazolidinethione auxiliaries, offering explanations and actionable solutions.
Incomplete or Sluggish Cleavage Reaction
Question: I am observing a significant amount of unreacted starting material even after extended reaction times. What are the likely causes and how can I resolve this?
Answer: Incomplete cleavage is a common frustration that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.
-
Steric Hindrance: This is arguably the most frequent cause of sluggish cleavage. If the acyl group or the alpha-substituent on your substrate is particularly bulky, it can physically block the approach of the nucleophile to the carbonyl carbon of the N-acyl group.[1]
-
Solution: Consider switching to a less sterically demanding cleavage method. For instance, if a bulky nucleophile is struggling, a reductive method using a small hydride reagent might be more effective. Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but this must be done cautiously to avoid side reactions.
-
-
Reagent Quality and Stoichiometry: Degradation of reagents or imprecise stoichiometry can lead to an under-dosing of the active cleaving species.
-
Solution: Always use freshly opened or properly stored reagents. For instance, lithium borohydride (LiBH₄) can decompose upon exposure to moisture. It is also crucial to use a sufficient excess of the cleaving reagent to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine if more reagent is needed.[2][3]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact reaction kinetics.
-
Solution: Ensure your substrate is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. For temperature-sensitive substrates, a prolonged reaction time at a lower temperature is preferable to pushing the reaction at a higher temperature that might induce decomposition or epimerization.
-
Epimerization of the α-Stereocenter
Question: My product's enantiomeric excess (ee) is lower than expected after cleaving the auxiliary. How can I prevent epimerization at the α-carbon?
Answer: The loss of stereochemical integrity at the α-position is a critical issue, as it undermines the primary purpose of using a chiral auxiliary. Epimerization typically occurs via the formation of an enolate intermediate under basic conditions.
-
Causality: If the cleavage conditions are basic and the α-proton is acidic, deprotonation can occur, leading to a planar enolate which can be protonated from either face, resulting in racemization.[4]
-
Solution 1: Use Milder or Non-Basic Cleavage Methods: Reductive cleavage methods are generally less prone to causing epimerization. For example, using lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) can be a milder alternative to harsh basic hydrolysis.[5]
-
Solution 2: Careful Control of Basicity and Temperature: If a base-mediated cleavage is unavoidable, use the mildest effective base and maintain a low temperature throughout the reaction. The use of bulky, non-nucleophilic bases can sometimes minimize epimerization. Monitoring the reaction closely and quenching it as soon as the starting material is consumed is crucial.
-
Undesired Side Reactions and Product Decomposition
Question: I am observing unexpected byproducts or degradation of my desired product during the cleavage step. What are the common side reactions and how can they be minimized?
Answer: The functional groups present in your molecule of interest will dictate its stability towards the chosen cleavage conditions. Thiazolidinethiones themselves are generally stable, but the newly formed product might not be.
-
Hydrolysis of Sensitive Functional Groups: Esters, amides, or other labile groups in your product can be cleaved under harsh acidic or basic conditions.
-
Solution: Choose a cleavage method that is orthogonal to the sensitive functional groups in your molecule. For instance, if your product contains an ester you wish to preserve, a reductive cleavage might be more suitable than a base-catalyzed hydrolysis or transesterification.
-
-
Reduction of Other Functional Groups: When using reductive cleavage methods, other reducible functional groups in the molecule (e.g., ketones, aldehydes, esters) may also react.
-
Solution: The choice of reducing agent is key. Diisobutylaluminium hydride (DIBAL-H) can, under controlled conditions (low temperature), selectively reduce the N-acyl group to an aldehyde without affecting other esters.[5] Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LAH) and may offer better chemoselectivity.[6]
-
-
Thioester Formation in Transesterification: While transesterification is a powerful method, side reactions can occur.
-
Solution: Optimize reaction conditions such as temperature and catalyst loading. Ensure the alcohol used for transesterification is of high purity.[7]
-
Workflow for Troubleshooting Difficult Cleavage
Here is a decision-making workflow to guide you through troubleshooting challenging thiazolidinethione auxiliary cleavages.
Caption: A decision-making workflow for troubleshooting cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving thiazolidinethione auxiliaries?
A1: The three most common and effective methods are:
-
Reductive Cleavage: This typically yields an alcohol or an aldehyde.
-
Hydrolysis: This yields the carboxylic acid, though it can be challenging.
-
Transesterification: This directly provides an ester.
The choice of method depends on the desired functional group in the final product and the compatibility with other functional groups in the molecule.[5][8]
Q2: How do I choose the right cleavage method for my specific substrate?
A2: The optimal cleavage method is highly dependent on your synthetic goal and the nature of your substrate. Below is a summary to guide your decision.
| Cleavage Method | Reagents | Product | Pros | Cons |
| Reductive Cleavage | LiBH₄, NaBH₄ | Primary Alcohol | Mild conditions, less prone to epimerization. | Reduces other susceptible functional groups. |
| DIBAL-H | Aldehyde | Can be selective for aldehyde formation at low temps. | Requires careful temperature control.[5] | |
| Transesterification | Benzyl alcohol, DMAP | Benzyl Ester | Generally mild, good for sensitive substrates. | May be slow for sterically hindered substrates. |
| Ethanethiol, DBU | Thioester | Effective for some substrates. | Product is a thioester which may require further steps. | |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | Direct route to the acid. | Can be harsh, risk of epimerization and side reactions.[9][10] |
Q3: Can I use the same LiOH/H₂O₂ conditions that are standard for Evans oxazolidinones?
A3: While it is mechanistically possible, direct application of LiOH/H₂O₂ for thiazolidinethione cleavage is less common and can be problematic. The sulfur atom in the thiazolidinethione ring can influence the reactivity compared to the oxygen in an oxazolidinone. More importantly, these conditions are known to sometimes cause side reactions even with oxazolidinones, such as decomposition of the hydroperoxide which can lead to safety concerns on a larger scale.[9][11] It is generally advisable to first attempt milder, more established methods for thiazolidinethione cleavage.
Experimental Protocols
Protocol 1: Reductive Cleavage to a Primary Alcohol with LiBH₄
Objective: To cleave the N-acyl thiazolidinethione to yield the corresponding primary alcohol.
Materials:
-
N-acyl thiazolidinethione substrate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl thiazolidinethione (1 equivalent) in anhydrous THF (approximately 0.1 M solution) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2-4 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alcohol and recover the chiral auxiliary.
Protocol 2: Transesterification to a Benzyl Ester
Objective: To convert the N-acyl thiazolidinethione into its corresponding benzyl ester.
Materials:
-
N-acyl thiazolidinethione substrate
-
Benzyl alcohol (freshly distilled)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl thiazolidinethione (1 equivalent) in anhydrous DCM.
-
Add benzyl alcohol (5-10 equivalents) to the solution.
-
Add a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take 12-48 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the benzyl ester from the recovered auxiliary and excess benzyl alcohol.
Mechanism of a Common Cleavage Method: Reductive Cleavage
The following diagram illustrates the generally accepted mechanism for the reductive cleavage of an N-acyl thiazolidinethione with a hydride reagent like LiBH₄.
Caption: Simplified mechanism of reductive cleavage.
We trust this technical guide will be a valuable asset in your laboratory work. Should you have further questions or require assistance with specific applications, please do not hesitate to contact our scientific support team.
References
- 1. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. acs.figshare.com [acs.figshare.com]
Technical Support Center: Stereoselectivity in Thiazolidinethione Aldol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiazolidinethione-mediated aldol reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the stereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in controlling the stereoselectivity of thiazolidinethione aldol reactions?
A1: The Lewis acid plays a crucial role in coordinating to the carbonyl oxygen of the N-acylthiazolidinethione, thereby facilitating the formation of a rigid, chelated transition state. This coordination enhances the facial bias of the enolate attack on the aldehyde, leading to high diastereoselectivity. The choice of Lewis acid significantly influences the geometry of this transition state and, consequently, the stereochemical outcome. For instance, bidentate chelation involving the carbonyl oxygen and the sulfur of the thiazolidinethione ring is often proposed to direct the stereochemical course of the reaction.
Q2: Which Lewis acids are commonly used, and how do they differ in their effect on stereoselectivity?
A2: A variety of Lewis acids are employed, with the choice depending on the desired stereoisomer (syn or anti).
-
Titanium tetrachloride (TiCl₄) : Often used to promote the formation of syn-aldol adducts. The reaction is believed to proceed through a Zimmerman-Traxler-like chair transition state.[1]
-
Tin(II) triflate (Sn(OTf)₂) : In the presence of an amine base like N-ethylpiperidine, Sn(OTf)₂ typically favors the formation of syn-aldol products.
-
Magnesium bromide etherate (MgBr₂·OEt₂) : This Lewis acid, in combination with a base such as triethylamine, is known to favor the formation of anti-aldol adducts.[2][3]
-
Silyl Triflates (e.g., TIPSOTf) : In conjunction with a chiral nickel(II) complex, silyl triflates can lead to excellent anti selectivity with high enantiomeric excess.[4] The steric bulk of the silyl group can influence the degree of stereocontrol.[4]
Q3: How does the N-acyl group on the thiazolidinethione influence the reaction?
A3: The N-acyl group is a critical component of the chiral auxiliary and directly participates in the chelation to the Lewis acid. The nature of the acyl group can influence the steric and electronic properties of the enolate, thereby affecting both reactivity and stereoselectivity. For instance, N-propionyl and N-acetyl groups are commonly used and have been shown to provide high levels of diastereoselectivity.
Q4: Can the stereochemical outcome be reversed to obtain the "non-Evans" syn product?
A4: Yes, in certain systems, particularly with titanium enolates of thiazolidinethiones, the stereoselectivity can be switched from the typical "Evans" syn to the "non-Evans" syn adduct. This can often be achieved by modifying the stoichiometry of the base used, such as with (-)-sparteine.[5] This change is attributed to a switch between chelated and non-chelated transition states.[5]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incomplete Chelation Control | - Lewis Acid Choice: Ensure you are using the appropriate Lewis acid for the desired stereoisomer. For syn products, consider TiCl₄ or Sn(OTf)₂. For anti products, MgBr₂·OEt₂ is a good choice. - Lewis Acid Quality: Use freshly opened or properly stored Lewis acids, as they can be sensitive to moisture. - Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance the rigidity of the transition state and improve selectivity. |
| Inappropriate Solvent | - Solvent Polarity: The choice of solvent can impact the stability of the transition state. Dichloromethane (CH₂Cl₂) is a commonly used solvent that often provides good results. Less coordinating solvents are generally preferred to avoid interference with the Lewis acid. |
| Steric Hindrance | - Substrate Structure: Highly hindered aldehydes or N-acyl groups may disfavor the formation of a well-defined chelated transition state. Consider if modifications to the substrates are possible. |
| Incorrect Stoichiometry | - Reagent Ratios: Carefully control the stoichiometry of the N-acylthiazolidinethione, aldehyde, Lewis acid, and any base used. Deviations can lead to alternative reaction pathways. |
Issue 2: Poor Yield of Aldol Adduct
| Potential Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | - Base Strength: Ensure the base used is sufficiently strong to deprotonate the N-acylthiazolidinethione. Common bases include triethylamine or diisopropylethylamine. - Reaction Time: Allow sufficient time for enolate formation before adding the aldehyde. |
| Decomposition of Reactants or Products | - Anhydrous Conditions: Strictly maintain anhydrous conditions, as water can quench the enolate and deactivate the Lewis acid. - Work-up Procedure: Quench the reaction at low temperature and perform a careful work-up to avoid decomposition of the aldol adduct. A common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] |
| Slow Reaction Kinetics | - Aldehyde Reactivity: Electron-poor aldehydes are generally more reactive. For electron-rich or sterically hindered aldehydes, longer reaction times or a slight increase in temperature may be necessary. The electronic character of substituents on aromatic aldehydes can significantly affect reaction times.[4] |
| Difficult Purification | - Chromatography: Aldol products can sometimes be challenging to purify. Use appropriate column chromatography techniques. The thiazolidinethione auxiliary can often be removed after the reaction to simplify purification.[4] |
Data Presentation
Table 1: Effect of Lewis Acid on Diastereoselectivity of Thiazolidinethione Aldol Reactions
| N-Acyl Group | Aldehyde | Lewis Acid | Base | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| Propionyl | Isobutyraldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | >98:2 | [6] |
| Propionyl | Benzaldehyde | TiCl₄ | (-)-Sparteine | CH₂Cl₂ | 97:3 ("Evans-syn") | [5] |
| Propionyl | Benzaldehyde | TiCl₄ | (-)-Sparteine (1 equiv) | CH₂Cl₂ | 3:97 ("non-Evans-syn") | [5] |
| Propionyl | Cinnamaldehyde | MgBr₂·OEt₂ | Et₃N | CH₂Cl₂ | 5:95 | [2][3] |
| Azidoacetyl | 4-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl₂ / TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | >95:5 (anti) | [4] |
Experimental Protocols
Protocol 1: General Procedure for TiCl₄-Mediated Syn-Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-acylthiazolidinethione in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.1 equivalents) via syringe.
-
After stirring for 5 minutes, add diisopropylethylamine (DIPEA, 1.15 equivalents) dropwise. The solution should turn a deep red color, indicating enolate formation.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Add a solution of the aldehyde (1.2 equivalents) in anhydrous CH₂Cl₂ dropwise.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for MgBr₂·OEt₂-Mediated Anti-Aldol Reaction [2][3]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acylthiazolidinethione and dissolve in anhydrous dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N, 2.5 equivalents) and cool the solution to 0 °C.
-
Add magnesium bromide etherate (MgBr₂·OEt₂, 1.1 equivalents) in one portion.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction to -78 °C and add the aldehyde (1.0 equivalent) dropwise.
-
Stir at -78 °C for 3 hours, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for Lewis acid-mediated thiazolidinethione aldol reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Influence of base on diastereoselectivity of thiazolidinethione reactions
A Guide for Researchers on the Influence of Base on Diastereoselectivity
Welcome to the technical support center for thiazolidinethione-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize N-acyl thiazolidinethiones as chiral auxiliaries for stereoselective carbon-carbon bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
The choice of an amine base in these reactions is not trivial; it is a critical control element that dictates the geometry of the transition state and, consequently, the stereochemical outcome of the product. This guide will delve into the causality behind this control, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the role of the base in determining diastereoselectivity.
Q1: Why is the choice of base so critical for the diastereoselectivity of N-acyl thiazolidinethione aldol reactions?
The base is fundamentally responsible for the deprotonation of the α-carbon to the carbonyl group, leading to the formation of an enolate. However, in titanium-mediated aldol reactions, the base's role extends far beyond simple deprotonation. Its steric and electronic properties, particularly its ability to coordinate to the titanium metal center, directly influence the conformation of the six-membered transition state. This dictates which face of the enolate attacks the aldehyde, thereby determining the stereochemistry of the resulting aldol adduct.[1][2]
Q2: What is the mechanistic difference between "Evans syn" and "non-Evans syn" selectivity in this system?
The stereochemical outcome hinges on the coordination environment of the titanium atom in the transition state. The N-acyl thiazolidinethione auxiliary has a thiocarbonyl (C=S) group, which can act as a Lewis basic site.
-
"Non-Evans" syn Pathway: This pathway is favored when using a non-coordinating, sterically hindered amine base (e.g., N,N-diisopropylethylamine or Hunig's base). In this scenario, the thiocarbonyl sulfur atom of the auxiliary coordinates to the titanium atom. This chelation locks the enolate into a rigid conformation that favors the formation of the "non-Evans" syn aldol product.[1]
-
"Evans" syn Pathway: This pathway is accessed by using a strongly coordinating amine base (e.g., (-)-sparteine or N,N,N',N'-tetramethylethylenediamine). This base preferentially occupies the available coordination site on the titanium atom, sterically blocking the thiocarbonyl sulfur from coordinating. This leads to a different chair-like transition state, analogous to that proposed for Evans' oxazolidinone auxiliaries, resulting in the "Evans" syn aldol product.[1][2]
The ability to switch between these two pathways simply by changing the amine base is a powerful feature of the thiazolidinethione auxiliary system.[1]
Q3: Are there other bases used for reactions of thiazolidinethiones?
Yes, while the aldol reaction relies on the specific interplay between an amine base and a Lewis acid like TiCl4, other transformations of the thiazolidinethione core use a wider variety of bases. For instance:
-
N-alkylation: Deprotonation at the nitrogen is typically achieved with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).[3]
-
Knoevenagel Condensation: This reaction at the C5 position can be catalyzed by bases such as piperidine or sodium hydroxide (NaOH).[3][4]
-
Asymmetric Alkylation: Modern catalytic methods may use bases like 2,6-lutidine or 2,4,6-collidine to facilitate the deprotonation of a metal-coordinated thiazolidinethione.[5][6]
The choice of base is always tailored to the specific reaction mechanism being targeted.
Troubleshooting Guide
This section provides practical advice for common issues encountered during these experiments.
Problem: My reaction has poor diastereoselectivity (~1:1 to 5:1 d.r.).
Poor diastereoselectivity is a common issue that can often be traced back to the base or reaction conditions.
Potential Causes & Solutions:
-
Base Quality and Stoichiometry:
-
Cause: The amine base may be old or contaminated with water, which can disrupt the formation of the well-defined titanium enolate. The stoichiometry of the base relative to the Lewis acid is also critical.[1]
-
Solution: Use freshly distilled or a recently purchased, high-purity grade of the amine base. Ensure accurate measurement of all reagents. For titanium-mediated aldol reactions, the stoichiometry of TiCl4 and the amine base must be precise.
-
-
Reaction Temperature:
-
Cause: Aldol reactions are highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the energy difference between the two competing transition states, leading to a loss of selectivity.
-
Solution: Ensure the reaction is maintained at the recommended low temperature (typically -78 °C to 0 °C). Use a properly insulated bath (e.g., dry ice/acetone) and allow all reagents to cool completely before mixing.
-
-
Slow Addition:
-
Cause: Adding the aldehyde or the base too quickly can lead to localized concentration and temperature gradients, promoting side reactions or non-selective pathways.
-
Solution: Add the aldehyde dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to the pre-formed titanium enolate at low temperature.
-
Problem: I obtained the opposite diastereomer to the one I expected.
This is a classic signature of choosing a base with the "wrong" coordination properties for your desired outcome.
-
Cause: You used a coordinating base (e.g., (-)-sparteine) when you wanted the "non-Evans syn" product, or you used a non-coordinating base (e.g., Hunig's base) when you wanted the "Evans syn" product.
-
Solution: This is a straightforward fix. To switch the stereochemical outcome, simply switch the class of amine base used, as detailed in the table below and the mechanistic discussion (FAQ #2).[1][2]
Reference Data & Protocols
Table 1: Base Selection Guide for Titanium-Mediated Aldol Reactions
| Desired Product | Recommended Base | Base Type | Key Mechanistic Feature | Typical Diastereomeric Ratio (d.r.) |
| "Evans syn" | (-)-Sparteine | Bidentate Chelating | Blocks sulfur coordination to Ti | >20:1 |
| "non-Evans syn" | N,N-Diisopropylethylamine | Non-Coordinating, Hindered | Allows sulfur coordination to Ti | >20:1 |
Note: Diastereomeric ratios are representative and can vary with substrate and exact conditions.
Experimental Protocols
Protocol 1: General Procedure for "Evans syn" Aldol Adduct
This protocol is adapted from methodologies that utilize coordinating bases to achieve "Evans syn" selectivity.[1][2]
Materials:
-
N-propionylthiazolidinethione
-
Titanium (IV) chloride (TiCl4), 1.0 M solution in Dichloromethane (DCM)
-
(-)-Sparteine, freshly distilled
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionylthiazolidinethione (1.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the TiCl4 solution (1.1 equiv) dropwise. The solution should turn a deep red/orange color. Stir for 5 minutes.
-
Add (-)-sparteine (1.2 equiv) dropwise. The solution color may change. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the aldehyde (1.5 equiv) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the "Evans syn" aldol adduct.
Protocol 2: General Procedure for "non-Evans syn" Aldol Adduct
This protocol is adapted from methodologies that utilize non-coordinating bases to achieve "non-Evans syn" selectivity.[1]
Materials:
-
N-propionylthiazolidinethione
-
Titanium (IV) chloride (TiCl4), 1.0 M solution in DCM
-
N,N-Diisopropylethylamine (Hunig's Base), freshly distilled
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionylthiazolidinethione (1.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the TiCl4 solution (1.1 equiv) dropwise. Stir for 30 minutes.
-
Add N,N-diisopropylethylamine (1.15 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Add the aldehyde (1.5 equiv) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench and work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to yield the "non-Evans syn" aldol adduct.
References
- 1. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereochemical Control with (R)-4-Phenylthiazolidine-2-thione
Welcome to the technical support center for the chiral auxiliary, (R)-4-Phenylthiazolidine-2-thione. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of temperature in dictating the stereochemical outcome of asymmetric reactions employing this versatile auxiliary. Our aim is to provide you with not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in asymmetric synthesis?
A: this compound is a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[1] Its rigid, five-membered ring structure and the bulky phenyl group create a well-defined chiral environment. When an acyl group is attached to the nitrogen atom, the auxiliary effectively shields one face of the resulting enolate, leading to highly diastereoselective bond formation with electrophiles.[2] This strategy is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure molecules which is critical in pharmaceutical development.[1]
Q2: Why is temperature such a critical parameter in reactions involving this auxiliary?
A: Temperature is a key determinant of kinetic versus thermodynamic control. In the context of asymmetric synthesis, most reactions are run under kinetic control at low temperatures (e.g., -78 °C) to "freeze out" undesirable, higher-energy transition states and prevent side reactions like retro-aldol or enolate equilibration.[3][4] This ensures that the observed product distribution is a direct reflection of the difference in activation energies between the diastereomeric transition states, which is maximized at lower temperatures.
Q3: How does temperature influence the formation and geometry of the enolate?
A: The geometry of the enolate (Z vs. E) is a crucial factor in determining the stereochemical outcome of subsequent reactions, particularly in aldol additions.[3] The choice of base and reaction conditions, including temperature, can influence the selective formation of one enolate isomer over the other. For N-acylthiazolidinethiones, the formation of a rigid, chelated (Z)-enolate is often favored, especially at low temperatures with bases like sodium bis(trimethylsilyl)amide.[2] This chelation involves the coordination of the metal cation with both the enolate oxygen and the thione sulfur, creating a more conformationally restricted and predictable reactive intermediate.
Q4: What is the Zimmerman-Traxler model and how does it relate to temperature?
A: The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for aldol and related reactions involving metal enolates.[3][5] This model is a powerful predictive tool for understanding the diastereoselectivity of these reactions.[3] The model posits that substituents on the enolate and the aldehyde will preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions.[6] Lowering the temperature helps to rigidify this transition state, amplifying the steric and electronic differences between the competing diastereomeric pathways and thus enhancing the observed diastereoselectivity.[3]
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in an Aldol Reaction at -78 °C
Possible Cause & Solution
-
Incomplete Enolate Formation or Equilibration: If the enolate is not formed completely or if it begins to equilibrate, a mixture of E and Z enolates may be present, leading to a mixture of syn and anti products.
-
Chelation vs. Non-Chelation Control: The choice of Lewis acid can significantly impact the transition state.[9][10] Some Lewis acids may favor a non-chelating, open transition state, which can lead to lower diastereoselectivity.[11]
-
Temperature Fluctuations: Even minor fluctuations in temperature can be detrimental to selectivity.
-
Troubleshooting Step: Use a cryostat or a well-insulated Dewar with a reliable cooling bath (e.g., dry ice/acetone) to maintain a stable low temperature. Ensure that all reagents and solvents are pre-cooled before addition.
-
Issue 2: Inconsistent Stereochemical Outcomes Between Batches
Possible Cause & Solution
-
Variable Cooling Rates: The rate at which the reaction mixture is cooled can influence the formation of the desired enolate and the subsequent reaction pathway.
-
Troubleshooting Step: Standardize your cooling protocol. For example, always cool the reaction vessel to the target temperature before adding reagents.
-
-
Purity of Reagents and Solvents: Trace amounts of water or other protic impurities can quench the enolate or interfere with the Lewis acid, leading to inconsistent results.
-
Troubleshooting Step: Always use freshly distilled, anhydrous solvents and ensure the purity of all reagents. Store reactive reagents under an inert atmosphere.
-
Issue 3: "Evans" vs. "non-Evans" Syn Aldol Adducts
Possible Cause & Solution
-
Stoichiometry of the Base: In certain cases, particularly with titanium enolates of thiazolidinethione propionates, the stoichiometry of the base can dictate the formation of either the "Evans" or "non-Evans" syn aldol product.[13]
-
Troubleshooting Step: With a base like (-)-sparteine, using two equivalents can lead to the "Evans" syn product, while one equivalent can favor the "non-Evans" syn product.[13] Careful control of the base stoichiometry is crucial.
-
Experimental Protocols & Data
Illustrative Protocol: Diastereoselective Aldol Addition
This protocol provides a general framework for a diastereoselective aldol addition using an N-acyl-(R)-4-phenylthiazolidine-2-thione.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-acyl-(R)-4-phenylthiazolidine-2-thione (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv) dropwise.[7] Stir the mixture for 10 minutes.
-
Base Addition: Add a tertiary amine base, for example, triethylamine (1.2 mmol, 1.2 equiv), and stir for an additional 30 minutes to facilitate enolization.[7]
-
Electrophile Addition: Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR or chiral HPLC analysis. Purify the product by silica gel chromatography.[7]
Table 1: Effect of Temperature on Diastereoselectivity
The following table summarizes hypothetical, yet representative, data illustrating the impact of temperature on the diastereomeric ratio (d.r.) for a typical aldol reaction.
| Entry | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 0 | 85:15 | 90 |
| 2 | -25 | 92:8 | 88 |
| 3 | -78 | >98:2 | 85 |
This data illustrates a common trend where lower temperatures lead to significantly higher diastereoselectivity.
Mechanistic Visualization
The stereochemical outcome of these reactions is often rationalized by considering the transition state geometries. The following diagrams illustrate the key principles.
Diagram 1: Chelation-Controlled Enolate Formation
Caption: Formation of a rigid (Z)-enolate via chelation at low temperature.
Diagram 2: Zimmerman-Traxler Model for Aldol Addition
Caption: Zimmerman-Traxler model illustrating the favored transition state.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Induction: Chelation, Non-Chelation, Cram-Reetz & Evans Models | Study.com [study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Overcoming Poor Facial Selectivity in Thiazolidinethione Additions
Welcome to the technical support center for thiazolidinethione-mediated additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve high facial selectivity in your thiazolidinethione additions.
Frequently Asked Questions (FAQs)
Q1: What are thiazolidinethiones and why are they used as chiral auxiliaries?
Thiazolidinethiones are a class of chiral auxiliaries, which are organic compounds that are temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific orientation.[1] They are valued for their ability to provide high levels of stereocontrol in a variety of reactions, including aldol additions and alkylations. The rigid, sulfur-containing ring structure of the thiazolidinethione auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thus controlling the stereochemistry of the product.
Q2: I am observing a nearly 1:1 mixture of diastereomers in my thiazolidinethione addition. What are the common causes of this poor facial selectivity?
A low diastereomeric ratio (d.r.) in thiazolidinethione additions can stem from several factors. The most critical parameters to investigate are:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is crucial for high diastereoselectivity. For thiazolidinethione auxiliaries, the formation of a specific enolate geometry is often desired to achieve a predictable stereochemical outcome.[1]
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the small energy difference between the transition states leading to the different diastereomers, resulting in a loss of selectivity.[2]
-
Inappropriate Lewis Acid or Base: The choice and stoichiometry of the Lewis acid and base are critical in controlling the transition state geometry and, consequently, the diastereomeric ratio.[3][4]
-
Presence of Moisture: All reagents and solvents must be anhydrous, as moisture can quench the Lewis acid and other reactive species, leading to poor selectivity.[2]
Q3: How can I switch between the "Evans syn" and "non-Evans syn" aldol products using the same thiazolidinethione auxiliary?
One of the significant advantages of using thiazolidinethione auxiliaries in titanium-mediated aldol additions is the ability to selectively generate either the "Evans syn" or "non-Evans syn" diastereomer by simply modifying the reaction conditions. This stereochemical divergence is controlled by the stoichiometry of the Lewis acid (typically titanium tetrachloride, TiCl₄) and the amine base (e.g., (-)-sparteine or diisopropylethylamine).[3][4][5]
-
To favor the "Evans syn" product: A non-chelated transition state is promoted. This is typically achieved by using one equivalent of TiCl₄ and two equivalents of a strongly coordinating amine base like (-)-sparteine.[3][4][6] The excess base coordinates to the titanium center, preventing the thiocarbonyl sulfur of the auxiliary from chelating.
-
To favor the "non-Evans syn" product: A chelated transition state is desired. This is generally accomplished by using one equivalent of both TiCl₄ and the amine base.[5] In this scenario, the thiocarbonyl sulfur can coordinate to the titanium center, leading to a different facial selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | 1. Incorrect Lewis Acid/Base Stoichiometry: The ratio of Lewis acid to base is crucial for controlling the transition state. | 1. To obtain the "Evans syn" product, use 1 equivalent of TiCl₄ and 2 equivalents of (-)-sparteine. To obtain the "non-Evans syn" product, use 1 equivalent of each.[3][4][5] |
| 2. Reaction Temperature is Too High: Higher temperatures can lead to the formation of both diastereomers. | 2. Lower the reaction temperature. Reactions are often performed at -78 °C, 0 °C, or room temperature depending on the specific protocol. Lower temperatures generally favor higher selectivity.[2] | |
| 3. Inappropriate Base: The choice of amine base can significantly impact selectivity. | 3. For high "Evans syn" selectivity, (-)-sparteine is often the base of choice. Diisopropylethylamine (DIPEA) can also be effective, particularly in the presence of N-methyl-2-pyrrolidinone (NMP).[3][7] | |
| 4. Presence of Water: Moisture can deactivate the Lewis acid. | 4. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[2] | |
| Low Reaction Yield | 1. Incomplete Enolate Formation: Insufficient base or reaction time can lead to incomplete deprotonation. | 1. Ensure the correct stoichiometry of the base is used and allow sufficient time for enolate formation before adding the electrophile. |
| 2. Decomposition of Product or Starting Material: The product or starting material may be unstable under the reaction or workup conditions. | 2. Monitor the reaction progress by TLC to avoid prolonged reaction times. Use a buffered aqueous quench (e.g., saturated ammonium chloride) and maintain low temperatures during workup if necessary. | |
| 3. Difficult Purification: Diastereomers may be difficult to separate by column chromatography. | 3. If the diastereomers are inseparable, consider cleaving the auxiliary first, as the resulting products may be easier to separate.[1] | |
| Unexpected Stereochemical Outcome | 1. Mismatched Substrate/Auxiliary Pairing: The inherent facial bias of the aldehyde substrate may compete with the directing effect of the chiral auxiliary. | 1. Consult the literature for precedents with similar aldehyde substrates. In some cases, the substrate's stereocenter can either enhance or diminish the selectivity imparted by the auxiliary. |
| 2. Incorrect Transition State Model Applied: Assuming a chelated or non-chelated transition state that is not favored under the chosen conditions. | 2. Carefully review the reaction conditions. The presence of excess coordinating base strongly suggests a non-chelated pathway, while equimolar amounts of Lewis acid and base point towards a chelated transition state.[5] |
Quantitative Data Summary
The following tables summarize the diastereoselectivity achieved in titanium-mediated aldol additions of N-propionyl thiazolidinethiones under different conditions.
Table 1: Aldol Addition to Isobutyraldehyde
| Entry | Lewis Acid (equiv.) | Base (equiv.) | Additive (equiv.) | Temp (°C) | Product | d.r. (syn:anti) | Yield (%) |
| 1 | TiCl₄ (1.1) | (-)-Sparteine (1.1) | - | 0 | non-Evans syn | >99:1 | 95 |
| 2 | TiCl₄ (1.1) | (-)-Sparteine (2.2) | - | 0 | Evans syn | >99:1 | 91 |
| 3 | TiCl₄ (1.1) | DIPEA (1.2) | NMP (1.1) | 0 | Evans syn | 98:2 | 89 |
Data compiled from literature reports.[3][4][7]
Table 2: Aldol Addition to Benzaldehyde
| Entry | Lewis Acid (equiv.) | Base (equiv.) | Additive (equiv.) | Temp (°C) | Product | d.r. (syn:anti) | Yield (%) |
| 1 | TiCl₄ (1.1) | (-)-Sparteine (1.1) | - | 0 | non-Evans syn | >99:1 | 93 |
| 2 | TiCl₄ (1.1) | (-)-Sparteine (2.2) | - | 0 | Evans syn | 97:3 | 90 |
| 3 | TiCl₄ (1.1) | DIPEA (1.2) | NMP (1.1) | 0 | Evans syn | 97:3 | 85 |
Data compiled from literature reports.[3][4][7]
Experimental Protocols
Protocol 1: General Procedure for "Evans Syn" Aldol Addition
This protocol is adapted from the work of Crimmins et al. and is designed to favor the formation of the "Evans syn" aldol adduct.[3][4]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl thiazolidinethione (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise.
-
Add (-)-sparteine (2.2 equiv) dropwise. The solution should turn a deep red or purple color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for "non-Evans Syn" Aldol Addition
This protocol is also adapted from the work of Crimmins et al. and is designed to favor the formation of the "non-Evans syn" aldol adduct.[3][4]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl thiazolidinethione (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise.
-
Add (-)-sparteine (1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for poor facial selectivity.
Caption: Control of stereoselectivity via transition state manifolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
Recrystallization techniques for purifying aldol adducts of (R)-4-Phenylthiazolidine-2-thione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of aldol adducts derived from the chiral auxiliary (R)-4-Phenylthiazolidine-2-thione.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of diastereomeric aldol adducts.
| Problem | Possible Causes | Solutions |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too dilute).2. The chosen solvent is too effective at dissolving both diastereomers.3. Nucleation is inhibited by impurities.4. The energy barrier for nucleation is too high (wide metastable zone). | 1. Concentrate the solution by carefully evaporating some of the solvent.[1] 2. Perform a solvent screen to find a system with differential solubility for the diastereomers.[1] 3. Consider an additional purification step for the crude product before recrystallization.4. Induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer.[1] |
| The product "oils out" instead of crystallizing. | 1. The melting point of the aldol adduct is lower than the crystallization temperature.2. The solution is too concentrated. | 1. Lower the crystallization temperature, potentially using an ice or dry ice bath.2. Add a small amount of additional solvent to reduce the concentration.[1] 3. Change the solvent system to one that is less polar, which may favor crystallization. |
| The yield of the desired diastereomer is low. | 1. The desired diastereomer has significant solubility in the cold solvent.2. Too much solvent was used during dissolution.3. The solubilities of the two diastereomers are too similar, leading to co-precipitation. | 1. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to minimize solubility.2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.3. Optimize the solvent system through screening to maximize the solubility difference between the diastereomers.[1] Consider using a solvent mixture where one solvent dissolves the compound and the other acts as an anti-solvent. |
| The diastereomeric excess (d.e.) of the crystallized product is low. | 1. The chosen solvent system is not effective at differentiating between the diastereomers.2. The cooling rate was too fast, leading to the trapping of the undesired diastereomer in the crystal lattice. | 1. A systematic solvent screening is crucial for improving selectivity.[1] Experiment with solvent mixtures of varying polarities.2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of more ordered, and thus purer, crystals. |
| Crystals are colored or appear impure. | 1. Colored impurities are co-crystallizing with the product.2. Impurities are adsorbed onto the surface of the crystals. | 1. Treat the hot solution with activated charcoal before filtration to remove colored impurities.2. Perform a second recrystallization using a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing aldol adducts of this compound?
A definitive single best solvent is not universally applicable and depends on the specific aldehyde used in the aldol reaction. However, for thiazolidine-2-thione derivatives, good starting points for solvent screening include ethanol and petroleum ether.[2] A common strategy for separating diastereomers is to use a binary solvent system, such as a mixture of a polar solvent (e.g., ethyl acetate, ethanol) and a non-polar solvent (e.g., hexanes, heptane).
Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
A small-scale solubility test is recommended. Place a small amount of your crude aldol adduct (10-20 mg) into several test tubes. To each tube, add a few drops of a different solvent at room temperature and observe the solubility. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating. For solvents in which the compound is insoluble at room temperature, gently heat the test tube to observe if dissolution occurs. An ideal solvent will show a significant difference in solubility between hot and cold conditions.
Q3: Can I use a solvent mixture for recrystallization?
Yes, a binary solvent system is often very effective for separating diastereomers. This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, followed by the dropwise addition of a "bad" solvent (in which it is less soluble) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: How can I improve the diastereomeric excess (d.e.) of my product?
Improving the d.e. often requires multiple recrystallizations. After the first recrystallization, analyze the d.e. of the crystals. If it is not satisfactory, a second or even third recrystallization can be performed. Each subsequent recrystallization should enrich the desired diastereomer. Optimizing the solvent system is also critical for achieving high selectivity.[1]
Q5: What is the purpose of using a chiral auxiliary like this compound?
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3] In the case of aldol reactions, the chiral auxiliary directs the approach of the reactants, leading to the preferential formation of one diastereomer over the other.[3] After the reaction, the auxiliary can be removed and ideally recycled.[4]
Quantitative Data Summary
The following table provides illustrative examples of solvent systems that can be used for the recrystallization of aldol adducts. The specific yields and resulting diastereomeric excess (d.e.) will vary depending on the exact structure of the aldol adduct and the initial diastereomeric ratio.
| Solvent System | Initial d.e. (%) | Final d.e. (%) (after 1st recrystallization) | Typical Yield (%) | Notes |
| Ethanol | 75:25 | >95:5 | 60-75 | A good starting point for many thiazolidinethione derivatives.[2] |
| Ethyl Acetate / Hexanes | 80:20 | >98:2 | 65-80 | Allows for fine-tuning of polarity to maximize the solubility difference between diastereomers. |
| Dichloromethane / Petroleum Ether | 70:30 | >90:10 | 55-70 | Petroleum ether can be an effective anti-solvent. Recrystallization from petroleum ether has been used for related compounds.[2] |
| Toluene | 85:15 | >97:3 | 70-85 | Aromatic solvents can sometimes offer different selectivity compared to esters or alcohols. |
Note: The data in this table are illustrative and represent typical outcomes for the recrystallization of diastereomeric aldol adducts. Actual results will vary and should be determined experimentally.
Experimental Protocols
Detailed Methodology for Recrystallization of an Aldol Adduct
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For this example, we will use an ethyl acetate/hexanes system.
-
Dissolution:
-
Place the crude aldol adduct (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent (ethyl acetate) and begin heating the mixture gently (e.g., on a hot plate) with stirring.
-
Continue adding the "good" solvent in small portions until the solid has completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat source.
-
Slowly add the "bad" solvent (hexanes) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point).
-
Add a few drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (the same ethyl acetate/hexanes mixture) to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent. The purity (d.e.) of the crystals can be determined by techniques such as chiral HPLC or NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the recrystallization of aldol adducts.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: (R)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-4-Phenylthiazolidine-2-thione as a chiral auxiliary in asymmetric synthesis. The focus is on addressing common scalability issues encountered when transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions involving this compound, particularly in the context of asymmetric aldol additions.
Issue 1: Decreased Diastereoselectivity at Larger Scale
Q: My aldol reaction with this compound gave an excellent diastereomeric ratio (d.r.) at the 1 mmol scale, but the selectivity dropped significantly when I scaled up to 100 mmol. What are the likely causes and how can I fix this?
A: A drop in diastereoselectivity upon scale-up is a common challenge and is often related to mass and heat transfer limitations in larger reactors. Here are the primary factors to investigate:
-
Inadequate Temperature Control: Aldol reactions using chiral auxiliaries are highly sensitive to temperature. Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized hot spots can lead to the formation of the undesired diastereomer.
-
Solution:
-
Slower Reagent Addition: Add the Lewis acid (e.g., dibutylboron triflate) and the aldehyde dropwise at a significantly slower rate than in the lab-scale reaction to allow the cooling system to keep up with the exotherm.
-
Improved Agitation: Ensure efficient stirring to maintain a homogenous temperature throughout the reactor. Baffles and appropriately designed impellers are crucial for large vessels.
-
Lower Reaction Temperature: Start the reaction at a lower temperature than the lab-scale protocol to provide a larger buffer for any temperature fluctuations.
-
-
-
Poor Mixing: Inefficient mixing can lead to localized areas of high reagent concentration, which can affect the formation and stability of the desired Zimmerman-Traxler transition state.
-
Solution:
-
Optimize Stirring Rate: Determine the optimal stirring speed for your reactor geometry to ensure good mixing without causing splashing or vortexing.
-
Sub-surface Addition: Introduce reagents below the surface of the reaction mixture, preferably near the impeller, to ensure rapid dispersion.
-
-
-
Enolate Stability: The stability of the boron enolate is critical for high diastereoselectivity. Prolonged reaction times or temperature fluctuations can lead to enolate decomposition or equilibration, reducing the d.r.
-
Solution: Minimize the time between enolate formation and the addition of the aldehyde. Ensure all reagents and solvents are scrupulously dry.
-
Issue 2: Difficult Product Isolation and Purification
Q: On a small scale, I easily purified my aldol product using column chromatography. Now, on a larger scale, this is impractical and my product is difficult to crystallize. How can I effectively purify my product?
A: Large-scale purification requires a shift from chromatographic methods to crystallization-based techniques.
-
Crystallization Challenges: The presence of the minor diastereomer can sometimes inhibit the crystallization of the major product.
-
Solution:
-
Solvent Screening: Perform a systematic screening of different solvent systems (both single and mixed solvents) to find conditions that selectively crystallize the desired diastereomer.
-
Seeding: Use a small amount of the pure desired diastereomer as a seed crystal to induce crystallization.
-
Crystallization-Induced Diastereomer Transformation: In some cases, it's possible to equilibrate the undesired diastereomer back to the desired one in the presence of a base, allowing for a higher isolated yield of the pure product. This requires careful optimization of conditions.
-
-
-
Auxiliary Removal: The chiral auxiliary must be cleaved and recovered. On a large scale, this process needs to be efficient and high-yielding.
-
Solution: Choose a cleavage method that results in easily separable products. For instance, hydrolysis to the carboxylic acid might allow for straightforward extraction, while reduction to the alcohol may require distillation or crystallization for purification.
-
Frequently Asked Questions (FAQs)
Q1: Is the Evans aldol reaction using this compound generally considered scalable?
A1: Yes, reactions using Evans-type auxiliaries, including thiazolidinethiones, are amenable to large-scale applications and have been used in the synthesis of complex molecules on a multi-gram and even kilogram scale.[1] However, successful scale-up requires careful optimization of reaction parameters.
Q2: What are the main safety concerns when scaling up these reactions?
A2: The primary safety concern is the management of the reaction exotherm, especially during the formation of the boron enolate and the subsequent aldol addition. A failure to control the temperature can lead to a runaway reaction. Always conduct a thorough safety assessment before performing a large-scale reaction.
Q3: Can I expect the same yield on a large scale as in the lab?
A3: It is common to see a slight decrease in yield upon the initial scale-up due to factors like less efficient mixing and challenges in product isolation. However, with proper process optimization, it is often possible to match or even exceed the lab-scale yields.
Q4: How critical is the purity of the starting materials for a successful scale-up?
A4: Very critical. Impurities in the N-acylated auxiliary, aldehyde, or solvents can interfere with the reaction and lead to lower yields and selectivity. For example, water can hydrolyze the Lewis acid and the enolate. On a larger scale, the absolute amount of impurities increases, potentially having a more significant impact.
Data Presentation
The following table provides a representative comparison of expected outcomes and parameters when scaling up an Evans-type aldol reaction. Note that specific values will vary depending on the exact substrates and equipment used. This data is synthesized from general principles of process scale-up and published examples with related chiral auxiliaries.
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) | Key Considerations for Scale-Up |
| Reaction Volume | ~50 mL | ~5 L | Surface-area-to-volume ratio decreases, impacting heat transfer. |
| Reagent Addition Time | 5-10 minutes | 1-2 hours | Slower addition is crucial to manage the exotherm. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Efficient mixing is vital for thermal and concentration homogeneity. |
| Temperature Control | ± 1 °C | ± 3 °C (with potential for localized hot spots) | Requires a robust cooling system and careful monitoring. |
| Typical Yield | 85-95% | 75-90% | Initial yields may be lower before process optimization. |
| Diastereomeric Ratio | >98:2 | 90:10 to 95:5 | Maintaining high d.r. is a primary challenge. |
| Purification Method | Column Chromatography | Crystallization / Recrystallization | Chromatography is generally not viable for large quantities. |
Experimental Protocols
Key Experiment: Asymmetric Aldol Addition (Illustrative Protocol)
This protocol provides a general methodology. Specific temperatures, times, and solvent volumes should be optimized for each specific substrate combination and scale.
1. Laboratory Scale (10 mmol)
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the N-acylated this compound (10 mmol) and dissolve in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add dibutylboron triflate (1.1 eq, 11 mmol) dropwise over 5 minutes.
-
Add triethylamine (1.2 eq, 12 mmol) dropwise over 5 minutes. The solution should become pale yellow.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Cool the reaction to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 eq, 12 mmol), dissolved in a small amount of dichloromethane, dropwise over 10 minutes.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction by adding methanol (10 mL), followed by a pH 7 buffer solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
2. Pilot Scale (1 mol) - Key Modifications
-
In a 10 L jacketed glass reactor equipped with an overhead stirrer, baffles, and a temperature probe, charge the N-acylated auxiliary (1 mol) and dichloromethane (4 L).
-
Cool the vessel to -5 °C using the reactor's cooling system.
-
Add dibutylboron triflate (1.1 eq, 1.1 mol) via a dosing pump over 1 hour, maintaining the internal temperature below 0 °C.
-
Add triethylamine (1.2 eq, 1.2 mol) via a dosing pump over 1 hour, again maintaining the temperature below 0 °C.
-
Stir at 0 °C for 30 minutes.
-
Cool the reactor contents to -70 °C.
-
Add the aldehyde (1.2 eq, 1.2 mol) via a dosing pump over 2 hours, ensuring the internal temperature does not rise above -65 °C.
-
Stir at -70 °C for 2 hours, then slowly warm to 0 °C over 2-3 hours.
-
Quench and work-up as per the lab-scale procedure, adjusting volumes accordingly.
-
Isolate the crude product and perform solvent screening for purification by crystallization.
Visualizations
Caption: Scaled-up experimental workflow for an asymmetric aldol reaction.
Caption: Troubleshooting logic for low diastereoselectivity in scaled-up reactions.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (R)-4-Phenylthiazolidine-2-thione vs. Evans Oxazolidinones in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the reliable and predictable construction of stereogenic centers.[1][2] Since their groundbreaking introduction in the 1980s, the oxazolidinone-based auxiliaries developed by David A. Evans have set a gold standard for stereocontrol in numerous carbon-carbon bond-forming reactions.[3][4] However, the continual evolution of synthetic methodology has introduced compelling alternatives, among them the sulfur-containing analog, (R)-4-Phenylthiazolidine-2-thione.
This guide offers a detailed comparison of these two classes of chiral auxiliaries. We will dissect their structural and mechanistic nuances, compare their performance in the benchmark asymmetric aldol reaction, and evaluate the practical aspects of their attachment and cleavage. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal auxiliary for their synthetic challenges.
Structural and Mechanistic Foundations
The fundamental difference between Evans auxiliaries and their thiazolidine-2-thione counterparts lies in the replacement of the C2-carbonyl oxygen with a sulfur atom. This seemingly subtle substitution has profound implications for the electronic properties, steric environment, and Lewis acid coordination of the N-acylated auxiliary, which in turn governs the stereochemical outcome of reactions at the α-carbon.
Evans Oxazolidinone Auxiliaries: Derived from readily available amino acids, these auxiliaries, such as (R)-4-benzyl-2-oxazolidinone, provide a rigid chiral scaffold.[5] Stereocontrol is achieved via a chelated Zimmerman-Traxler-type transition state.[4][6] In the classic Evans aldol reaction, the formation of a Z-enolate using a boron triflate (e.g., Bu₂BOTf) is key. The subsequent reaction with an aldehyde proceeds through a six-membered chair-like transition state where the substituent on the auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate.[7] This arrangement minimizes 1,3-diaxial interactions and dipole moments between the two carbonyl groups, leading to highly predictable and diastereoselective formation of syn-aldol products.[4]
This compound: The replacement of the oxazolidinone oxygen with sulfur to form a thiazolidine-2-thione introduces several key changes. The larger atomic radius and greater polarizability of sulfur alter the steric and electronic environment. More importantly, the thiocarbonyl group exhibits different Lewis basicity and coordination behavior compared to the carbonyl. While boron enolates can be used, titanium tetrachloride (TiCl₄) has emerged as a particularly versatile Lewis acid for mediating reactions with N-acyl thiazolidine-2-thiones.[8][9] This combination allows for remarkable stereochemical divergence. The reaction can be directed to favor either the 'Evans-syn' or the 'non-Evans-syn' aldol adduct simply by modifying the reaction conditions, a feat not readily achieved with standard Evans auxiliaries.[8] This control is attributed to the ability to favor either a non-chelated transition state (leading to 'Evans-syn' products) or a chelated transition state involving the thiocarbonyl sulfur (leading to 'non-Evans-syn' products).[8]
To visualize the general workflow employing a chiral auxiliary, consider the following process:
Caption: Generalized workflow for an auxiliary-controlled asymmetric synthesis.
Performance Comparison: The Asymmetric Aldol Reaction
The asymmetric aldol reaction serves as an excellent benchmark for comparing the performance of these auxiliaries. The ability to reliably form two contiguous stereocenters makes it a powerful transformation in complex molecule synthesis.
| Auxiliary System | Lewis Acid / Base | Typical Product | Diastereomeric Ratio (d.r.) | Yield | Key Feature |
| Evans Oxazolidinone | Bu₂BOTf / DIPEA | syn-Aldol ('Evans-syn') | >99:1 | High | Highly reliable and predictable syn-selectivity.[4] |
| This compound | TiCl₄ / DIPEA | syn-Aldol ('Evans-syn') | 73:27 to 97:3 | Good | Access to 'Evans-syn' products via a probable non-chelated transition state.[9] |
| This compound | TiCl₄ / (-)-Sparteine | syn-Aldol ('non-Evans-syn') | 97:3 to >99:1 | Good | Stereodivergent synthesis; access to the opposite syn-diastereomer from the same auxiliary.[8] |
This data highlights the primary advantage of the thiazolidine-2-thione system: stereochemical flexibility. While Evans auxiliaries provide exceptional and almost exclusive control for the 'Evans-syn' product, the thiazolidine-2-thione, through judicious choice of Lewis acid and base, can be steered to produce either syn diastereomer with high selectivity.
Caption: Simplified models illustrating stereocontrol for both auxiliary types.
Practical Considerations: Attachment and Cleavage
The practical utility of a chiral auxiliary is heavily dependent on the efficiency of its attachment to the substrate and its removal from the product without compromising the newly formed stereocenters.
Attachment (N-Acylation): For both systems, attachment is typically straightforward. The auxiliary is deprotonated with a strong base like n-butyllithium, followed by quenching with an acyl chloride or anhydride.[7] This procedure is generally high-yielding for both oxazolidinones and thiazolidine-2-thiones.
Cleavage: The methods for cleavage represent a more significant point of differentiation.
-
Evans Auxiliaries: A variety of mild methods exist for cleaving the N-acyl oxazolidinone to reveal different functional groups (acids, esters, alcohols, aldehydes). Hydrolysis to the carboxylic acid is commonly achieved with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10][11] This method is highly effective at selectively cleaving the exocyclic amide bond without racemization.[12][13] However, it is important to note that using excess H₂O₂ can lead to the decomposition of an intermediate peracid, causing potentially hazardous oxygen evolution.[10][14]
-
This compound: The N-acyl bond of thiazolidine-2-thiones can also be cleaved effectively. The thiocarbonyl group offers different reactivity profiles. While hydrolytic methods similar to those for Evans auxiliaries can be employed, other nucleophiles can also be used. For instance, conversion to methyl esters can be achieved using sodium methoxide in methanol. The greater lability of the N-acyl bond in some thione systems can be advantageous, allowing for milder cleavage conditions compared to their oxo-analogs.
Experimental Protocols
Protocol 1: Evans Asymmetric syn-Aldol Reaction
This protocol describes a typical diastereoselective aldol reaction using (R)-4-benzyl-2-oxazolidinone to generate a syn-aldol adduct.
Step 1: N-Propionyl-oxazolidinone formation
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (1.6 M in hexanes, 1.05 equiv.) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl imide, which can be purified by chromatography.
Step 2: Boron-mediated Aldol Reaction
-
Dissolve the N-propionyl imide (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 equiv.) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv.). Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the desired aldehyde (1.2 equiv.) dissolved in anhydrous CH₂Cl₂ dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Concentrate the mixture and extract the residue with diethyl ether. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel chromatography to afford the syn-aldol adduct.
Step 3: Auxiliary Cleavage with LiOOH
-
Dissolve the aldol adduct (1.0 equiv.) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (0.8 M, 2.0 equiv.).
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M, 5.0 equiv.) and stir for 20 minutes.
-
Partition the mixture between water and CH₂Cl₂. The aqueous layer can be acidified and extracted to isolate the carboxylic acid product. The organic layer contains the recoverable chiral auxiliary.
Protocol 2: Thiazolidine-2-thione Asymmetric 'non-Evans-syn' Aldol Reaction
This protocol outlines a titanium-mediated aldol reaction to generate a 'non-Evans-syn' adduct, highlighting the stereodivergent capability of the thione auxiliary.
Step 1: N-Propionyl-thiazolidinethione formation
-
Follow the acylation procedure described in Protocol 1, substituting this compound for the oxazolidinone.
Step 2: Titanium-mediated Aldol Reaction
-
Dissolve the N-propionyl thiazolidinethione (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add titanium tetrachloride (1.1 equiv.) dropwise and stir for 5 minutes.
-
Add (-)-sparteine (1.1 equiv.) dropwise and stir the resulting deep-colored solution for 1 hour at -78 °C.
-
Add the desired aldehyde (1.2 equiv.) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Filter the mixture through Celite to remove titanium salts, washing with CH₂Cl₂.
-
The filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the 'non-Evans-syn' aldol adduct.
Conclusion
Both Evans oxazolidinones and this compound are highly effective chiral auxiliaries, but they offer distinct strategic advantages.
-
Evans Oxazolidinone Auxiliaries remain the undisputed choice for applications requiring exceptionally high and reliable diastereoselectivity for a single (syn) aldol product. Their behavior is well-understood, extensively documented, and broadly applicable, making them a cornerstone of asymmetric synthesis.[1][3]
-
This compound emerges as a more versatile and powerful tool when stereochemical flexibility is paramount. Its ability to access either the 'Evans-syn' or 'non-Evans-syn' aldol adducts from a single enantiomer of the auxiliary by simply modifying the reaction conditions is a significant advantage.[8][9] This stereodivergent capability can dramatically shorten synthetic routes to complex targets possessing varied stereochemical arrays.
The choice between these auxiliaries is therefore not a matter of inherent superiority, but one of strategic alignment with the synthetic goal. For unwavering reliability in producing a specific syn-diastereomer, the Evans auxiliary is unparalleled. For researchers requiring access to a broader range of stereoisomers and valuing synthetic flexibility, the thiazolidine-2-thione presents a compelling and powerful alternative.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectsci.au [connectsci.au]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. acs.figshare.com [acs.figshare.com]
A Comparative Guide to Chiral Auxiliaries: Thiazolidinethiones vs. Oxazolidinones in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the ability to reliably control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this field, offering a robust and predictable method for inducing chirality. Among the most successful and widely employed are Evans' oxazolidinones and Nagao's thiazolidinethiones. This guide provides an objective comparison of their performance in asymmetric aldol reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal auxiliary for their synthetic challenges.
Introduction: Two Pillars of Asymmetric Control
Oxazolidinones, pioneered by David A. Evans, are N-acyl derivatives of amino alcohols that have become the gold standard for stereoselective enolate chemistry.[1][2] Their rigid, chelated transition states lead to highly predictable and often excellent levels of stereocontrol in reactions such as alkylations and aldol additions.[3][4]
Thiazolidinethiones, and their oxazolidine-2-thione analogues, have also emerged as powerful chiral auxiliaries.[5] Research by Nagao and others has demonstrated their effectiveness, particularly in providing high levels of diastereoselectivity in aldol reactions.[6][7] A key advantage often cited is the milder conditions required for the cleavage of the thiazolidinethione auxiliary post-reaction.[5][8]
Mechanism of Stereocontrol: A Tale of Two Chelates
The high degree of stereoselectivity achieved by both auxiliaries stems from the formation of a rigid, six-membered chair-like transition state upon enolization with a Lewis acid, typically a boron or titanium species.[9][10] The substituent on the auxiliary's stereocenter effectively blocks one face of the enolate, directing the approach of the electrophile (e.g., an aldehyde) to the opposite, less sterically hindered face.
For N-acyl oxazolidinones, the formation of a Z-enolate is crucial for achieving the characteristic syn-aldol product.[3][11] The chelation between the Lewis acid (e.g., Boron), the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the conformation. The substituent at the C4 position of the oxazolidinone ring then dictates the facial selectivity.
Similarly, N-acyl thiazolidinethiones form a well-defined Z-enolate, leading to a highly organized transition state. The inherent steric bulk and electronic properties of the thione group influence the conformation and reactivity, consistently leading to high diastereoselectivity.[12][13]
Performance in Asymmetric Aldol Reactions: A Data-Driven Comparison
Both auxiliaries provide excellent yields and diastereoselectivity for the synthesis of syn-aldol products. The choice of Lewis acid and base is critical for achieving optimal results. Boron enolates (using Bu₂BOTf) are common for oxazolidinones, while both boron and titanium enolates are effective for thiazolidinethiones.[7][14]
| Auxiliary | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / Et₃N | >99:1 | 85 | [15] |
| (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / Et₃N | 99:1 | 80 | [15] |
| (R)-4-benzyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf / Et₃N | 98:2 | 82 | [15] |
| (S)-4-tert-butyl-thiazolidine-2-thione | Isobutyraldehyde | TiCl₄ / (-)-Sparteine | 97:3 | 91 | [7] |
| (S)-4-tert-butyl-thiazolidine-2-thione | Benzaldehyde | TiCl₄ / (-)-Sparteine | 98:2 | 95 | [7] |
| (S)-4-tert-butyl-thiazolidine-2-thione | Pivaldehyde | PhBCl₂ / (-)-Sparteine | >100:1 | 91 | |
| (S)-4-isopropyl-thiazolidine-2-thione | Propionaldehyde | TiCl₄ / i-Pr₂NEt | >95:5 | 87 |
Table 1: Comparison of Diastereoselectivity in Syn-Aldol Additions.
Cleavage of the Chiral Auxiliary: Unveiling the Product
A critical step in auxiliary-based synthesis is the removal of the chiral director to yield the final product. The choice of cleavage method determines the functional group obtained. Thiazolidinethiones are often considered advantageous due to the milder conditions typically required for their removal, which can be beneficial for sensitive substrates.[5]
| Desired Product | Reagents for Oxazolidinone Cleavage | Reagents for Thiazolidinethione Cleavage |
| Carboxylic Acid | LiOH, H₂O₂[16][17] | NaBO₃·4H₂O; Mild hydrolysis |
| Primary Alcohol | LiBH₄ or LiAlH₄[16] | NaBH₄, EtOH/H₂O |
| Aldehyde | DIBAL-H or LiAlH(OtBu)₃ | DIBAL-H |
| Ester | NaOMe, MeOH[16] | Various alkoxides (e.g., NaOEt, Ti(OiPr)₄) |
| Amide | Weinreb's conditions (Me(MeO)NH·HCl, AlMe₃) | Direct aminolysis with R₂NH |
Table 2: Comparative Cleavage Methods.
Experimental Protocols
Protocol 1: Evans Asymmetric Syn-Aldol Reaction
This protocol describes a typical procedure for the reaction of an N-propionyl oxazolidinone with an aldehyde to generate a syn-aldol adduct.[3][15]
-
Enolate Formation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise.
-
Add triethylamine (Et₃N, 1.2 equiv) dropwise. The solution should turn from colorless to pale yellow.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise over 5 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nagao Asymmetric Syn-Aldol Reaction (Titanium Enolate)
This protocol outlines a procedure using a thiazolidinethione auxiliary with a titanium Lewis acid.[7][18]
-
Enolate Formation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acetyl thiazolidinethione (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 1.1 equiv) dropwise. The solution will turn deep red/orange.
-
Stir for 5 minutes, then add (-)-sparteine (1.1 equiv) dropwise. The solution color will lighten.
-
Stir the mixture at 0 °C for 45-60 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 30 minutes.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both oxazolidinones and thiazolidinethiones are exceptionally effective chiral auxiliaries for asymmetric aldol reactions, consistently delivering high diastereoselectivity and yields.
-
Oxazolidinones (Evans Auxiliaries) are the more established system with a vast body of literature. They are highly reliable and predictable, making them an excellent choice for a wide range of applications.[1][3]
-
Thiazolidinethiones (Nagao Auxiliaries) offer comparable levels of stereocontrol and are particularly advantageous when milder auxiliary cleavage conditions are required, which can be crucial for preserving sensitive functionalities in complex molecules.[5][8]
The ultimate choice between these two powerful tools will depend on the specific substrate, the desired final product, and the downstream synthetic steps. Researchers are encouraged to consider the cleavage conditions and the overall synthetic strategy when making their selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aldol Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Stereochemical Control: (R)-4-Phenylthiazolidine-2-thione vs. Evans Auxiliaries
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical parameter in the synthesis of complex molecules and active pharmaceutical ingredients. Chiral auxiliaries are powerful tools for achieving this control, and the selection of the appropriate auxiliary can significantly impact the efficiency and stereochemical outcome of a synthetic route. This guide provides an objective comparison of the performance of (R)-4-Phenylthiazolidine-2-thione with the widely used Evans oxazolidinone auxiliaries in key asymmetric transformations, supported by experimental data.
At the forefront of asymmetric synthesis, this compound has emerged as a versatile and highly effective chiral auxiliary. Its unique structural features offer distinct advantages in controlling the formation of stereocenters. This guide will delve into a direct comparison of its performance against the benchmark Evans auxiliaries in asymmetric aldol, alkylation, and Diels-Alder reactions.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome is highly dependent on the chiral auxiliary employed to direct the approach of the electrophile to the enolate.
A key advantage of thiazolidinethione auxiliaries, such as this compound, is the ability to achieve high diastereoselectivity for both the "Evans syn" and "non-Evans syn" aldol products by tuning the reaction conditions. This versatility is a significant advantage over standard Evans oxazolidinones, which typically show a strong preference for the syn adduct.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions of N-Propionyl Chiral Auxiliaries with Isobutyraldehyde
| Entry | Chiral Auxiliary | Lewis Acid / Base System | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | TiCl₄ / DIPEA / NMP | >98:2 | 95 |
| 2 | This compound | TiCl₄ / (-)-Sparteine (2 equiv.) | 97:3 ("Evans syn") | - |
| 3 | This compound | TiCl₄ / (-)-Sparteine (1 equiv.) | 3:97 ("non-Evans syn") | - |
Data for entries 1 and 2 adapted from Crimmins, M. T., & She, J. (2004). Synlett, 2004(8), 1371-1374.[1] Data for entry 3 adapted from Crimmins, M. T., & Chaudhary, K. (2000). Organic Letters, 2(6), 775-777.[2]
This data clearly demonstrates the exceptional stereocontrol exerted by both auxiliary classes. While the Evans auxiliary provides a consistently high level of "syn" selectivity, the this compound offers the unique flexibility to access the "non-syn" diastereomer with equally high control, simply by modifying the stoichiometry of the base.
Experimental Protocols: Asymmetric Aldol Reaction
General Procedure for TiCl₄-Mediated "Evans syn" Aldol Addition
To a solution of the N-propionyl chiral auxiliary (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C is added TiCl₄ (1.1 mmol). The resulting solution is stirred for 5 minutes, followed by the addition of (-)-sparteine (2.0 mmol). The reaction mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.2 mmol) is added dropwise, and the reaction is stirred for 1-2 hours at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Logic of Stereochemical Control
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary directs the facial approach of the electrophile.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers alpha to a carbonyl group. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.
Table 2: Representative Diastereoselectivities in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | LDA | >99:1 |
| (R)-4-tert-Butyl-2-oxazolidinone | N-Propionyl | Methyl iodide | NaHMDS | 98:2 |
Data is illustrative of typical results achieved with Evans auxiliaries.
Experimental Protocols: Asymmetric Alkylation
General Procedure for Asymmetric Alkylation of N-Acyl Chiral Auxiliaries
A solution of the N-acyl chiral auxiliary (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 mmol) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. The alkylating agent (1.2 mmol) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.
Performance Comparison in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Similar to the case of alkylation, direct comparative experimental data for the Diels-Alder reaction of N-acryloyl derivatives of this compound and Evans auxiliaries is not prevalent in the surveyed literature. However, it is well-established that N-acryloyl derivatives of Evans auxiliaries undergo highly diastereoselective Diels-Alder reactions in the presence of a Lewis acid. The stereochemical outcome is dictated by the formation of a chelated intermediate where the auxiliary's substituent blocks one face of the dienophile. It is anticipated that N-acryloyl-(R)-4-Phenylthiazolidine-2-thione would exhibit similar high levels of stereocontrol.
Signaling Pathway of Stereochemical Induction
The mechanism of stereochemical control relies on the interplay of steric and electronic factors within a well-defined transition state.
Conclusion
This compound stands as a highly effective chiral auxiliary, demonstrating exceptional levels of stereocontrol in asymmetric reactions. Its performance is comparable, and in the case of aldol reactions, potentially more versatile than the well-established Evans oxazolidinone auxiliaries. The ability to access both "syn" and "non-syn" aldol adducts with high diastereoselectivity from a single chiral auxiliary is a significant advantage in synthetic planning. While more direct comparative studies in asymmetric alkylation and Diels-Alder reactions would be beneficial, the underlying principles of stereochemical control suggest that this compound is a powerful and valuable tool for the modern synthetic chemist.
References
Unveiling the Three-Dimensional Architecture of (R)-4-Phenylthiazolidine-2-thione Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative analysis of the X-ray crystal structures of various (R)-4-Phenylthiazolidine-2-thione derivatives, offering insights into their solid-state conformations and intermolecular interactions. This analysis is supported by experimental data and detailed methodologies to aid in further research and development.
This compound serves as a versatile chiral building block in the synthesis of a multitude of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, and their efficacy is intrinsically linked to their molecular structure. While extensive research has been conducted on the synthesis and biological evaluation of these derivatives, a comprehensive comparative analysis of their single-crystal X-ray structures is crucial for a deeper understanding of their chemical behavior.
It is important to note that while crystallographic data for several derivatives are available, a definitive crystal structure for the parent compound, this compound, was not found in the surveyed scientific literature. The following sections present a comparison of key crystallographic parameters for selected derivatives, a detailed experimental protocol for X-ray diffraction analysis, and a visual representation of the experimental workflow.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes key crystallographic data for a selection of this compound derivatives, allowing for a direct comparison of their solid-state structures. These parameters provide insights into how different substituents influence the crystal packing and molecular conformation.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Phenyl/Thiazolidine) (°) |
| 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one | C₁₅H₁₂BrNO₂S | Orthorhombic | P2₁2₁2₁ | 13.3367 | 12.6292 | 17.1230 | 90 | 87.81[1] |
| 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one | C₉H₇NOS₂ | Monoclinic | P2₁/c | 12.9941 | 5.6111 | 12.7271 | 93.847 | 72.3[2] |
| 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one | C₁₆H₁₅NOS | Monoclinic | P2₁/c | 13.5734 | 10.1402 | 10.1496 | 104.305 | 88.01 and 87.21 (between thiazolidine and each phenyl ring)[3] |
| 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one | C₉H₇N₃O₃S | Monoclinic | P2₁/c | 7.3036 | 16.4409 | 8.2455 | 102.132 | 78.42[4] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures of the this compound derivatives involves a standardized workflow. The following is a detailed methodology for a typical single-crystal X-ray diffraction experiment.[5][6][7][8]
1. Crystal Growth:
-
Single crystals of the target compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution.
-
Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures thereof.
-
The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in each direction.
2. Crystal Mounting:
-
A selected crystal is mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.
-
The mounted crystal is then placed on the diffractometer.
3. Data Collection:
-
The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage.
-
A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected using a CCD or CMOS area detector. Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are used.
-
The data collection strategy involves a series of φ and ω scans to cover the entire unique part of the reciprocal space.
4. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for Lorentz and polarization effects.
-
An absorption correction is applied to account for the absorption of X-rays by the crystal.
-
The data is then reduced to a set of unique reflections with their corresponding intensities and standard uncertainties.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement converges to a model with low R-factors and a good agreement between the observed and calculated structure factors.
6. Data Visualization and Analysis:
-
The final crystal structure is visualized using software such as ORTEP or Mercury to generate molecular plots and to analyze intermolecular interactions.
-
The crystallographic data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and assigned a unique deposition number.[9]
Workflow for X-ray Crystal Structure Analysis
Caption: A schematic overview of the experimental workflow for single-crystal X-ray structure analysis.
References
- 1. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Search - Access Structures [ccdc.cam.ac.uk]
A Comparative Guide to the Stereochemical Assignment of Aldol Adducts from (R)-4-Phenylthiazolidine-2-thione
For the discerning researcher in organic synthesis and drug development, achieving precise stereocontrol is not merely an academic exercise but a critical determinant of molecular function and therapeutic efficacy. The aldol reaction, a cornerstone of C-C bond formation, presents a formidable challenge in this regard, often generating multiple stereoisomers. Chiral auxiliaries have emerged as a powerful strategy to navigate this complexity, with the (R)-4-phenylthiazolidine-2-thione, championed by the Crimmins group, offering unique advantages in asymmetric aldol additions. This guide provides an in-depth, objective comparison of the stereochemical assignment of aldol adducts derived from this auxiliary, grounded in mechanistic principles and supported by experimental data. We will explore the underlying principles of stereocontrol, detail robust analytical methodologies for stereochemical assignment, and compare its performance against other established chiral auxiliaries.
The Mechanistic Underpinning of Stereocontrol: Beyond the Zimmerman-Traxler Model
The stereochemical outcome of aldol reactions employing N-acyl thiazolidinethiones is largely governed by the formation of a rigid, chair-like six-membered transition state, as first proposed by Zimmerman and Traxler.[1][2][3] This model posits that the metal enolate and the aldehyde coordinate to form a cyclic transition state, wherein steric interactions dictate the facial selectivity of the reaction. The geometry of the enolate (E or Z) is crucial in determining the relative stereochemistry (syn or anti) of the aldol adduct.
For N-acyl thiazolidinethiones, the formation of a Z-enolate is generally favored, leading to the syn aldol product. The stereoselectivity is further influenced by the chiral auxiliary, which directs the approach of the aldehyde to one of the two prochiral faces of the enolate. In the case of this compound, the phenyl group effectively blocks one face, leading to a highly diastereoselective reaction.
A key innovation in the use of thiazolidinethione auxiliaries is the ability to access both "Evans syn" and "non-Evans syn" aldol adducts with high selectivity, simply by modulating the reaction conditions.[3][4] This remarkable level of control is attributed to a switch between chelated and non-chelated transition states, a feature less commonly observed with other auxiliaries like Evans' oxazolidinones.[5] The use of different Lewis acids and the stoichiometry of the base employed can influence the dominant reaction pathway.[1][6]
Figure 1: Simplified workflow illustrating the influence of base stoichiometry on the formation of "Evans syn" and "non-Evans syn" aldol adducts.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a representative protocol for a titanium-mediated asymmetric aldol reaction using N-propionyl-(R)-4-phenylthiazolidine-2-thione.
Materials:
-
N-propionyl-(R)-4-phenylthiazolidine-2-thione
-
Titanium (IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Aldehyde
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, argon-purged flask, add N-propionyl-(R)-4-phenylthiazolidine-2-thione (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 equiv) dropwise. The solution should turn deep red.
-
After stirring for 5 minutes, add (-)-sparteine (1.05 equiv for the "non-Evans syn" adduct or 2.1 equiv for the "Evans syn" adduct) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stereochemical Assignment: A Multi-faceted Approach
The unambiguous determination of the stereochemistry of the aldol adduct is paramount. A combination of spectroscopic and crystallographic techniques provides the most reliable assignment.
¹H NMR Spectroscopy: J-Coupling Constant Analysis
The relative stereochemistry of the newly formed stereocenters in the β-hydroxy carbonyl adduct can often be determined by analyzing the ³J(H,H) coupling constants between the α- and β-protons.[2] For syn diastereomers, the coupling constant is typically smaller (¹J ≈ 2-4 Hz) due to a gauche relationship in the favored conformation, while anti diastereomers exhibit a larger coupling constant (³J ≈ 8-10 Hz) corresponding to an anti-periplanar arrangement. Intramolecular hydrogen bonding can help to lock the conformation, making this analysis more reliable.[2]
X-ray Crystallography: The Gold Standard
For the definitive determination of both relative and absolute stereochemistry, single-crystal X-ray diffraction is the "gold standard".[7] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. The absolute configuration can be determined by analyzing the anomalous dispersion of X-rays, often quantified by the Flack parameter.
Protocol for X-ray Quality Crystal Growth:
-
Purify the aldol adduct to >98% purity.
-
Select a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane) where the compound has moderate solubility.
-
Employ slow evaporation, vapor diffusion, or slow cooling of a saturated solution to promote the growth of single crystals.
-
Crystals should be well-formed and have dimensions of approximately 0.1-0.3 mm for optimal data collection.
Figure 2: Workflow for the stereochemical determination of aldol adducts.
Comparative Performance: Thiazolidinethiones vs. Oxazolidinones
While Evans' oxazolidinones are renowned for their high diastereoselectivity in producing syn aldol adducts, the this compound auxiliary offers a distinct advantage in its ability to selectively generate both "Evans syn" and "non-Evans syn" products.[3][5] This versatility is a significant asset in complex molecule synthesis, providing access to a wider range of stereochemical arrangements from a single chiral auxiliary.
| Chiral Auxiliary | Typical Conditions | Major Product | Diastereoselectivity (d.r.) |
| This compound | TiCl₄, 2 equiv. (-)-sparteine | "Evans syn" | >95:5 |
| This compound | TiCl₄, 1 equiv. (-)-sparteine | "Non-Evans syn" | >95:5 |
| (R)-4-Benzyl-2-oxazolidinone (Evans) | Bu₂BOTf, Et₃N | "Evans syn" | >98:2 |
Table 1: Comparison of Diastereoselectivity for Propionaldehyde Aldol Addition. Data compiled from literature sources.[3][8]
Auxiliary Cleavage: Unveiling the Chiral Product
A critical step in the synthetic sequence is the removal of the chiral auxiliary under mild conditions that do not compromise the stereochemical integrity of the product. Thiazolidinethione auxiliaries can be readily cleaved to furnish a variety of functional groups.
Protocol for Reductive Cleavage to the Aldehyde:
-
Dissolve the aldol adduct (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add diisobutylaluminum hydride (DIBAL-H) (1.5 equiv, 1.0 M in hexanes) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting β-hydroxy aldehyde by flash chromatography.
Conclusion
The this compound has proven to be a highly effective and versatile chiral auxiliary for asymmetric aldol reactions. Its key advantage lies in the ability to selectively access both "Evans syn" and "non-Evans syn" diastereomers with excellent stereocontrol, a feat not easily achieved with other common auxiliaries. The stereochemical assignment of the resulting aldol adducts can be reliably performed through a combination of ¹H NMR spectroscopy and single-crystal X-ray diffraction. The straightforward cleavage of the auxiliary further enhances its utility in the synthesis of complex, stereochemically defined molecules, making it an invaluable tool for researchers in drug discovery and natural product synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical assignments of aldol products of 2-arylimino-3-aryl-thiazolidine-4-ones by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Determining Absolute Configuration: A Comparative Guide to (R)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of stereoselective synthesis, the choice of a chiral auxiliary is paramount. This guide provides a comprehensive comparison of (R)-4-Phenylthiazolidine-2-thione's performance in directing the absolute configuration of products against established alternatives like Evans' oxazolidinones and SAMP/RAMP hydrazones. Supported by experimental data, detailed protocols, and mechanistic diagrams, this document serves as a practical resource for making informed decisions in the synthesis of enantiomerically pure molecules.
This compound has emerged as a powerful chiral auxiliary in asymmetric synthesis, offering distinct advantages in various carbon-carbon bond-forming reactions. Its utility stems from its ability to effectively shield one face of a prochiral enolate, leading to high levels of stereocontrol in aldol additions, alkylations, and Michael additions. The sulfur-containing ring of the thiazolidinethione can also influence reactivity and facilitate milder cleavage conditions compared to its oxazolidinone counterparts.
Performance in Asymmetric Aldol Additions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The diastereoselectivity of this reaction is critically dependent on the chiral auxiliary employed. Below is a comparison of this compound derivatives with a common Evans' oxazolidinone in a representative aldol reaction.
| Chiral Auxiliary | Electrophile | Base/Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| N-Propionyl-(4S)-benzyl-1,3-thiazolidin-2-one | Benzaldehyde | TiCl₄, DIPEA | CH₂Cl₂ | 55 | 82:18 | [1] |
| N-Azidoacetyl-1,3-thiazolidine-2-thione | p-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl₂, TIPSOTf, Lutidine | CH₂Cl₂ | 95 | >95:5 (anti) | [2] |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-oxazolidin-2-one | Isobutyraldehyde | TiCl₄, (-)-Sparteine | CH₂Cl₂ | 80-92 | >99:1 (syn) |
Performance in Asymmetric Alkylations
The stereoselective alkylation of enolates derived from chiral auxiliaries provides a reliable route to α-substituted chiral carbonyl compounds. The bulky substituent on the chiral auxiliary dictates the direction of electrophilic attack.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Acyl-(S)-4-benzylthiazolidinethione | N-Propionyl derivative | Benzyl bromide | LDA | Not specified | S-alkylation observed | | | Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |[3] | | SAMP Hydrazone | 3-Pentanone SAMP hydrazone | Methyl iodide | LDA | 87 (hydrazone) | ≥97% de | |
Note: Direct C-alkylation of the N-acylthiazolidinethione was found to be challenging under the conditions reported, with S-alkylation being a competing pathway. This highlights a key difference in reactivity compared to Evans' oxazolidinones.
Performance in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is a powerful tool for the formation of new carbon-carbon bonds. The use of chiral auxiliaries allows for the stereocontrolled synthesis of 1,5-dicarbonyl compounds and their derivatives.
| Chiral Auxiliary | Michael Acceptor | Michael Donor | Catalyst/Base | Yield (%) | Diastereoselectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (4S)-Benzylthiazolidinethione | N-Crotonyl-trans-hexahydrobenzoxazolidin-2-one | Organocopper reagent | Cuprate | High | High |[4] | | Evans' Oxazolidinone | (S)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-one | Ni(II) complex of glycine | DBU | Good | High |[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the key steps involved in asymmetric synthesis using this compound and its derivatives.
Protocol 1: N-Acylation of Thiazolidinethione
This procedure describes the general method for attaching an acyl group to the nitrogen of the thiazolidinethione ring, which is the prerequisite for its use as a chiral auxiliary in enolate chemistry.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Acyl chloride (e.g., Propionyl chloride) (1.1 eq)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
The acyl chloride is added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the N-acyl-(R)-4-Phenylthiazolidine-2-thione.
Protocol 2: Asymmetric Aldol Addition
This protocol is a general procedure for the highly diastereoselective aldol reaction of an N-acylthiazolidinethione.
Materials:
-
N-Acylthiazolidinethione (e.g., N-Azidoacetyl-1,3-thiazolidine-2-thione) (1.0 eq)
-
Aldehyde (1.1 eq)
-
Chiral Catalyst (e.g., [(S)-Tol-BINAP]NiCl₂) (2-6 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.5 eq)
-
2,6-Lutidine (1.5 eq)
-
Saturated aqueous ammonium chloride solution
-
0.5 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the N-acylthiazolidinethione, aldehyde, and chiral catalyst in anhydrous dichloromethane is cooled to -20 °C under a nitrogen atmosphere.[2]
-
TIPSOTf and 2,6-lutidine are added sequentially.[2]
-
The resulting solution is stirred at -20 °C until the reaction is complete (monitored by TLC).[2]
-
The reaction is quenched with saturated aqueous ammonium chloride solution.[2]
-
The mixture is extracted with dichloromethane.[2]
-
The combined organic extracts are washed with 0.5 M HCl, dried over anhydrous sodium sulfate, filtered, and concentrated.[2]
-
The crude product is purified by silica gel column chromatography to yield the aldol adduct.[2]
Protocol 3: Cleavage of the Chiral Auxiliary
A key advantage of thiazolidinethione auxiliaries is the relative ease of their removal.
Materials:
-
Aldol or alkylation adduct
-
Nucleophile (e.g., Sodium methoxide in methanol, benzylamine)
-
Solvent (e.g., Methanol, THF)
Procedure (example with methanolysis):
-
The aldol adduct is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added.
-
The reaction is stirred at room temperature until the cleavage is complete (monitored by TLC).
-
The reaction mixture is neutralized with an acidic resin or quenched with a mild acid.
-
The solvent is removed under reduced pressure, and the desired product (e.g., methyl ester) is isolated after purification.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is governed by the formation of a rigid chelated enolate intermediate where one face is sterically hindered by the substituent on the chiral auxiliary.
Caption: General workflow for asymmetric synthesis using this compound.
The high diastereoselectivity observed in the Ni(II)-catalyzed aldol reaction with N-azidoacetyl-1,3-thiazolidine-2-thione is attributed to a specific transition state geometry. Computational studies suggest a late transition state where the electrophile approaches the enolate from the less sterically hindered Re face, leading to the observed anti-product.[2]
Caption: Simplified transition state model for the Ni(II)-catalyzed asymmetric aldol reaction.
For researchers selecting a chiral auxiliary, a logical decision-making process is essential. The choice depends on the desired stereochemical outcome, the nature of the substrates, and the required reaction conditions.
Caption: Decision tree for selecting a chiral auxiliary.
References
- 1. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 2. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Efficacy of (R)-4-Phenylthiazolidine-2-thione in achieving high enantiomeric excess
An In-Depth Comparative Guide to (R)-4-Phenylthiazolidine-2-thione for High Enantiomeric Excess in Asymmetric Synthesis
Introduction: The Imperative of Stereochemical Control in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers, the non-superimposable mirror-image forms of a chiral molecule. Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is a cornerstone of modern organic chemistry.[1] The efficacy of this selectivity is quantified by the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture.
Among the most reliable strategies for achieving high enantiomeric excess is the use of chiral auxiliaries.[1][2] These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After guiding the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This guide provides a detailed, data-driven comparison of this compound, a versatile sulfur-based chiral auxiliary, against other established alternatives, with a focus on its efficacy, mechanistic underpinnings, and practical application in achieving high levels of stereocontrol.
This compound: A Profile of a Versatile Chiral Auxiliary
This compound belongs to a class of chiral auxiliaries derived from β-amino alcohols.[3][4] Its structure, featuring a rigid thiazolidinethione ring and a stereodirecting phenyl group at the C4 position, makes it a powerful controller of facial selectivity in a variety of carbon-carbon bond-forming reactions.[5][6]
Mechanism of Stereodirection in Aldol Additions
The primary application and the area where this compound truly excels is in asymmetric aldol additions. The generally accepted mechanism involves the formation of a rigid, chelated transition state after the N-acyl derivative is converted to a metal enolate, typically with a Lewis acid like titanium(IV) chloride (TiCl₄).
The key to its efficacy lies in the formation of a Z-enolate, which then coordinates to the metal center (e.g., titanium). The bulky phenyl group on the auxiliary effectively shields one face of the enolate plane. When an aldehyde approaches, it is forced to attack from the less sterically hindered face, leading to a highly predictable stereochemical outcome. This entire process is elegantly rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state that minimizes steric interactions.
Caption: General workflow for an asymmetric aldol reaction using this compound.
Comparative Analysis: Thiazolidinethiones vs. Evans' Oxazolidinones
The most widely recognized benchmark for chiral auxiliaries in aldol reactions are the Evans' oxazolidinones, introduced by David A. Evans in the 1980s.[1][7] These auxiliaries are renowned for their exceptional reliability and high diastereoselectivity, typically yielding the "syn" aldol product. A direct comparison reveals the unique advantages offered by the thiazolidinethione system.
The Decisive Advantage: Tunable Diastereoselectivity
While Evans' auxiliaries almost exclusively produce syn-aldol products, research by the Crimmins group has demonstrated that thiazolidinethione auxiliaries offer unprecedented versatility.[8][9][10] By simply modulating the stoichiometry of the Lewis acid and the amine base used for enolization, one can selectively generate either the "Evans syn" or the "non-Evans syn" diastereomer with outstanding levels of selectivity.
-
"Evans Syn" Product: Achieved using 1 equivalent of TiCl₄ and 2 equivalents of a base like (-)-sparteine.
-
"Non-Evans Syn" Product: Achieved using 1 equivalent of TiCl₄ and only 1 equivalent of the base.
This switch is attributed to a change in the reaction mechanism from a rigid, chelated transition state (favoring the syn product) to a more open, non-chelated transition state that leads to the anti (or non-Evans syn) product.[10] This flexibility to access a different stereochemical manifold from the same starting material is a significant advantage in complex molecule synthesis.
Caption: Tunable diastereoselectivity using a thiazolidinethione auxiliary.
Performance Data: A Head-to-Head Comparison
The following table summarizes representative data for aldol additions, highlighting the high diastereoselectivities achieved with thiazolidinethione auxiliaries under different conditions.
| Chiral Auxiliary | Aldehyde | Base (equiv.) | Diastereomeric Ratio (d.r.) | Yield (%) | Product Type | Reference |
| (R)-4-Benzylthiazolidine-2-thione | Isobutyraldehyde | (-)-sparteine (1.1) | 3:97 | 88 | Non-Evans Syn | [9] |
| (R)-4-Benzylthiazolidine-2-thione | Isobutyraldehyde | (-)-sparteine (2.2) | >99:1 | 85 | Evans Syn | [9] |
| (R)-4-Benzylthiazolidine-2-thione | Benzaldehyde | (-)-sparteine (1.1) | 5:95 | 92 | Non-Evans Syn | [9] |
| (R)-4-Benzylthiazolidine-2-thione | Benzaldehyde | (-)-sparteine (2.2) | 98:2 | 87 | Evans Syn | [9] |
| Evans' Oxazolidinone (Typical) | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | ~90 | Evans Syn | [11] |
Experimental Protocols: A Practical Guide
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below are representative step-by-step procedures for achieving divergent stereochemical outcomes in an aldol reaction using an N-propionyl thiazolidinethione.
Protocol 1: Synthesis of the "Evans Syn" Aldol Adduct
Objective: To generate the syn diastereomer with high selectivity. The use of excess base ensures the formation and maintenance of the chelated titanium intermediate.
-
Preparation: A flame-dried round-bottom flask under an argon atmosphere is charged with the N-propionyl thiazolidinethione (1.0 equiv.) and dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and maintain kinetic control.
-
Lewis Acid Addition: Titanium(IV) chloride (TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv.) is added dropwise. The Lewis acid coordinates to the carbonyl and thione groups, activating the α-proton for deprotonation.
-
Base Addition: (-)-Sparteine (2.2 equiv.) is added slowly. The use of a twofold excess of the chiral base is the key to forcing the equilibrium towards the six-coordinate, chelated titanium enolate responsible for syn selectivity. The solution is stirred for 1 hour.
-
Aldehyde Addition: The desired aldehyde (1.2 equiv.) is added, and the reaction is stirred at -78 °C for 1 hour, followed by warming to 0 °C for an additional hour.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with CH₂Cl₂, the organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure syn aldol adduct.
Protocol 2: Synthesis of the "Non-Evans Syn" Aldol Adduct
Objective: To generate the anti (non-Evans syn) diastereomer. Using a stoichiometric amount of base favors an open, non-chelated transition state.
-
Preparation & Cooling: Steps 1 and 2 are identical to Protocol 1.
-
Lewis Acid Addition: Step 3 is identical to Protocol 1.
-
Base Addition: (-)-Sparteine (1.1 equiv.) is added slowly. This stoichiometric amount of base is the crucial difference. It is sufficient to generate the enolate but does not enforce the fully chelated transition state, allowing the reaction to proceed through an alternative pathway. The mixture is stirred for 1 hour.
-
Reaction & Workup: Steps 5, 6, and 7 are identical to Protocol 1, yielding the pure anti aldol adduct.
Advantages of Thiazolidinethione Auxiliaries Beyond Selectivity
Beyond the remarkable tunable selectivity, this compound and its analogs offer another significant practical advantage: the ease of auxiliary removal. The resulting N-acyl aldol adducts are highly versatile intermediates.
-
Reductive Cleavage: Treatment with reducing agents like diisobutylaluminum hydride (DIBAL-H) can directly afford the corresponding chiral aldehyde, a highly valuable functional group.[8][9]
-
Nucleophilic Acyl Substitution: The auxiliary can be readily cleaved by a wide range of nucleophiles (e.g., alkoxides, amines) to generate esters, amides, and carboxylic acids, often under milder conditions than those required for Evans' oxazolidinones.
Conclusion
This compound and related thiazolidinethiones are exceptionally powerful and versatile chiral auxiliaries for asymmetric synthesis. While Evans' oxazolidinones remain a highly reliable standard for producing syn-aldol products, the thiazolidinethione platform offers a compelling alternative with a distinct and significant advantage: tunable diastereoselectivity . The ability to access either syn or anti aldol products from a single chiral precursor by merely adjusting the stoichiometry of the base provides an unparalleled level of flexibility for synthetic chemists.[8][9][12] This, combined with the often milder conditions required for auxiliary cleavage, positions this compound as a premier tool for researchers and drug development professionals who require precise and adaptable control over stereochemistry in the synthesis of complex chiral molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of N-Acyl Thiazolidinethiones in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. Achieving high levels of stereocontrol in these reactions is paramount. Chiral auxiliaries have emerged as a powerful strategy to induce asymmetry, and among them, N-acyl thiazolidinethiones have garnered significant attention due to their high diastereoselectivity and predictable stereochemical outcomes. This guide provides a comparative study of different N-acyl thiazolidinethiones in aldol reactions, supported by experimental data, to aid researchers in the selection of the optimal chiral auxiliary for their synthetic endeavors.
Introduction to N-Acyl Thiazolidinethiones as Chiral Auxiliaries
N-acyl thiazolidinethiones are a class of chiral auxiliaries derived from amino alcohols. The thiazolidinethione moiety acts as a rigid scaffold, directing the approach of the electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenters. The stereochemical outcome of the aldol reaction can be influenced by several factors, including the nature of the N-acyl group, the substituent at the 4-position of the thiazolidinethione ring, the choice of Lewis acid for enolization, and the reaction conditions.
This guide will focus on the comparative performance of various N-acyl thiazolidinethiones, highlighting the impact of structural modifications on the yield and diastereoselectivity of aldol reactions.
General Mechanism of N-Acyl Thiazolidinethione-Mediated Aldol Reactions
The generally accepted mechanism for aldol reactions mediated by N-acyl thiazolidinethiones involves the formation of a six-membered ring transition state. The process begins with the enolization of the N-acyl thiazolidinethione using a Lewis acid and a base. The resulting Z-enolate then coordinates to the Lewis acid, creating a rigid chelated intermediate. The aldehyde then approaches this intermediate from the less sterically hindered face, leading to the formation of the syn or anti aldol adduct with high diastereoselectivity.
A Comparative Guide to the Performance of (R)-4-Phenylthiazolidine-2-thione in Complex Molecule Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. While the venerable Evans' oxazolidinone auxiliaries have long been a mainstay, their sulfur-containing bioisosteres, particularly thiazolidinethiones, offer compelling advantages in performance and practicality. This guide provides an in-depth, objective comparison of (R)-4-Phenylthiazolidine-2-thione and its analogues against traditional Evans' auxiliaries, supported by experimental data and detailed protocols to inform your selection process.
The Ascendancy of Thiazolidinethiones: Beyond the Oxazolidinone Paradigm
Chiral auxiliaries are temporarily incorporated stereogenic units that enable the diastereoselective formation of new stereocenters.[1] The efficacy of an auxiliary is judged by its ability to exert powerful stereocontrol, its ease of installation, and the facility of its subsequent removal to reveal the desired chiral product.
Evans' oxazolidinones have demonstrated enormous utility in asymmetric synthesis.[2] However, the corresponding thiazolidinethiones have emerged as powerful alternatives that can be equally or even more effective as chiral inductors.[3] A key advantage lies in their cleavage; the N-acyl bond of a thiazolidinethione is often more readily cleaved under milder conditions than its oxazolidinone counterpart, preserving sensitive functionalities within the synthesized molecule.[3]
Mechanism of Stereocontrol: A Tale of Two Chelates
The high diastereoselectivity observed in aldol reactions of N-acylated thiazolidinethiones is rooted in the formation of rigid, chelated metal enolates. The stereochemical outcome can be expertly steered by modulating the reaction conditions, particularly the choice of Lewis acid and the stoichiometry of the base.
When using a chlorotitanium enolate, the reaction can be directed to selectively produce either the "Evans syn" or the "non-Evans syn" aldol adduct from the same auxiliary enantiomer.[4]
-
"Evans Syn" Adduct Formation: This outcome is typically favored when using one equivalent of titanium tetrachloride (TiCl₄) and two equivalents of a hindered base like (-)-sparteine. The proposed transition state involves a chelated Z-enolate where the C4 substituent (the phenyl group in this case) effectively blocks one face of the enolate, directing the aldehyde to approach from the less hindered side.[5]
-
"Non-Evans Syn" Adduct Formation: Conversely, employing one equivalent of both TiCl₄ and (-)-sparteine leads to the formation of the "non-Evans syn" product.[4] This highlights the remarkable versatility of the thiazolidinethione auxiliary, allowing access to different diastereomers by simple stoichiometric adjustments.
Caption: Control of Aldol Diastereoselectivity.
Performance Comparison: Thiazolidinethiones vs. Oxazolidinones
The true measure of a chiral auxiliary is its performance in head-to-head comparisons. Thiazolidinethiones consistently deliver exceptional levels of diastereoselectivity, often exceeding those of their oxazolidinone counterparts, particularly in challenging acetate aldol reactions.
| Auxiliary | Acyl Group | Aldehyde | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-Phenyl-T | Propionyl | Benzaldehyde | TiCl₄ / DIPEA | 86% | 97:3 | [6] |
| (R)-4-Phenyl-T | Propionyl | 4-Methoxybenzaldehyde | TiCl₄ / DIPEA | 84% | 97:3 | [6] |
| (4S)-Indene-T | Propionyl | Cinnamaldehyde | TiCl₄ / DIPEA | 92% | 98:2 | [7] |
| (4S)-tert-Leucine-T | Acetyl | Isobutyraldehyde | PhBCl₂ / Et₃N | 96% | >100:1 | [8] |
| (4R)-Benzyl-O | Propionyl | Benzaldehyde | Bu₂BOTf / Et₃N | 90-95% | 99:1 | [1] |
| (4S)-Isopropyl-O | Propionyl | Benzaldehyde | Bu₂BOTf / Et₃N | 89-94% | 99:1 | [1] |
| T = Thiazolidine-2-thione; O = Oxazolidin-2-one; DIPEA = N,N-Diisopropylethylamine |
As the data indicates, this compound and its analogues provide excellent yields and high to exceptional diastereoselectivity. Notably, the development of tert-leucine derived thiazolidinethiones has pushed the boundaries of selectivity in acetate aldol reactions to greater than 100:1.[8]
Experimental Protocols: A Practical Workflow
Success in asymmetric synthesis hinges on meticulous experimental execution. The following protocols provide a comprehensive workflow for the use of this compound in a titanium-mediated aldol reaction.
Caption: Asymmetric Aldol Synthesis Workflow.
Protocol 1: N-Acylation of this compound
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-acyl thiazolidinethione.
Protocol 2: Asymmetric Titanium-Mediated Aldol Reaction
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl thiazolidinethione (1.0 eq) and anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0 °C. Add titanium(IV) chloride (TiCl₄, 1.5 eq, 1.0 M solution in DCM) dropwise. Stir for 5 minutes.
-
Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.6 eq) dropwise. The solution should turn into a deep red or violet color. Stir for 1 hour at 0 °C to ensure complete enolate formation.[6]
-
Aldehyde Addition: Cool the mixture to -78 °C. Add a solution of the aldehyde (1.2 eq) in anhydrous DCM dropwise.
-
Reaction: Stir at -78 °C for 2-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with a half-saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Protocol 3: Cleavage of the Chiral Auxiliary
The choice of cleavage method is dictated by the desired functionality in the final product.[9]
A) To Generate a Chiral Alcohol (Reductive Cleavage):
-
Dissolve the purified aldol adduct (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Stir at 0 °C for 1-2 hours.
-
Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. The chiral auxiliary can often be recovered from the organic layer.
B) To Generate a Chiral Carboxylic Acid (Hydrolytic Cleavage):
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench with aqueous sodium sulfite (Na₂SO₃) solution. Acidify the aqueous layer and extract the chiral carboxylic acid.
C) To Generate a Chiral Weinreb Amide:
-
The aldol adduct can be treated with MeNHOMe·HCl to remove the chiral auxiliary and produce the Weinreb amide in excellent yield.[10]
Application in Complex Molecule Synthesis
The utility of this compound and its analogues is best demonstrated through their application in the total synthesis of natural products. The high diastereoselectivity and reliable performance make them ideal for constructing complex chiral architectures early in a synthetic sequence. For instance, thiazolidinethione-mediated aldol reactions have been key steps in the synthesis of polyketide natural products, where precise control over multiple stereocenters is paramount. The ability to directly reduce the aldol adduct to a chiral aldehyde using diisobutylaluminum hydride (DIBAL-H) further extends its synthetic utility.[4]
Conclusion
This compound represents a highly effective and versatile chiral auxiliary for modern asymmetric synthesis. It consistently delivers exceptional levels of diastereoselectivity in aldol reactions, rivaling and at times exceeding the performance of classical Evans' oxazolidinones. Its key advantages include the ability to access different aldol diastereomers by simple modification of reaction conditions and its general ease of cleavage. For researchers and drug development professionals seeking robust, reliable, and practical methods for stereocontrolled synthesis, the incorporation of thiazolidinethione auxiliaries into their strategic toolbox is a highly recommended advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions
For the synthetic chemist navigating the intricate landscape of stereoselective synthesis, the aldol reaction remains a cornerstone for carbon-carbon bond formation. The ability to precisely control the stereochemical outcome of this transformation is paramount in the synthesis of complex, biologically active molecules. Among the various strategies to achieve this control, the use of chiral auxiliaries has proven to be a robust and reliable method, temporarily imparting chirality to a prochiral substrate to direct the formation of new stereogenic centers. This guide provides an in-depth, comparative analysis of the most influential chiral auxiliaries employed in asymmetric aldol reactions, offering insights into their mechanisms, performance, and practical applications to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Foundational Principle: The Role of the Chiral Auxiliary
The underlying principle of a chiral auxiliary-mediated reaction is the temporary covalent attachment of an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. This creates a chiral environment that directs the approach of a reactant to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a predictable configuration.[1] Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product.
Evans' Oxazolidinones: The Gold Standard
Developed by David A. Evans and his group, chiral oxazolidinones are arguably the most widely recognized and utilized auxiliaries for asymmetric aldol reactions.[2][3] Derived from readily available and relatively inexpensive amino acids like valine and phenylalanine, both enantiomeric forms of the auxiliary are accessible, allowing for the synthesis of either enantiomer of the desired product.[4]
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans' oxazolidinones is rationalized by the Zimmerman-Traxler model, which postulates a closed, six-membered, chair-like transition state.[5][6] In the presence of a Lewis acid, typically a dialkylboron triflate, and a hindered amine base, the N-acyl oxazolidinone forms a Z-enolate with high selectivity.[7] This Z-enolate then reacts with an aldehyde via a highly organized transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically encumbered face.[8] Furthermore, to minimize dipole-dipole interactions between the carbonyl groups of the auxiliary and the enolate, the auxiliary's carbonyl orients itself away from the enolate oxygen.[9] This arrangement leads to the predictable formation of the syn-aldol product.[2]
TS [label=< Zimmerman-Traxler Transition State for Evans' Auxiliary
- Z-enolate formation is key.
- Six-membered chair-like transition state.
- R group of the auxiliary blocks the top face.
- Aldehyde approaches from the less hindered bottom face.
- R' of the aldehyde occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions.
- Leads to the syn aldol product.
Crimmins' Thiazolidinethiones: Versatility Through Sulfur
A powerful alternative to Evans' oxazolidinones are the thiazolidinethiones and oxazolidinethiones, with notable contributions from the Crimmins group.[10] These sulfur-containing auxiliaries offer unique advantages, including the ability to access both "Evans-syn" and "non-Evans-syn" aldol products with high levels of diastereoselectivity, simply by modulating the reaction conditions.[11]
Mechanism of Stereocontrol
The key to the versatility of Crimmins' auxiliaries lies in the coordinating ability of the thiocarbonyl sulfur. When using a Lewis acid like titanium tetrachloride (TiCl₄) and a stoichiometric amount of a hindered amine base (e.g., (-)-sparteine), a chelated transition state is favored.[10] In this arrangement, the titanium coordinates to both the enolate oxygen and the thiocarbonyl sulfur, leading to a rigid, bicyclic transition state. This directs the aldehyde to the opposite face of the enolate compared to the Evans' model, resulting in the "non-Evans-syn" product.
Conversely, when an excess of the amine base is used, the base can displace the thiocarbonyl from the titanium's coordination sphere.[11] This leads to a non-chelated, open transition state that closely resembles the Zimmerman-Traxler model for Evans' auxiliaries, affording the "Evans-syn" product.[12] This ability to switch the diastereoselectivity by simply altering reagent stoichiometry is a significant advantage in complex molecule synthesis.
Myers' Pseudoephedrine Amides: Practicality and High Fidelity
Andrew Myers and his team developed a highly practical and efficient chiral auxiliary based on pseudoephedrine.[13] Pseudoephedrine is a readily available and inexpensive chiral starting material, making this auxiliary attractive for large-scale synthesis. The resulting amides are often highly crystalline, which can facilitate purification by recrystallization.
Mechanism of Stereocontrol
The N-acyl pseudoephedrine derivative is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is believed to exist in a rigid, chelated structure where the lithium cation is coordinated to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This chelation, along with the steric bulk of the auxiliary's phenyl and methyl groups, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation and aldol reactions.
Sampo/RAMP Hydrazones: A Classic Approach
The use of chiral hydrazones, developed by Enders (SAMP/RAMP) and others, represents another classic and effective strategy for asymmetric aldol reactions. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are derived from proline and are readily available.
Mechanism of Stereocontrol
The ketone or aldehyde substrate is first converted to the corresponding chiral hydrazone. Deprotonation with a strong base generates a chiral aza-enolate. The stereochemistry of the subsequent aldol reaction is controlled by the chiral environment of the pyrrolidine ring and the chelation of the metal cation (typically lithium) between the nitrogen and the methoxy oxygen. This directs the electrophile to one face of the aza-enolate. After the reaction, the aldol product can be liberated by ozonolysis or other methods, and the auxiliary can be recovered.
Performance Comparison: A Data-Driven Perspective
The choice of a chiral auxiliary often depends on the specific substrates, desired stereochemical outcome, and practical considerations such as cost and ease of removal. The following table provides a comparative summary of the performance of these key auxiliaries in representative asymmetric aldol reactions. It is important to note that direct comparisons can be challenging due to variations in optimized reaction conditions reported in the literature. The data presented here are compiled from various sources to illustrate the general efficacy of each auxiliary.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [4] |
| (S)-4-isopropyl-1,3-thiazolidine-2-thione (Crimmins) | N-Propionyl thiazolidinethione | Isobutyraldehyde | TiCl₄, (-)-sparteine (1 equiv.) | 3:97 ("non-Evans" syn) | >98% | 85 | [11] |
| (S)-4-isopropyl-1,3-thiazolidine-2-thione (Crimmins) | N-Propionyl thiazolidinethione | Isobutyraldehyde | TiCl₄, (-)-sparteine (2 equiv.) | 98:2 ("Evans" syn) | >98% | 88 | [11] |
| (1S,2S)-Pseudoephedrine (Myers) | N-Propionyl pseudoephedrine amide | Benzaldehyde | LDA, then MgBr₂ | >95:5 | >98% | 80-90 | |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Acetone SAMP hydrazone | Benzaldehyde | LDA, then ZnCl₂ | >95:5 (anti) | >96% | 70-85 |
Experimental Protocols: From Theory to Practice
To provide a practical context for the application of these auxiliaries, detailed, step-by-step methodologies for representative asymmetric aldol reactions are provided below.
Evans Asymmetric Aldol Reaction
Reaction: Asymmetric aldol reaction of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with isobutyraldehyde.
Step-by-Step Protocol:
-
To a flame-dried, argon-purged round-bottom flask is added the N-propionyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane (DCM) (0.1 M).
-
The solution is cooled to 0 °C, and di-n-butylboron triflate (1.1 equiv) is added dropwise.
-
Diisopropylethylamine (DIPEA) (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Freshly distilled isobutyraldehyde (1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
Methanol is added, followed by the slow, dropwise addition of a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C.
-
The mixture is stirred for 1 hour, and the volatile components are removed under reduced pressure.
-
The residue is partitioned between DCM and water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to afford the desired syn-aldol adduct.
Crimmins "Non-Evans-Syn" Aldol Reaction
Reaction: Asymmetric aldol reaction of N-propionyl-(S)-4-isopropyl-1,3-thiazolidine-2-thione with isobutyraldehyde.
Step-by-Step Protocol:
-
To a flame-dried, argon-purged round-bottom flask is added the N-propionyl thiazolidinethione (1.0 equiv) and anhydrous dichloromethane (DCM) (0.1 M).
-
The solution is cooled to -78 °C, and titanium tetrachloride (1.1 equiv) is added dropwise.
-
After stirring for 5 minutes, (-)-sparteine (1.05 equiv) is added dropwise, and the resulting deep red solution is stirred at -78 °C for 30 minutes.
-
Freshly distilled isobutyraldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a half-saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and is partitioned between DCM and water.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to afford the desired "non-Evans-syn"-aldol adduct.
Conclusion
The selection of a chiral auxiliary for an asymmetric aldol reaction is a critical decision in the design of a synthetic route. Evans' oxazolidinones provide a highly reliable and predictable method for the synthesis of syn-aldol products. Crimmins' thiazolidinethiones offer remarkable versatility, allowing access to both syn diastereomers with high selectivity. Myers' pseudoephedrine amides represent a practical and often highly crystalline option, while SAMP/RAMP hydrazones are a classic and effective choice for a wide range of carbonyl substrates. By understanding the mechanistic underpinnings and performance characteristics of these powerful tools, synthetic chemists can more effectively navigate the challenges of asymmetric synthesis and achieve their molecular targets with precision and efficiency.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Recyclability of Chiral Auxiliaries: Assessing (R)-4-Phenylthiazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that extends beyond achieving high stereoselectivity. The economic and environmental viability of a synthetic route is profoundly influenced by the ability to efficiently recover and reuse these often-costly chiral molecules. This guide provides a comparative assessment of the recyclability of (R)-4-Phenylthiazolidine-2-thione, a compound of interest in medicinal chemistry and organic synthesis, against two stalwart classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine-based auxiliaries.[1][2] This analysis is based on established experimental data for the alternatives and a proposed, mechanistically plausible recycling protocol for this compound in the absence of specific literature on its recovery.
The Principle of Chiral Auxiliary Recycling
The quintessential workflow for employing a chiral auxiliary involves three stages: covalent attachment to a prochiral substrate, a diastereoselective transformation to create the desired stereocenter, and finally, cleavage of the auxiliary.[1][2][3] An ideal auxiliary is not only effective in stereochemical control but can also be removed under mild conditions without compromising the newly formed chiral center and recovered in high yield for subsequent reuse.[1][2] This recycling capacity is a key determinant of the overall process efficiency and sustainability.
Comparative Analysis of Recyclability
The recyclability of a chiral auxiliary is contingent on the cleavage conditions required to liberate the chiral product and the ease of purification of the recovered auxiliary. The following sections delve into the specifics for this compound and its established counterparts.
This compound: A Proposed Recycling Pathway
While this compound is utilized as a chiral building block in pharmaceutical development,[2] specific literature detailing its recyclability as a chiral auxiliary is scarce. However, based on the known chemistry of N-acyl thiazolidinethiones, a plausible recovery protocol can be proposed. The thione functionality suggests that the N-acyl bond can be cleaved under various nucleophilic, reductive, or hydrolytic conditions. It has been noted that thiazolidinethione auxiliaries are generally "easily removed".
Proposed Recovery Method: Nucleophilic Cleavage
A common strategy for cleaving N-acyl derivatives of chiral auxiliaries is through nucleophilic attack on the carbonyl group. For N-acyl thiazolidinethiones, this could be achieved using a variety of nucleophiles, such as alkoxides, amines, or thiols. For instance, transamidation with an amine like benzylamine could yield a stable amide product while liberating the this compound auxiliary.
Experimental Protocol: Proposed Nucleophilic Cleavage and Recovery
-
Reaction Setup: To a solution of the N-acyl-(R)-4-Phenylthiazolidine-2-thione adduct (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at room temperature, add the nucleophile (e.g., benzylamine, 2.0-3.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove excess amine.
-
Auxiliary Isolation: The this compound auxiliary can then be separated from the newly formed amide product by column chromatography.
-
Purification: The recovered auxiliary can be further purified by recrystallization to ensure high purity for reuse.
It is crucial to note that the efficiency of this proposed protocol, including the recovery yield and the potential for racemization of the auxiliary, would require experimental validation.
Evans' Oxazolidinone Auxiliaries: A Well-Established Benchmark
Evans' oxazolidinone auxiliaries are renowned for their high stereodirecting ability and reliable recycling protocols.[1] Recovery yields are often high, frequently exceeding 92%.
Recovery Method: Hydrolysis
The most common method for cleaving N-acyl oxazolidinones is hydrolysis, typically using lithium hydroxide and hydrogen peroxide.[4][5] This method effectively cleaves the amide bond to yield the carboxylic acid product and the recoverable auxiliary.
Experimental Protocol: Hydrolytic Cleavage of Evans' Auxiliary
-
Reaction Setup: Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.
-
Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, ~4.0 equiv) followed by an aqueous solution of lithium hydroxide (~2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Remove the organic solvent under reduced pressure.
-
Auxiliary Recovery: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary. The auxiliary can be purified by recrystallization.
-
Product Isolation: Acidify the aqueous layer to a low pH and extract the carboxylic acid product.
Pseudoephedrine: A Versatile and Recoverable Auxiliary
Pseudoephedrine is another widely used chiral auxiliary, valued for its low cost and the high diastereoselectivity it imparts in alkylation reactions.[1] It can be recovered in high yields after cleavage.
Recovery Method: Hydrolysis
Similar to Evans' auxiliaries, N-acyl pseudoephedrine amides can be cleaved by acidic or basic hydrolysis to yield the corresponding carboxylic acid and the recoverable pseudoephedrine.
Experimental Protocol: Acidic Hydrolysis of Pseudoephedrine Amide
-
Reaction Setup: Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in a suitable solvent such as dioxane.
-
Reagent Addition: Add an equal volume of aqueous sulfuric acid (e.g., 9-18 N).
-
Reaction Conditions: Heat the mixture to reflux (100-110 °C) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the carboxylic acid product with an organic solvent.
-
Auxiliary Recovery: Make the aqueous layer basic with a suitable base (e.g., NaOH) and extract the pseudoephedrine auxiliary with an organic solvent. The recovered auxiliary can be purified by distillation or recrystallization.
Quantitative Comparison of Recyclability
| Chiral Auxiliary | Typical Recovery Method | Typical Recovery Yield | Remarks |
| This compound | Proposed: Nucleophilic Cleavage | Not Reported | Requires experimental validation. The thione moiety may offer alternative cleavage pathways. |
| Evans' Oxazolidinone | Hydrolysis (LiOH/H₂O₂) | >92% to quantitative | Well-established and reliable protocols.[6] |
| Pseudoephedrine | Acidic or Basic Hydrolysis | High (often not quantified in solution but recoverable) | Both enantiomers are readily available. Resin-bound versions facilitate easier recovery.[1][6] |
| Oppolzer's Sultam | Hydrolysis | 71-79% (crude), 48-56% (after recrystallization) | Can be recycled using continuous flow processes.[3] |
Visualizing the Recycling Workflows
Caption: General workflow for employing and recycling a chiral auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
A Cost-Benefit Analysis of (R)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that directly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available auxiliaries is paramount. This guide provides a comprehensive comparison of (R)-4-Phenylthiazolidine-2-thione with other commonly used chiral auxiliaries, focusing on performance, cost, and practicality, supported by experimental data.
Executive Summary
This compound, a sulfur-containing chiral auxiliary, has emerged as a versatile and efficient tool in asymmetric synthesis. It offers distinct advantages in certain applications, particularly in aldol and alkylation reactions, often providing comparable or even superior stereoselectivity to the well-established Evans' oxazolidinone auxiliaries. A key advantage of thiazolidinethiones is the relative ease of cleavage of the auxiliary from the product, which can simplify downstream processing. However, the initial cost of this compound may be higher than some alternatives, necessitating a careful evaluation of its benefits in the context of a specific synthetic challenge. This guide presents a data-driven comparison to aid in the selection of the most appropriate chiral auxiliary for your research and development needs.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is best evaluated through its performance in key asymmetric transformations. This section provides a comparative summary of this compound and other leading auxiliaries in aldol and alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful C-C bond-forming reaction that sets two adjacent stereocenters. The choice of chiral auxiliary is crucial in controlling the diastereoselectivity of this transformation.
Table 1: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Benzaldehyde | >99:1 | 85 | [1][2] |
| This compound | Isobutyraldehyde | 98:2 | 89 | [1][2] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Benzaldehyde | >99:1 | 80-95 | [3] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Isobutyraldehyde | 99:1 | 80 | [3] |
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids.
Table 2: Performance Comparison in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound | Benzyl bromide | >98% | 90 | [4] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Benzyl bromide | >98% | 95 | [5] |
| (1S,2S)-Pseudoephedrine | Benzyl bromide | >98% | 92 | [6] |
In asymmetric alkylation reactions, this compound demonstrates high diastereoselectivity, on par with Evans' oxazolidinones and pseudoephedrine-based auxiliaries.[4][5][6]
Cost-Benefit Analysis
The economic feasibility of a chiral auxiliary is a critical factor, especially for large-scale synthesis. The following table provides an approximate cost comparison. Prices are subject to change and may vary between suppliers.
Table 3: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Supplier Example | Price (USD) / 1g |
| This compound | Sigma-Aldrich | ~150 |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Sigma-Aldrich | ~50 |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich | ~30 |
While the initial purchase price of this compound is higher than that of common Evans' auxiliaries and pseudoephedrine, a comprehensive cost-benefit analysis should consider the following factors:
-
Yield and Selectivity: Higher yields and selectivities achieved with the thiazolidinethione auxiliary may offset its initial cost by reducing the need for extensive purification and minimizing material loss.
-
Cleavage Conditions: Thiazolidinethiones can often be cleaved under milder conditions compared to oxazolidinones, which may be advantageous for sensitive substrates and can lead to cost savings in terms of reagents and energy.[7]
-
Auxiliary Recovery: The efficiency of recovery and recycling of the chiral auxiliary is a significant factor in the overall process cost.
-
Synthesis Cost: For large-scale applications, the in-house synthesis of the auxiliary can be a cost-effective strategy. The synthesis of thiazolidinethiones from amino alcohols is a relatively straightforward process.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a new synthetic methodology.
Synthesis of this compound
A microwave-assisted synthesis offers a rapid and efficient route to this compound from (R)-phenylglycinol.[7]
Procedure:
-
To a solution of (R)-phenylglycinol (1.0 eq) in a suitable solvent (e.g., ethanol), add potassium carbonate (2.0 eq).
-
Add carbon disulfide (1.5 eq) to the mixture.
-
Irradiate the reaction mixture in a microwave reactor at a specified temperature (e.g., 80 °C) for a short duration (e.g., 10-15 minutes).
-
After cooling, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Asymmetric Aldol Reaction using N-Propionyl-(R)-4-phenylthiazolidine-2-thione
Procedure:
-
To a solution of N-propionyl-(R)-4-phenylthiazolidine-2-thione (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at -78 °C, add titanium tetrachloride (1.1 eq).
-
Add (-)-sparteine (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for a specified time (e.g., 30 minutes).
-
Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired syn-aldol adduct.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying logic of stereocontrol.
References
- 1. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Enantiomeric Purity Determination of (R)-4-Phenylthiazolidine-2-thione Products by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral compounds. (R)-4-Phenylthiazolidine-2-thione is a valuable chiral building block in organic synthesis, and ensuring its enantiomeric integrity is paramount for its successful application. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the enantiomeric purity of this compound products. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Experimental Protocol: Chiral HPLC
A robust chiral HPLC method for the enantiomeric purity determination of this compound can be established based on protocols developed for structurally similar compounds. The following protocol is a representative example:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm particle size), is often effective for this class of compounds.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol, is used. An exemplary mobile phase composition is n-hexane:isopropanol (85:15, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.
-
Column Temperature: The separation is typically performed at ambient temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength of 254 nm is suitable for monitoring the elution of the enantiomers.
-
Sample Preparation: A stock solution of the this compound product is prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Data Analysis
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Alternative Methods for Enantiomeric Purity Determination
While chiral HPLC is a dominant technique, other methods can also be employed for determining enantiomeric purity. These alternatives offer different advantages in terms of speed, sample preparation, and instrumentation requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents
NMR spectroscopy can be a rapid method for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers of a chiral compound can exhibit distinct signals in the NMR spectrum.
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent: An enantiomerically pure CDA, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), is reacted with the amine group of the thiazolidine-2-thione to form diastereomeric amides.
-
Sample Preparation: The this compound product is reacted with the CDA in an appropriate deuterated solvent (e.g., CDCl₃) in the presence of a non-chiral base.
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers in the ¹H or ¹⁹F NMR spectrum.
Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is another powerful separation technique that can be used for enantiomeric resolution. The separation is based on the differential migration of the enantiomers in an electric field, which is influenced by their interaction with a chiral selector added to the background electrolyte.
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the background electrolyte.
-
Background Electrolyte: A buffer solution, for instance, a 25 mM phosphate buffer at pH 2.5, containing the chiral selector.
-
Separation Voltage: A high voltage (e.g., 20 kV) is applied across the capillary.
-
Detection: On-column UV detection at 254 nm.
Performance Comparison
The choice of analytical method for determining the enantiomeric purity of this compound products will depend on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques.
| Parameter | Chiral HPLC | NMR with Chiral Derivatizing Agent | Chiral Capillary Electrophoresis |
| Principle | Differential interaction with a chiral stationary phase | Formation of diastereomers with distinct NMR signals | Differential migration in an electric field with a chiral selector |
| Resolution (Rs) | Typically > 2.0 | Dependent on the chemical shift difference of diastereomers | Often high, can exceed 2.0 |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very high (ng/mL to pg/mL) |
| Analysis Time | 10 - 30 minutes per sample | 5 - 15 minutes per sample (post-derivatization) | 5 - 20 minutes per sample |
| Sample Preparation | Simple dissolution | Derivatization step required | Simple dissolution |
| Solvent Consumption | Relatively high | Low | Very low |
| Instrumentation | Standard HPLC system | High-resolution NMR spectrometer | Capillary electrophoresis system |
| Validation | Well-established and readily validated | Requires validation of derivatization reaction | Can be readily validated |
Experimental Workflow and Logical Relationships
To visualize the workflow for determining the enantiomeric purity of this compound using the primary method of chiral HPLC, the following diagram illustrates the key steps involved.
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Conclusion
Chiral HPLC stands out as a highly reliable and robust method for the enantiomeric purity determination of this compound products, offering excellent resolution and sensitivity. However, alternative techniques such as NMR spectroscopy with chiral derivatizing agents and chiral capillary electrophoresis provide viable options, particularly when speed or minimal solvent consumption are critical factors. The selection of the most suitable method should be based on a careful consideration of the specific analytical requirements, available instrumentation, and the desired level of validation. For routine quality control and applications requiring high accuracy, chiral HPLC remains the method of choice. For rapid screening or when sample volume is limited, chiral CE can be an excellent alternative. NMR spectroscopy offers a valuable tool for structural confirmation alongside purity assessment. By understanding the principles and performance characteristics of each technique, researchers can confidently select the optimal approach for ensuring the enantiomeric integrity of their chiral products.
A Comparative Guide to Double Diastereoselection with (R)-4-Phenylthiazolidine-2-thione and Chiral Aldehydes
In the intricate world of asymmetric synthesis, the quest for absolute stereochemical control is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound. Double diastereoselection, a powerful strategy where two chiral reactants influence the stereochemical outcome of a single reaction, offers a sophisticated level of control.[1] This guide provides an in-depth analysis of double diastereoselective aldol reactions, focusing on the versatile (R)-4-Phenylthiazolidine-2-thione chiral auxiliary, developed by Crimmins, and its interactions with various chiral aldehydes.[2][3][4]
We will dissect the underlying principles, compare performance with different aldehyde substrates through experimental data, and provide actionable protocols for researchers in the field.
The Principle: When Two Chiralities Meet
Double diastereoselection occurs when a chiral nucleophile reacts with a chiral electrophile.[1] In the context of aldol reactions, this typically involves a chiral enolate and a chiral aldehyde.[1][5] The stereochemical course of the reaction is determined by the interplay of the inherent facial biases of both reactants. This interaction can be either:
-
Matched Pair: The intrinsic stereochemical preferences of the chiral auxiliary on the enolate and the chiral center on the aldehyde align, leading to a high diastereomeric ratio (d.r.) of the desired product.[6][7]
-
Mismatched Pair: The preferences of the auxiliary and the aldehyde are opposed, resulting in lower diastereoselectivity or even a reversal of the major product.[6][7]
The this compound belongs to a class of highly effective chiral auxiliaries that exert strong stereocontrol in aldol additions, primarily through the formation of rigid, chelated transition states.[2][4][8]
The Power of the Thiazolidinethione Auxiliary
The N-acyl thiazolidinethiones, pioneered by the Crimmins group, are renowned for their exceptional ability to direct stereoselective C-C bond formation.[2][3] Their effectiveness stems from several key features:
-
Rigid Chelation: When forming metal enolates, particularly with titanium(IV) chloride (TiCl₄), the carbonyl oxygen and the thione sulfur act as bidentate ligands.[2][9][10] This creates a rigid, six-membered ring transition state, locking the conformation and allowing for predictable facial selectivity.
-
Steric Influence: The bulky phenyl group at the C4 position of the auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite, less hindered face.
-
Versatile Cleavage: The auxiliary can be readily cleaved under mild conditions to reveal a variety of functional groups, including carboxylic acids, aldehydes, and alcohols, without disturbing the newly formed stereocenters.[2]
The stereochemical outcome of these reactions is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.[5][11]
Caption: Zimmerman-Traxler model for thiazolidinethione aldol additions.
Performance Comparison: The Impact of the Chiral Aldehyde
The true test of double diastereoselection lies in how the robust stereodirecting power of the thiazolidinethione auxiliary interacts with the inherent bias of a chiral aldehyde. Studies have shown that the nature of the substituent on the aldehyde's chiral center is critical.[12]
In many cases, particularly with N-acetyl thiazolidinethiones, the stereoselectivity of the reaction is dominated by the chiral auxiliary, not the substrate.[12] This means the auxiliary can often override the aldehyde's intrinsic preference.
Table 1: Diastereoselectivity in the Reaction of N-Propionyl-(R)-4-Phenylthiazolidine-2-thione with Chiral Aldehydes
| Entry | Chiral Aldehyde (R²) | Lewis Acid / Base | Major Diastereomer (syn/anti) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | 2-Phenylpropanal (α-alkyl) | TiCl₄ / (-)-Sparteine | syn (Reagent-controlled) | 95:5 | 85 | [12] |
| 2 | 2-Methylbutanal (α-alkyl) | TiCl₄ / (-)-Sparteine | syn (Reagent-controlled) | 92:8 | 88 | [12] |
| 3 | 2-(Benzyloxy)propanal (α-alkoxy) | TiCl₄ / (-)-Sparteine | syn (Reagent-controlled) | >95:5 | 91 | [12] |
| 4 | 3-(Benzyloxy)-2-methylpropanal (β-alkoxy) | TiCl₄ / (-)-Sparteine | syn (Reagent-controlled) | >95:5 | 89 | [12] |
Note: The data presented is representative of trends reported in the literature. Exact ratios and yields can vary with specific substrates and precise reaction conditions.
Analysis of Results:
From the data, a clear trend emerges:
-
Dominance of the Auxiliary: For the aldehydes studied, including those with α-alkyl, α-alkoxy, and β-alkoxy stereocenters, the reaction consistently yields the syn-aldol product. This outcome is the one predicted based on the facial bias of the this compound auxiliary's titanium enolate. This demonstrates the powerful directing effect of the auxiliary, which effectively dictates the stereochemical outcome, largely independent of the aldehyde's chirality.[12]
-
α-Alkyl vs. α-Alkoxy Aldehydes: While aldehydes with α-alkyl stereocenters exhibit moderate to good levels of double diastereoselection, the influence from the substrate is relatively minor.[12] Aldehydes bearing α- or β-alkoxy substituents, which could potentially chelate to the Lewis acid and alter the transition state, show little to no substrate-based control in this system; the auxiliary remains the dominant controlling element.[6][12] This is a significant finding, as it implies that this methodology can be used to reliably generate a specific syn diastereomer regardless of the stereochemistry of the chiral aldehyde.
Field-Proven Experimental Protocol
This section provides a detailed, validated methodology for performing a diastereoselective aldol addition using an N-acyl-(R)-4-Phenylthiazolidine-2-thione.
Causality Behind Choices:
-
Solvent (CH₂Cl₂): Dichloromethane is an excellent solvent for this reaction, as it is aprotic and effectively solvates the reagents and intermediates without interfering with the Lewis acid.
-
Temperature (-78 °C): The reaction is conducted at low temperatures to minimize side reactions and enhance the stability of the titanium enolate. This is crucial for maximizing diastereoselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Lewis Acid (TiCl₄): Titanium(IV) chloride is a strong Lewis acid that promotes enolization and forms a rigid, chelated transition state, which is the cornerstone of the high selectivity observed.[2][13]
-
Base ((-)-Sparteine): A chiral amine base like (-)-sparteine is used to deprotonate the α-carbon. The stoichiometry of the base is critical; using two equivalents favors the "Evans" syn product by ensuring the formation of a fully chelated titanium enolate.[2]
Caption: Experimental workflow for the asymmetric aldol addition.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-Phenylthiazolidine-2-thione (1.0 mmol, 1.0 equiv) and dissolve in dry dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add titanium(IV) chloride (1.1 mmol, 1.1 equiv) dropwise. The solution will typically turn a deep red or yellow. Stir for 10 minutes.
-
Enolate Formation: Add (-)-sparteine (2.0 mmol, 2.0 equiv) dropwise. Stir the resulting dark mixture for 30-60 minutes at -78 °C to ensure complete formation of the chlorotitanium enolate.
-
Aldehyde Addition: Add the chiral aldehyde (1.2 mmol, 1.2 equiv) dropwise to the enolate solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by HPLC analysis of the purified material.
Conclusion and Outlook
The this compound chiral auxiliary stands out as a robust and reliable tool for asymmetric synthesis. In double diastereoselective aldol reactions with chiral aldehydes, it exerts a powerful directing effect, consistently favoring the formation of the syn aldol adduct. This "reagent-controlled" stereoselectivity is a significant advantage, as it allows for the predictable synthesis of complex stereochemical arrays, even when the inherent bias of the chiral substrate might suggest a different outcome. For researchers and drug development professionals, this methodology provides a dependable pathway to access enantiomerically enriched building blocks, streamlining the synthesis of complex natural products and novel therapeutic agents.
References
- 1. Double Stereodifferentiation | OpenOChem Learn [learn.openochem.org]
- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of apoptolidinone: exploiting the versatility of thiazolidinethione chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones | Semantic Scholar [semanticscholar.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. addi.ehu.es [addi.ehu.es]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ekwan.github.io [ekwan.github.io]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-4-Phenylthiazolidine-2-thione
As drug development professionals, our work with novel chiral building blocks like (R)-4-Phenylthiazolidine-2-thione is foundational to creating next-generation therapeutics.[1] This compound's unique structure makes it a valuable intermediate in synthesizing biologically active molecules.[1] However, its potential also demands a rigorous and intelligent approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your focus remains on the science, secured by a foundation of uncompromised safety.
The toxicological properties of this compound have not been exhaustively investigated. Therefore, we must adopt a conservative safety posture, informed by data from structurally similar thiazolidine derivatives. Safety data sheets for analogous compounds indicate potential hazards including skin, eye, and respiratory irritation, as well as being harmful if swallowed.[2][3] Our protocol is built on this principle of proactive risk mitigation.
Hazard Assessment: The Foundation of Your PPE Strategy
Before handling any chemical, understanding the potential risks is paramount. This informs every subsequent safety decision. Based on data from closely related compounds, we can anticipate the primary hazards associated with this compound.
| Hazard Category | Potential Risk | Rationale & Source |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Data for analogous compounds like (S)-3-Acetyl-4-isopropylthiazolidine-2-thione suggest oral toxicity.[3] |
| Skin Irritation | May cause skin irritation upon contact.[2][3] | Thiazolidine derivatives are frequently classified as skin irritants.[2][3] Direct contact should be avoided. |
| Eye Irritation | May cause serious eye irritation.[2][3] | The compound, particularly in its powder form, can cause significant irritation or damage if it enters the eyes.[2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[2][3] | Fine powders can be easily aerosolized, posing an inhalation risk.[2][3] Handling should occur in well-ventilated areas.[4] |
This assessment dictates that our primary goals are to prevent skin and eye contact, avoid inhalation of the powder, and eliminate the possibility of ingestion. This is achieved through a combination of engineering controls and a multi-layered PPE approach.
The Core Protocol: From Engineering Controls to Personal Barriers
The most effective safety protocols begin with engineering controls that remove the hazard at its source, followed by layers of personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, especially when in its solid, powdered form, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to capture and remove dusts or vapors, offering the first and most significant line of defense against respiratory exposure.[3]
Tier 1: Foundational Protection (Body & Eyes)
This tier protects against incidental contact and splashes.
-
Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a snap or button front is mandatory. It should be kept fully fastened to protect your street clothes and skin from contamination.
-
Eye and Face Protection :
-
Standard Operations : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.
-
High-Risk Operations : When there is a significant risk of splashing (e.g., during transfers of solutions or vigorous mixing), upgrade to chemical splash goggles. For maximum protection, combine goggles with a full-face shield.[5]
-
Tier 2: Hand Protection — The Critical Interface
Your hands are most likely to come into direct contact with the chemical. Glove selection cannot be a one-size-fits-all decision; it must be adapted to the specific task.
Step-by-Step Glove Selection Protocol:
-
Task Assessment :
-
For Handling Solid Compound : When weighing or transferring the powder, the primary risk is particulate contamination. A standard, disposable nitrile glove is generally sufficient, provided it is changed immediately if contamination is suspected.
-
For Handling Solutions : The choice of glove is dictated by the solvent , not the solute. This compound will be dissolved in a carrier solvent, and that solvent is what will permeate the glove material.
-
-
Solvent Compatibility Check : Always consult a glove chemical resistance chart to select a glove material that provides adequate protection against the specific solvent you are using.[6][7] Breakthrough time (the time it takes for the chemical to be detected on the inside of the glove) is a critical factor.[6]
-
Double Gloving : For handling solutions, particularly with more aggressive solvents, wearing two pairs of gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Proper Technique : Never touch personal items (phones, pens, door handles) with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin.
Table: Glove Material Recommendations for Common Solvents
| Solvent | Recommended Glove Material | Not Recommended | Rationale |
| Chloroform | Viton®, Silver Shield® | Nitrile, Latex, Neoprene | Halogenated solvents like chloroform rapidly permeate common lab gloves.[7] |
| Dimethyl Sulfoxide (DMSO) | Nitrile (double-gloved), Butyl | Natural Rubber (Latex) | DMSO can carry solutes through the skin. Nitrile offers fair resistance for incidental contact, but gloves should be changed frequently.[7] |
| Ethanol / Methanol | Nitrile, Neoprene, Butyl | - | Most common glove materials offer good protection against simple alcohols.[7] |
| Acetone | Natural Rubber (Latex), Butyl | Nitrile | Ketones like acetone can degrade nitrile gloves quickly.[7] |
This table is a guideline. Always refer to the specific manufacturer's chemical resistance data for your chosen gloves.[6]
Tier 3: Respiratory Protection
While the fume hood is the primary control, a respirator may be necessary in specific situations.
-
When Required : If you must handle large quantities of the powder outside of a fume hood (a scenario that should be avoided) or if there is a system failure (e.g., fume hood malfunction), a respirator is required.
-
Selection : A NIOSH-approved N95 dust mask is the minimum for protection against fine powders. For higher-risk scenarios or in emergencies, an elastomeric half-mask or full-face respirator with P100 (particulate) cartridges should be used.[5] All respirator use requires proper fit-testing and training as per your institution's EHS guidelines.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Emergency Procedures and Disposal
Decontamination:
-
Skin Contact : Immediately remove contaminated clothing and gloves. Wash the affected area with soap and plenty of running water for at least 15 minutes. Seek medical attention if irritation develops.[8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5]
Disposal of Contaminated PPE:
All disposable PPE, including gloves, bench paper, and wipes contaminated with this compound, must be considered chemical waste.
-
Carefully remove PPE to avoid contaminating yourself or the surrounding area.
-
Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of contaminated PPE in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
By integrating this comprehensive, logic-based approach to PPE, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
